molecular formula C4H11ClOSi B098375 Chloromethyl(dimethyl)methoxysilane CAS No. 18143-33-4

Chloromethyl(dimethyl)methoxysilane

Cat. No.: B098375
CAS No.: 18143-33-4
M. Wt: 138.67 g/mol
InChI Key: ZCSLOBFDVTWIBL-UHFFFAOYSA-N
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Description

Chloromethyl(dimethyl)methoxysilane is a versatile organosilane reagent that serves as a critical building block in materials science and polymer chemistry. Its molecular structure features a hydrolytically sensitive methoxy group bound to silicon, which readily reacts with surface silanol groups on substrates like glass and silica, and a reactive chloromethyl group that facilitates further nucleophilic substitution. This dual functionality makes it an effective coupling agent and a versatile synthetic intermediate for introducing silicon-based linkages into more complex architectures. In research and development, this compound is primarily employed for the surface modification of inorganic materials, where it forms stable monolayers that enhance the adhesion between organic polymers and inorganic surfaces in composite materials. The chloromethyl moiety provides a handle for subsequent chemical transformations, allowing researchers to anchor catalysts, grow polymer brushes via surface-initiated polymerization, or incorporate the silane into specialty silicones and other polymers to tailor their properties. Its application is essential in creating advanced materials with improved moisture resistance, durability, and specific interfacial characteristics. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or for any diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

chloromethyl-methoxy-dimethylsilane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSLOBFDVTWIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339987
Record name Dimethyl(chloromethyl)methoxysilane
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Molecular Weight

138.67 g/mol
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CAS No.

18143-33-4
Record name (Chloromethyl)methoxydimethylsilane
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Record name (Chloromethyl)methoxydimethylsilane
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Record name Dimethyl(chloromethyl)methoxysilane
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Record name (chloromethyl)(methoxy)dimethylsilane
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Record name Silane, (chloromethyl)methoxydimethyl
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Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl(dimethyl)methoxysilane (CAS Number 18143-33-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Chloromethyl(dimethyl)methoxysilane, with the CAS registry number 18143-33-4, is a versatile bifunctional organosilicon compound. Its structure incorporates both a reactive chloromethyl group and a hydrolyzable methoxy group, making it a valuable intermediate and building block in a wide range of chemical syntheses. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, reactivity, and applications, with a focus on its utility in research and development.

Physicochemical Properties

This compound is a colorless liquid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₁₁ClOSi[1]
Molecular Weight 138.67 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 121.25 °C at 98.5 kPa
122.2 °C[1]
Melting Point < -100.15 °C[3]
Density 0.980 g/mL at 25 °C[1][4]
Flash Point 24.5 °C (76.1 °F)[3]
80.6 °F[1][5][6]
Vapor Pressure 17.7 hPa at 20 °C
23 hPa at 25 °C
Refractive Index 1.431[5]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the methoxy protons (CH₃O-), the dimethylsilyl protons ((CH₃)₂Si-), and the chloromethyl protons (-CH₂Cl).

  • ¹³C NMR: Resonances for the carbon atoms of the methoxy, methyl, and chloromethyl groups.

  • ²⁹Si NMR: A characteristic chemical shift for the silicon atom, influenced by the attached methyl, methoxy, and chloromethyl groups.[7]

  • IR Spectroscopy: Characteristic vibrational bands for Si-O-C, Si-C, and C-Cl bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Reactivity and Chemical Applications

The utility of this compound stems from its dual reactivity. The chloromethyl group is susceptible to nucleophilic substitution reactions, while the methoxy group can undergo hydrolysis.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom on the methyl group can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, Grignard reagents), allowing for the introduction of the dimethylmethoxysilylmethyl moiety onto various substrates.

  • Hydrolysis and Condensation: The methoxy group is sensitive to moisture and can hydrolyze, particularly under acidic or basic conditions, to form a silanol (-Si-OH). This silanol is highly reactive and can condense with other silanols to form stable siloxane bonds (Si-O-Si). This property is fundamental to its use in surface modification and as a coupling agent.

Primary Applications:

  • Intermediate in Organosilicon Synthesis: It serves as a crucial intermediate for the synthesis of more complex organosilicon compounds and silane coupling agents.[2]

  • Surface Modifier: It is used to modify the surfaces of materials like plastics, rubber, and adhesives to enhance properties such as adhesion, durability, and environmental resistance.[2]

  • Coupling Agent: In polymer production, it acts as a coupling agent to improve the interaction and bonding between inorganic fillers (like glass fibers or silica) and organic polymer matrices.[2]

  • Research and Development: Its versatile reactivity makes it a valuable tool in research and development for creating novel materials and chemical entities with specific functionalities.[2]

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye damage. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Flammable liquids, Category 3GHS02: FlammableDanger H226: Flammable liquid and vapour.
Skin irritation, Category 2GHS05: CorrosiveH315: Causes skin irritation.
Serious eye damage, Category 1H318: Causes serious eye damage.[3]
Specific target organ toxicity – single exposure, Category 3H335: May cause respiratory irritation.
Recommended Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work in a well-ventilated fume hood prep3->handle1 Begin work handle2 Ground and bond containers to prevent static discharge handle1->handle2 handle3 Use non-sparking tools handle2->handle3 handle4 Dispense chemical carefully, avoiding splashes handle3->handle4 clean1 Decontaminate work area handle4->clean1 Experiment complete clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Remove and decontaminate PPE clean2->clean3

Caption: General workflow for safely handling this compound.

Precautionary Measures & Personal Protective Equipment (PPE)
  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep the container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

    • Skin Protection: Wear protective gloves and fire/flame resistant, impervious clothing.

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and cool. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Experimental Protocols

Representative Synthesis via Alcoholysis

The synthesis of an alkoxysilane from a chlorosilane is a standard procedure in organosilicon chemistry. The following diagram illustrates the general reaction pathway.

G reactant1 Chloro(chloromethyl)dimethylsilane (Starting Material) product This compound (Target Product) reactant1->product Reaction reactant2 Methanol (CH₃OH) (Reagent) reactant2->product byproduct Hydrogen Chloride (HCl) (Byproduct) product->byproduct generates

Caption: General reaction scheme for the synthesis of this compound.

Methodology:

  • Reaction Setup: A flame-dried, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas (e.g., nitrogen or argon) inlet.

  • Reagent Charging: Chloro(chloromethyl)dimethylsilane is charged into the reaction flask.

  • Reaction: Methanol is added dropwise to the stirred dichlorosilane at a controlled temperature. The reaction is typically exothermic. An HCl scavenger, such as a tertiary amine (e.g., triethylamine), may be included to neutralize the hydrogen chloride byproduct as it forms.

  • Workup: After the reaction is complete, the resulting salt (e.g., triethylammonium chloride) is removed by filtration.

  • Purification: The filtrate is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure this compound product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for safety and yield.

References

In-Depth Technical Guide to Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl(dimethyl)methoxysilane (CMDMS) is a versatile organosilicon compound with the chemical formula C₄H₁₁ClOSi. It serves as a crucial intermediate in the synthesis of a variety of organosilanes and finds applications as a coupling agent and surface modifier. This technical guide provides a comprehensive overview of the characterization of CMDMS, including its physicochemical properties, synthesis and purification protocols, spectroscopic data, and key chemical reactions. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₁₁ClOSi[1]
Molecular Weight 138.67 g/mol [1]
Boiling Point 121-122 °C[2]
Melting Point -100.15 °C[2]
Density 0.980 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.42[4]
Flash Point 24.5 °C (76.1 °F)[2]
Vapor Pressure 37 mmHg at 25 °C

Synthesis and Purification

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of chloromethyl(dimethyl)chlorosilane with anhydrous methanol. This reaction proceeds via nucleophilic substitution at the silicon center, replacing the chloro group with a methoxy group.

Reaction: (CH₃)₂Si(CH₂Cl)Cl + CH₃OH → (CH₃)₂Si(CH₂Cl)(OCH₃) + HCl

A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Chloromethyl(dimethyl)chlorosilane

  • Anhydrous Methanol

  • Triethylamine (or other suitable HCl scavenger)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • In the flask, place a solution of chloromethyl(dimethyl)chlorosilane in anhydrous diethyl ether under an inert atmosphere.

  • To the dropping funnel, add a solution of anhydrous methanol and triethylamine in anhydrous diethyl ether. The triethylamine is used to neutralize the HCl byproduct generated during the reaction.

  • Cool the reaction flask in an ice bath to 0 °C.

  • Slowly add the methanol/triethylamine solution from the dropping funnel to the stirred solution of chloromethyl(dimethyl)chlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the triethylamine hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.

  • Wash the filtrate with a small amount of saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure to prevent decomposition.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source and gauge

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure in the system to the desired level.

  • Begin heating the distillation flask gently.

  • Collect any low-boiling impurities as a forerun fraction.

  • Carefully collect the main fraction of this compound at its boiling point at the given pressure. The boiling point will need to be adjusted based on the vacuum applied.

  • It is advisable to collect the distillate in several fractions to ensure the highest purity of the main product.

  • Discontinue the distillation before the flask goes to dryness.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

  • ¹H NMR:

    • A singlet for the two protons of the chloromethyl group (Si-CH₂-Cl) is expected around δ 2.8-3.0 ppm.

    • A singlet for the six protons of the two methyl groups attached to silicon (Si-(CH₃)₂) is expected around δ 0.1-0.3 ppm.

    • A singlet for the three protons of the methoxy group (O-CH₃) is expected around δ 3.4-3.6 ppm.

  • ¹³C NMR:

    • The carbon of the chloromethyl group (Si-CH₂-Cl) is expected around δ 30-35 ppm.

    • The carbons of the two methyl groups attached to silicon (Si-(CH₃)₂) are expected around δ -5 to 0 ppm.

    • The carbon of the methoxy group (O-CH₃) is expected around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides information about its functional groups.

FTIR Spectrum of this compound

Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (methyl)
~2840C-H stretch (methoxy)
~1260Si-CH₃ symmetric deformation
~1090Si-O-C stretch
~840Si-C stretch
~700C-Cl stretch

Source: Adapted from available spectral data for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 138. Due to the presence of chlorine, an isotope peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak is expected.

Expected Fragmentation Pattern:

Common fragmentation pathways for organosilanes include the loss of methyl groups, the methoxy group, and the chloromethyl group.

Chemical Reactions and Applications

This compound is a reactive compound due to the presence of both a hydrolyzable methoxy group and a reactive chloromethyl group.

Reaction with Grignard Reagents

The chloromethyl group can react with Grignard reagents to form new carbon-carbon bonds, allowing for the introduction of the dimethyl(methoxy)silylmethyl moiety into various organic molecules.[5]

Experimental Protocol: Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere. A crystal of iodine can be used to initiate the reaction.

  • In a separate flame-dried, three-necked flask, dissolve this compound in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

  • Slowly add the prepared Grignard reagent to the solution of this compound.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Use as a Surface Modifier

The methoxy group of this compound can hydrolyze to form a silanol group, which can then condense with hydroxyl groups on the surface of materials like silica, effectively modifying the surface properties.[6]

Experimental Protocol: Surface Modification of Silica Nanoparticles

Materials:

  • Silica nanoparticles

  • This compound

  • Anhydrous toluene (or other suitable solvent)

  • Triethylamine (as a catalyst and HCl scavenger)

Procedure:

  • Dry the silica nanoparticles under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed water.

  • Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere.

  • Add a solution of this compound and triethylamine in anhydrous toluene to the silica dispersion.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Cool the mixture to room temperature and collect the surface-modified silica nanoparticles by centrifugation or filtration.

  • Wash the particles sequentially with toluene, ethanol, and water to remove unreacted silane and byproducts.

  • Dry the functionalized silica nanoparticles under vacuum.

Visualizations

Synthesis Pathway

Synthesis reactant1 Chloromethyl(dimethyl)chlorosilane product This compound reactant1->product + CH₃OH reactant2 Methanol reactant2->product catalyst Triethylamine (HCl Scavenger) catalyst->product byproduct Triethylamine Hydrochloride product->byproduct + HCl then Et₃N

Caption: Synthesis of this compound.

Purification Workflow

Purification start Crude Product from Synthesis filtration Filtration to remove Triethylamine Hydrochloride start->filtration workup Aqueous Workup (NaHCO₃, Brine) filtration->workup drying Drying over Na₂SO₄ workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation (Reduced Pressure) concentration->distillation pure_product Pure this compound distillation->pure_product Grignard_Reaction cmdms This compound product Dimethyl(methoxy)(phenylmethyl)silane cmdms->product + PhMgBr grignard Phenylmagnesium Bromide (PhMgBr) grignard->product byproduct MgBrCl product->byproduct

References

Chloromethyl(dimethyl)methoxysilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Chloromethyl(dimethyl)methoxysilane

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide focuses on the fundamental physicochemical properties of this compound, a versatile organosilicon compound.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is foundational for its application in chemical synthesis and material science.

PropertyValue
Molecular Formula C4H11ClOSi[1][2]
Molecular Weight 138.67 g/mol [1][2][3]
CAS Number 18143-33-4[1][2]

Physicochemical Properties

This compound is a reactive compound utilized as an intermediate in the synthesis of other organosilicon compounds and as a surface modifier for various materials.[1] It is a colorless liquid under standard conditions.[1]

PropertyValue
Density 0.980 g/mL at 25 °C[1]
Boiling Point 121.25 °C to 122.2°C[1][3]
Flash Point 24.5 °C (80.6 °F)[1][3]
Refractive Index 1.4[1]

References

Spectroscopic Profile of Chloromethyl(dimethyl)methoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Chloromethyl(dimethyl)methoxysilane (CAS No. 18143-33-4), a valuable bifunctional organosilane intermediate in various chemical syntheses. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral databases and computational models.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Si-CH₃0.1 - 0.3Singlet6H
O-CH₃3.4 - 3.6Singlet3H
Cl-CH₂-Si2.7 - 2.9Singlet2H

Predicted in CDCl₃ at 300 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Si-CH₃-5 - 0
O-CH₃50 - 55
Cl-CH₂-Si30 - 35

Predicted in CDCl₃ at 75 MHz.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (in CH₃ and CH₂)2960 - 2850Strong
Si-O-C stretch1100 - 1000Strong
Si-C stretch800 - 750Strong
C-Cl stretch750 - 650Medium-Strong
CH₂ rock (Si-CH₂)~1260Medium

Predicted for a neat liquid sample.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for this compound (Electron Ionization)

m/zPredicted Fragment IonNotes
138/140[M]⁺Molecular ion peak (with ³⁷Cl isotope)
123/125[M - CH₃]⁺Loss of a methyl group
103[M - Cl]⁺Loss of a chlorine radical
89[M - CH₂Cl]⁺Loss of a chloromethyl radical
73[(CH₃)₂SiOCH₃]⁺Common fragment for methoxysilanes

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As a liquid, this compound can be analyzed neat.

  • Instrumentation: A standard FTIR spectrometer.

  • Method (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample onto the crystal.

    • Acquire the sample spectrum.

  • Method (Transmission):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Acquire the spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.

  • Ionization Method: Electron Ionization (EI).

  • Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters:

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 200-250 °C.[1]

    • Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and expected fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolution/Dilution) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS ProcessData Data Processing (Fourier Transform, etc.) NMR->ProcessData IR->ProcessData MS->ProcessData Interpret Spectral Interpretation ProcessData->Interpret Structure Structure Elucidation Interpret->Structure

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been confirmed by experimental analysis of this compound. This information is intended for guidance and research purposes. For definitive characterization, it is recommended to acquire experimental data on a purified sample.

References

Technical Guide to the Spectroscopic Analysis of Chloromethyl(dimethyl)methoxysilane: Data Unavailability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: 1H NMR Spectrum of Chloromethyl(dimethyl)methoxysilane

This document addresses the request for an in-depth technical guide on the 1H NMR spectrum of this compound. A comprehensive search of publicly available scientific databases and chemical supplier information was conducted to obtain the necessary spectroscopic data.

1. Compound Identification

The target compound for this guide was unequivocally identified as:

  • Chemical Name: this compound

  • Synonyms: (Chloromethyl)methoxydimethylsilane, chloromethyl-methoxy-dimethylsilane

  • CAS Number: 18143-3-4[1][2]

  • Molecular Formula: C₄H₁₁ClOSi[1][2]

  • Chemical Structure:

2. Availability of ¹H NMR Spectral Data

Despite a thorough investigation into various spectroscopic databases and chemical literature, specific experimental ¹H NMR data for this compound (CAS 18143-3-4), including chemical shifts (δ), coupling constants (J), multiplicities, and integration values, could not be located.

The performed searches included queries for the compound name, CAS number, and molecular formula, but did not yield any published or archived ¹H NMR spectra or corresponding data sets.

3. Implications for Core Requirements

Due to the absence of the foundational ¹H NMR data, the following core requirements of the requested technical guide cannot be fulfilled at this time:

  • Data Presentation: A summary table of quantitative ¹H NMR data cannot be generated.

  • Experimental Protocols: A detailed methodology for the specific acquisition of the ¹H NMR spectrum for this compound cannot be provided, as no cited experiment was found. A general protocol for acquiring ¹H NMR spectra of organosilanes could be formulated, but it would not be specific to the title compound.

  • Mandatory Visualization: A Graphviz diagram illustrating the signal assignments cannot be created without the chemical shift and multiplicity data to assign to the specific protons in the molecule.

While the identity of this compound has been clearly established, the crucial ¹H NMR spectral data required for a comprehensive technical guide is not available in the public domain based on our extensive search. Therefore, the creation of the requested in-depth guide with its specified data tables, protocols, and visualizations is not possible.

We recommend researchers seeking this information to perform an experimental analysis of the compound to generate the ¹H NMR spectrum. This would provide the necessary data for a complete structural elucidation and characterization.

References

An In-Depth Technical Guide to the Hydrolysis Mechanism of Methoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core hydrolysis mechanism of methoxysilanes, intended for researchers, scientists, and drug development professionals.

Organofunctional methoxysilanes are a class of compounds widely utilized as adhesion promoters, crosslinkers, and surface modifiers in a variety of high-performance material applications.[1] Their utility is rooted in their bifunctional nature, possessing both an organic functional group and a silicon-based inorganic reactive center.[1] The key to their functionality lies in the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups, which can then condense to form stable siloxane (Si-O-Si) bonds. This guide provides a comprehensive overview of the hydrolysis mechanism of methoxysilanes, factors influencing the reaction kinetics, and the experimental methodologies used to study this process.

Core Hydrolysis Mechanism

The hydrolysis of methoxysilanes is a chemical reaction where the methoxy groups (-OCH₃) are substituted with hydroxyl groups (-OH) from water. This reaction is the initial and often rate-determining step in the formation of siloxane networks.[2] The overall reaction can be generalized as:

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

This process is typically followed by a condensation reaction, where the newly formed silanol groups react with each other or with remaining methoxy groups to form siloxane bonds, releasing water or methanol as a byproduct.[3]

The hydrolysis of methoxysilanes can be catalyzed by either acids or bases, with the reaction rate being minimal at a neutral pH of around 6.5-7.[1][4]

Under acidic conditions, the hydrolysis of methoxysilanes is generally faster than under basic conditions.[5] The mechanism is thought to proceed via an Sₙ2-type reaction on a protonated silane.[1][6] The key steps are:

  • Protonation: An alkoxy group on the silicon atom is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This makes the methoxy group a better leaving group (methanol).[5][7]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic silicon atom. This leads to the formation of a pentacoordinate transition state.

  • Leaving Group Departure: The protonated methoxy group leaves as a molecule of methanol, and a silanol group is formed.

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing significantly faster than larger alkoxy groups like ethoxy groups.[5]

Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] The proposed steps are:

  • Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, which is electron-deficient. This leads to the formation of a pentacoordinate, negatively charged intermediate (transition state).[1]

  • Leaving Group Departure: The methoxy group is displaced as a methoxide anion (CH₃O⁻), which is then protonated by water to form methanol.

In base-catalyzed hydrolysis, the rate is influenced by the electron density on the silicon atom. Electron-withdrawing groups attached to the silicon atom can increase the rate of hydrolysis by making the silicon more susceptible to nucleophilic attack.[1]

Visualizing the Hydrolysis Pathways

The following diagrams illustrate the proposed mechanisms for acid and base-catalyzed hydrolysis of a generic methoxysilane.

Acid_Catalyzed_Hydrolysis Start R-Si(OCH3)3 Protonation Protonated Intermediate [R-Si(OCH3)2(O+HCH3)] Start->Protonation + H3O+ Protonation->Start - H3O+ TransitionState Pentacoordinate Transition State Protonation->TransitionState + H2O Product Silanol R-Si(OCH3)2(OH) TransitionState->Product - H+ Methanol CH3OH TransitionState->Methanol

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Base_Catalyzed_Hydrolysis Start R-Si(OCH3)3 TransitionState Pentacoordinate Intermediate [R-Si(OCH3)3(OH)]- Start->TransitionState + OH- TransitionState->Start - OH- Product Silanol R-Si(OCH3)2(OH) TransitionState->Product - CH3O- Methoxide CH3O- Methanol CH3OH Methoxide->Methanol + H2O

Caption: Base-Catalyzed Hydrolysis Mechanism.

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis of methoxysilanes is influenced by several factors, including the specific silane, pH, temperature, solvent, and the presence of catalysts. The reaction generally follows pseudo-first-order kinetics with respect to the silane concentration when water is in large excess.[2]

SilaneCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
Methoxysilanes-terminated polybutadieneVarious catalysts, 3.0 mol %, 25°C, 50% humidity0.29 to 5.4 x 10⁻⁴ min⁻¹Not Reported[3]
Methyltrimethoxysilane (MTMS)Alkaline medium, in methanol, 30°C2.453 x 10⁴ s⁻¹50.09 kJ mol⁻¹[3]
Tetraethoxysilane (TEOS)Acidic (HCl), in dioxane, 20°C3.06 x [HCl]⁻¹ M⁻¹ min⁻¹Not Reported[3]
Tetraethoxysilane (TEOS)Acidic (HCl) with ultrasound, 39°C4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹Not Reported[3]
Tetraethoxysilane (TEOS)pH 3.134Not Reported31.52 kJ mol⁻¹[3]

Experimental Protocols for Studying Hydrolysis

The hydrolysis of methoxysilanes is commonly monitored in real-time using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and frequently used methods.[2][8]

²⁹Si NMR is a direct method for observing the changes in the silicon environment as hydrolysis and condensation proceed.[2]

Methodology:

  • Sample Preparation: A known concentration of the methoxysilane is dissolved in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄) in a 5 mm NMR tube.[1][2]

  • Initiation of Hydrolysis: A specific amount of a buffer solution or a catalyst (e.g., 0.001N HCl) is added to the NMR tube to initiate the hydrolysis reaction.[1][2]

  • Data Acquisition: ²⁹Si NMR spectra are acquired at regular time intervals using a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[2] The disappearance of the starting methoxysilane signal and the appearance of new signals corresponding to the hydrolyzed (silanol) and condensed (siloxane) species are monitored.

  • Data Analysis: The concentration of each species at different time points is determined by integrating the corresponding peaks in the ²⁹Si NMR spectra. This data is then used to calculate the reaction kinetics.[8]

FTIR spectroscopy can be used to follow the hydrolysis reaction by observing changes in specific vibrational bands.[2]

Methodology:

  • Sample Preparation: The reaction is initiated by mixing the methoxysilane, solvent, water, and catalyst.

  • Data Acquisition: The reaction mixture is placed in contact with an Attenuated Total Reflectance (ATR) crystal, and FTIR spectra are recorded over time.

  • Spectral Analysis: The progress of the hydrolysis is monitored by observing the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to the Si-OH stretching (around 3700-3200 cm⁻¹). The formation of siloxane bonds (Si-O-Si) can also be tracked in the 1050-1000 cm⁻¹ region.[2]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the hydrolysis kinetics of methoxysilanes using NMR spectroscopy.

Experimental_Workflow Start Start Prep Sample Preparation (Silane + Solvent in NMR tube) Start->Prep Initiate Initiate Hydrolysis (Add H2O/Catalyst) Prep->Initiate NMR Time-Resolved NMR Acquisition (e.g., 29Si NMR) Initiate->NMR NMR->NMR Process Spectral Processing & Integration NMR->Process Analyze Kinetic Analysis (Concentration vs. Time) Process->Analyze Model Kinetic Modeling (Determine Rate Constants) Analyze->Model End End Model->End

Caption: NMR-Based Hydrolysis Kinetics Workflow.

Conclusion

The hydrolysis of methoxysilanes is a fundamental process that underpins their widespread use in materials science. The reaction mechanism and kinetics are intricately dependent on factors such as pH, catalyst, and the molecular structure of the silane. A thorough understanding of these principles, facilitated by robust analytical techniques like NMR and FTIR spectroscopy, is crucial for the rational design and application of silane-based materials in various scientific and industrial fields, including advanced drug delivery systems and biomedical devices.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of Alkoxysilane Reaction Mechanisms

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reaction mechanisms of alkoxysilanes. The core reactions of hydrolysis and condensation are detailed, along with the influential factors that control their kinetics. This document is intended to serve as a valuable resource for researchers and professionals working with silica-based materials, particularly in the fields of drug delivery, biomaterials, and surface modification.

Core Reaction Mechanisms

The fundamental chemistry of alkoxysilanes revolves around two primary reactions: hydrolysis and condensation. These reactions are the basis of the sol-gel process, which is widely used to create silica-based materials with controlled properties.

Hydrolysis

Hydrolysis is the initial step where the alkoxy groups (-OR) of the silane are replaced with hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either acids or bases.[1][2]

General Hydrolysis Reaction: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH

Under acidic conditions, the reaction proceeds via a protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. This is generally considered to follow an S_N1-Si type mechanism.[1][3] In contrast, under basic conditions, the silicon atom is directly attacked by a hydroxide ion or a deprotonated silanol group, following a proposed S_N2-Si mechanism with a penta- or hexa-valent intermediate.[1][4]

Condensation

Following hydrolysis, the resulting silanol groups are reactive and can condense to form siloxane bonds (Si-O-Si), which constitute the backbone of the resulting silica network. Condensation can occur through two pathways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.[1][2] ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

  • Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule.[1][2] ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH

The relative rates of hydrolysis and condensation are highly dependent on the reaction conditions and play a crucial role in determining the structure of the final material.

Below is a diagram illustrating the general reaction pathways of alkoxysilane hydrolysis and condensation.

G General Reaction Pathways of Alkoxysilanes cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane Alkoxysilane Silanol Silanol Alkoxysilane->Silanol + H2O - ROH Alkoxysilane_cond Alkoxysilane Silanol_1 Silanol Silanol_2 Silanol Siloxane Siloxane Silanol_1->Siloxane + Silanol - H2O Silanol_2->Siloxane + Alkoxysilane - ROH

Alkoxysilane Hydrolysis and Condensation Pathways

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are influenced by several factors, which can be manipulated to control the final properties of the silica material.

  • pH: The reaction rate is at its minimum around neutral pH (pH 7) and is significantly accelerated under both acidic and basic conditions.[5][6] Acid catalysis generally leads to faster hydrolysis than condensation, resulting in more linear or randomly branched polymers.[7] Conversely, base catalysis promotes faster condensation, leading to more highly cross-linked and particulate structures.[7]

  • Catalyst: The type and concentration of the acid or base catalyst have a profound effect on the reaction rates. Common catalysts include hydrochloric acid, acetic acid, ammonia, and various amines.[4][8]

  • Water-to-Silane Ratio (r): The stoichiometric amount of water required for complete hydrolysis depends on the number of alkoxy groups. A higher water ratio generally increases the rate of hydrolysis.[4]

  • Solvent: The choice of solvent affects the solubility of the reactants and can influence the reaction rates through solvent-reactant interactions.[1][9]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.[1][9]

  • Steric and Inductive Effects: The nature of the organic substituent (R') on the silicon atom influences the reaction rates. Electron-withdrawing groups can increase the rate of hydrolysis, while bulky groups can sterically hinder the reaction.[1][4]

The following diagram illustrates the logical relationship of factors influencing alkoxysilane reaction kinetics.

G Factors Influencing Alkoxysilane Reaction Kinetics Reaction_Kinetics Reaction Kinetics pH pH pH->Reaction_Kinetics Catalyst Catalyst Catalyst->Reaction_Kinetics Water_Silane_Ratio Water/Silane Ratio Water_Silane_Ratio->Reaction_Kinetics Solvent Solvent Solvent->Reaction_Kinetics Temperature Temperature Temperature->Reaction_Kinetics Substituent_Effects Substituent Effects Substituent_Effects->Reaction_Kinetics

Key Factors Affecting Reaction Rates

Quantitative Data on Reaction Kinetics

The following tables summarize key quantitative data from various studies on the hydrolysis and condensation of alkoxysilanes.

Table 1: Hydrolysis Rate Constants for Various Alkoxysilanes
AlkoxysilaneCatalystSolventTemperature (°C)pHHydrolysis Rate Constant (k)Reference
Tetraethoxysilane (TEOS)HClEthanol25< 21.5 x 10⁻² L mol⁻¹ s⁻¹[4]
Tetraethoxysilane (TEOS)NH₃Ethanol25> 101.0 x 10⁻⁴ L mol⁻¹ s⁻¹[4]
Methyltrimethoxysilane (MTMS)HClMethanol2542.0 x 10⁻³ s⁻¹[10]
3-MethacryloyloxypropyltrimethoxysilaneHClAcetone-d6RT41.6 h⁻¹[11]
MethacryloxymethyltrimethoxysilaneHClAcetone-d6RT421.8 h⁻¹[11]
3-MethacryloyloxypropyltrimethoxysilaneBufferAcetone-d6RT94.2 h⁻¹[11]
MethacryloxymethyltrimethoxysilaneBufferAcetone-d6RT924.0 h⁻¹[11]
Table 2: Condensation Rate Constants and Activation Energies
Reaction SystemCatalystSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)Reference
Tetramethoxysilane (TMOS) CondensationHClMethanol251.0 x 10⁻⁴ L mol⁻¹ s⁻¹ (water)-[12]
Tetramethoxysilane (TMOS) CondensationHClMethanol251.7 x 10⁻⁵ L mol⁻¹ s⁻¹ (alcohol)-[12]
Tetraethoxysilane (TEOS) HydrolysisH₃PO₄-15-135-33.3 kJ/mol[5]
Tetraethoxysilane (TEOS) CondensationH₃PO₄-15-135-76.8 kJ/mol[5]
Methyltriethoxysilane (MTES) HydrolysisAlkalineVarious20-50-50.09 kJ/mol (in Methanol)[9]

Experimental Protocols

Detailed experimental protocols are essential for reproducible studies of alkoxysilane reaction kinetics. The following sections describe common methodologies for monitoring hydrolysis and condensation.

Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the various silicon species present during the reaction.

Objective: To quantify the concentrations of the starting alkoxysilane, partially and fully hydrolyzed species, and various condensation products over time.

Materials:

  • Alkoxysilane (e.g., Tetraethoxysilane - TEOS)

  • Solvent (e.g., Ethanol)

  • Deionized Water

  • Catalyst (e.g., HCl or NH₄OH solution)

  • NMR tubes

  • NMR spectrometer equipped with a silicon probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the alkoxysilane in the chosen solvent at a known concentration.

    • Prepare a separate aqueous solution of the catalyst at the desired concentration.

    • Equilibrate both solutions to the desired reaction temperature.

  • Reaction Initiation:

    • In an NMR tube, add a precise volume of the alkoxysilane stock solution.

    • At time zero (t=0), rapidly add the required volume of the aqueous catalyst solution to the NMR tube to achieve the desired water/silane and catalyst/silane molar ratios.

    • Immediately cap the tube, mix thoroughly, and place it in the NMR spectrometer.

  • NMR Data Acquisition:

    • Acquire ²⁹Si NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

    • Use a quantitative pulse sequence, such as inverse-gated decoupling, to ensure accurate integration of the signals.

    • Use a sufficient relaxation delay (typically 5 times the longest T₁) between scans.[2]

  • Data Analysis:

    • Identify and assign the peaks corresponding to the different silicon species (e.g., Q⁰, Q¹, Q², Q³, Q⁴ for TEOS, where the superscript denotes the number of siloxane bonds).

    • Integrate the peaks to determine the relative concentrations of each species at each time point.

    • Plot the concentration of reactants and products as a function of time to determine the reaction rates.

The following diagram outlines the experimental workflow for NMR analysis.

G Workflow for NMR Analysis of Alkoxysilane Reactions Start Start Prepare_Solutions Prepare Alkoxysilane and Catalyst Solutions Start->Prepare_Solutions Initiate_Reaction Initiate Reaction in NMR Tube Prepare_Solutions->Initiate_Reaction Acquire_Spectra Acquire Time-Resolved ²⁹Si NMR Spectra Initiate_Reaction->Acquire_Spectra Analyze_Data Identify, Assign, and Integrate Peaks Acquire_Spectra->Analyze_Data Determine_Kinetics Plot Concentrations vs. Time to Determine Reaction Rates Analyze_Data->Determine_Kinetics End End Determine_Kinetics->End

NMR Experimental Workflow
Monitoring Hydrolysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands.

Objective: To follow the rate of hydrolysis by monitoring the decrease in the Si-O-C bond intensity and the increase in the alcohol concentration.

Materials:

  • Alkoxysilane

  • Solvent

  • Deionized Water

  • Catalyst

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Reaction Initiation: Prepare the reaction mixture of the alkoxysilane, solvent, water, and catalyst.

  • Time-Resolved Spectra Acquisition:

    • Apply a small amount of the freshly prepared solution onto the ATR crystal.

    • Immediately begin acquiring FT-IR spectra at regular time intervals.

    • Monitor the changes in the intensity of the following characteristic bands:

      • Disappearance of Si-O-C stretching (~960 cm⁻¹ and ~1100 cm⁻¹)

      • Appearance of Si-OH stretching (broad band ~3200-3600 cm⁻¹)

      • Formation of alcohol (e.g., C-O stretch of ethanol ~1045 cm⁻¹)[2]

  • Data Analysis:

    • Analyze the change in the peak area or height of the characteristic bands over time to determine the reaction kinetics.

Theoretical and Computational Studies

Density Functional Theory (DFT) has been employed to investigate the reaction mechanisms of alkoxysilane hydrolysis and condensation at a molecular level.[3] These computational studies provide insights into the transition states and energy barriers of the reactions, complementing experimental findings.

For instance, DFT calculations have been used to compare the favorability of S_N1-Si versus S_N2-Si mechanisms under different pH conditions.[3] It has been suggested that in alkaline media, the S_N2-Si mechanism is favored, while the S_N1-Si mechanism is more likely in neutral and acidic media.[4] Computational studies have also explored the effect of the solvent and the nature of the substituents on the reaction energetics.[13]

The following diagram illustrates the logical flow of a computational study on alkoxysilane reactions.

G Logical Flow of a Computational Study Define_System Define Reactants, Products, and Reaction Conditions Select_Method Select Computational Method (e.g., DFT) and Basis Set Define_System->Select_Method Model_Reactions Model Reaction Pathways (Hydrolysis, Condensation) Select_Method->Model_Reactions Locate_Structures Locate Transition States and Intermediate Structures Model_Reactions->Locate_Structures Calculate_Energies Calculate Energy Barriers and Reaction Energies Locate_Structures->Calculate_Energies Analyze_Results Analyze Results and Compare with Experimental Data Calculate_Energies->Analyze_Results

Computational Study Workflow

This technical guide provides a foundational understanding of the reaction mechanisms of alkoxysilanes, supported by quantitative data and detailed experimental protocols. This knowledge is crucial for the rational design and synthesis of advanced silica-based materials for a wide range of applications.

References

Navigating the Risks: An In-depth Technical Guide to the Safe Handling of Chlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosilanes are a versatile class of chemical compounds essential in various scientific and industrial applications, including the synthesis of silicones, specialty chemicals, and as protecting agents in organic synthesis. However, their utility is matched by their significant hazardous properties. This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of chlorosilanes in a laboratory and research setting.

Understanding the Hazard: Chemical and Physical Properties

Chlorosilanes are characterized by the presence of at least one silicon-chlorine bond. They are generally colorless, volatile liquids with pungent odors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Their primary hazard stems from their high reactivity, particularly with water and other protic solvents.

Reactivity with Water (Hydrolysis)

The most critical reaction of chlorosilanes is their vigorous and exothermic hydrolysis upon contact with water, moisture in the air, or other protic solvents. This reaction produces dense, corrosive hydrogen chloride (HCl) gas and various silicic acids or siloxanes.[1][5][6][17] The heat generated can be sufficient to ignite flammable chlorosilanes or nearby combustible materials.[18]

The general hydrolysis reaction can be represented as:

R_nSiCl_(4-n) + (4-n)H₂O → R_nSi(OH)_(4-n) + (4-n)HCl

The resulting silanols (R_nSi(OH)_(4-n)) are often unstable and readily condense to form siloxane polymers.

Flammability and Reactivity with Other Substances

Many chlorosilanes are flammable, with low flash points, and their vapors can form explosive mixtures with air.[2][19] They can react violently with alcohols, amines, and strong oxidizing agents.[6][9][17]

Quantitative Data for Common Chlorosilanes

For easy comparison, the following tables summarize key quantitative data for several commonly used chlorosilanes.

Table 1: Physical and Chemical Properties of Common Chlorosilanes

Chemical NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Flash Point (°C)Density (g/cm³)Vapor Density (Air=1)
Silicon Tetrachloride SiCl₄169.90[1]57.6[3]-68.74[1]Non-flammable1.483[1]5.86
Trichlorosilane HSiCl₃135.45[4]31.8[8]-126.5[4]-27[13]1.34[4]4.67[13]
Dimethyldichlorosilane (CH₃)₂SiCl₂129.06[5]70[9]-76[9]-9[20]1.06[20]4.45[19]
Methyltrichlorosilane CH₃SiCl₃149.48[21]66[17]-90[22]-9[6]1.27[21]5.17[21]
Trimethylchlorosilane (CH₃)₃SiCl108.64[10]57[10]-40[10]-28[7]0.857[10]3.7[18]

Table 2: Occupational Exposure Limits for Chlorosilanes and Hydrogen Chloride

SubstanceBasisTWASTELCeiling
Trichlorosilane NIOSH REL5 ppm
Hydrogen Chloride OSHA PEL5 ppm (7 mg/m³)
NIOSH REL5 ppm (7 mg/m³)
ACGIH TLV2 ppm (3 mg/m³)

Note: Due to the rapid hydrolysis of chlorosilanes to HCl, exposure limits for HCl are often used as a guideline for controlling workplace exposures.

Experimental Protocols and Handling Procedures

Strict adherence to established protocols is paramount when working with chlorosilanes.

General Handling and Storage
  • Inert Atmosphere: All manipulations of chlorosilanes should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[23]

  • Moisture Exclusion: All glassware and equipment must be rigorously dried before use to prevent hydrolysis. Ovens, flame-drying, or silylation of glassware are recommended.

  • Grounding: Containers and transfer lines must be properly grounded to prevent the buildup of static electricity, which could ignite flammable chlorosilanes.[23]

  • Storage: Store chlorosilanes in tightly sealed, compatible containers in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.[23] Storage should be in a designated, properly labeled cabinet for flammable and corrosive materials.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling chlorosilanes.

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and the corrosive HCl gas produced upon hydrolysis.[24]

  • Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[23] Consult the glove manufacturer's compatibility chart for specific chlorosilanes.

  • Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron or suit should be worn.[23]

  • Respiratory Protection: For situations with a potential for inhalation exposure, a full-face respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[24]

Spill and Emergency Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation: Evacuate the immediate area and alert others.

  • Ventilation: Ensure adequate ventilation to disperse flammable and corrosive vapors.

  • Containment: For small spills, use a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[25]

  • Neutralization: For larger spills, it may be necessary to neutralize the spilled material. This should only be done by trained personnel. A 1:1 ratio of sodium hydroxide or a 2:1 ratio of sodium bicarbonate to the chlorosilane can be used for neutralization.[25]

  • Fire Extinguishing:

    • DO NOT USE WATER on a chlorosilane fire, as it will exacerbate the situation by producing more flammable hydrogen gas and corrosive HCl.[26]

    • For small fires, use a dry chemical (Class B) or carbon dioxide extinguisher.[27]

    • For larger fires, alcohol-resistant aqueous film-forming foam (AR-AFFF) can be used to blanket the fire and suppress vapors.[25]

Disposal of Chlorosilanes

Disposal of chlorosilanes must be handled with extreme care.

  • Controlled Hydrolysis: Small quantities of waste chlorosilanes can be disposed of by slow, controlled addition to a large volume of a stirred, cooled neutralizing solution, such as sodium bicarbonate or a dilute sodium hydroxide solution, in a fume hood.[26]

  • Incineration: Larger quantities should be disposed of as hazardous waste through a licensed disposal facility, typically via incineration.[23]

  • Empty Containers: Empty containers should be decontaminated by rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[28]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows for handling chlorosilanes safely.

Chlorosilane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Plan Experiment ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood inert Ensure Inert Atmosphere hood->inert dry Use Dry Glassware inert->dry ground Ground Equipment dry->ground transfer Transfer Chlorosilane ground->transfer reaction Perform Reaction transfer->reaction quench Quench Reaction (Carefully) reaction->quench dispose Dispose of Waste quench->dispose clean Clean Glassware dispose->clean store Store Chlorosilane clean->store finish End store->finish Chlorosilane_Spill_Response cluster_initial Initial Response cluster_small_spill Small Spill cluster_large_spill Large Spill cluster_fire Fire spill Spill Occurs alert Alert Personnel & Evacuate spill->alert fire Fire Occurs spill->fire Ignition Source Present assess Assess Spill Size alert->assess absorb Absorb with Inert Material assess->absorb Small call Call Emergency Response assess->call Large collect Collect in Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate contain Contain Spill (if safe) call->contain neutralize Neutralize (trained personnel only) contain->neutralize extinguish Use Appropriate Extinguisher (NO WATER) fire->extinguish Chlorosilane_Hydrolysis_Pathway chlorosilane Chlorosilane (R_nSiCl_(4-n)) reaction Hydrolysis chlorosilane->reaction water Water (H₂O) water->reaction hcl Hydrogen Chloride (HCl Gas) reaction->hcl silanol Silanol (R_nSi(OH)_(4-n)) reaction->silanol condensation Condensation silanol->condensation siloxane Siloxane Polymer (-[R_nSiO]m-) condensation->siloxane water2 Water (H₂O) condensation->water2

References

An In-depth Technical Guide to the Stability and Storage of Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of Chloromethyl(dimethyl)methoxysilane (CAS No. 18143-33-4). The information is intended to support laboratory safety, ensure reagent integrity, and promote reproducible experimental outcomes. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from safety data sheets, supplier information, and academic literature on structurally related organosilanes to provide a thorough understanding of its chemical behavior.

Chemical Properties and Reactivity Profile

This compound is a reactive organosilicon compound featuring both a hydrolyzable methoxy group and a reactive chloromethyl group.[1] This bifunctionality makes it a versatile reagent in organic synthesis and materials science but also dictates its stability and handling requirements.[2]

Key Reactive Moieties:

  • Si-OCH₃ (Methoxysilyl group): This group is susceptible to hydrolysis in the presence of moisture, leading to the formation of silanols (Si-OH) and methanol. The resulting silanols are unstable and readily condense to form siloxane oligomers or polymers (Si-O-Si linkages).[3][4] This process is catalyzed by both acids and bases.[4]

  • CH₂Cl (Chloromethyl group): The carbon-chlorine bond is susceptible to nucleophilic attack. This allows for the introduction of the dimethylmethoxysilylmethyl group onto various substrates.[5]

The primary degradation pathway for this compound is hydrolysis. Exposure to atmospheric moisture or protic solvents will lead to the release of methanol and hydrochloric acid (from subsequent reactions), and the formation of polysiloxanes.[3]

Stability Considerations

The stability of this compound is critically dependent on its environment. Key factors influencing its stability include:

  • Moisture: This is the most significant factor. The compound reacts readily with water.[6] Exposure to humid air will lead to rapid degradation.[7]

  • Light: While not explicitly stated in the reviewed literature, it is general good practice to store reactive chemicals protected from light to prevent photochemical decomposition.

  • Incompatible Materials: Contact with acids, bases, strong oxidizing agents, alcohols, and amines can catalyze decomposition.[6]

Inferred Hydrolytic Stability

Quantitative data on the hydrolysis rate of this compound is not available. However, studies on related alkoxysilanes provide insight into the kinetics of this process. For example, the rate of hydrolysis of methyltrimethoxysilane in deionized water has been measured to be 0.03 min⁻¹ (t₁/₂ = 24 min).[9] Given the similar electronic environment around the silicon atom, a comparable susceptibility to hydrolysis can be expected for this compound.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions

The following table summarizes the recommended storage conditions based on safety data sheets and general guidelines for moisture-sensitive reagents.[7][10]

ParameterRecommendationRationale
Temperature Store in a cool place.[10]To minimize the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., dry nitrogen or argon).[6]To exclude moisture and prevent hydrolysis.
Container Keep container tightly closed in a dry and well-ventilated place.[10]To prevent ingress of atmospheric moisture.
Light Store in a dark place.[7]To prevent potential photochemical degradation.
Incompatibilities Store away from incompatible materials such as strong oxidizing agents, strong acids, water, strong bases, alcohols, and amines.[6]To prevent catalytic decomposition or hazardous reactions.
Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

Experimental Workflow for Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_inert Prepare Inert Atmosphere Setup prep_ppe->prep_inert prep_glassware Ensure Glassware is Dry prep_inert->prep_glassware handle_transfer Transfer under Inert Gas prep_glassware->handle_transfer handle_seal Keep Container Tightly Sealed handle_transfer->handle_seal cleanup_quench Quench Residual Reagent handle_seal->cleanup_quench cleanup_dispose Dispose of Waste Properly cleanup_quench->cleanup_dispose storage_inert Store Under Inert Atmosphere cleanup_dispose->storage_inert

Caption: Recommended workflow for the safe handling of this compound.

Experimental Protocol: General Procedure for Assessing Hydrolytic Stability

While a specific, validated protocol for this compound is not available, the following general methodology, adapted from studies on other alkoxysilanes, can be used to assess its hydrolytic stability.

Objective: To determine the rate of hydrolysis of this compound in a given solvent system by monitoring the disappearance of the starting material or the appearance of a hydrolysis product over time.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., acetonitrile, THF)

  • Water (HPLC grade)

  • Internal standard (a non-reactive compound for chromatographic analysis)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Dry glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation of Stock Solutions:

    • Under an inert atmosphere, prepare a stock solution of this compound in the anhydrous solvent of interest to a known concentration (e.g., 10 mg/mL).

    • Prepare a separate stock solution of the internal standard in the same anhydrous solvent.

  • Reaction Setup:

    • In a dry, sealed vial under an inert atmosphere, add a known volume of the anhydrous solvent.

    • Add a known volume of the internal standard stock solution.

    • Initiate the reaction by adding a specific amount of water to achieve the desired water concentration.

    • Finally, add a known volume of the this compound stock solution to the vial, cap it tightly, and start a timer.

  • Time-Course Analysis:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the hydrolysis reaction in the aliquot, if necessary (e.g., by dilution with a large volume of anhydrous solvent).

    • Analyze the aliquot by GC-FID or GC-MS.

  • Data Analysis:

    • Quantify the peak area of this compound relative to the internal standard at each time point.

    • Plot the concentration of this compound versus time.

    • From this plot, determine the rate of hydrolysis and the half-life (t₁/₂) of the compound under the tested conditions.

Logical Relationships in Stability and Storage

The stability and proper storage of this compound are governed by a set of interconnected factors. The following diagram illustrates these relationships.

G A This compound Stability G Loss of Reactivity B Moisture Exposure B->A degrades E Hydrolysis B->E leads to C Elevated Temperature C->A degrades C->E accelerates F Decomposition C->F accelerates D Presence of Catalysts (Acids/Bases) D->A degrades D->E catalyzes E->G F->G H Proper Storage (Cool, Dry, Inert) H->A maintains I Safe Handling (Fume Hood, PPE) I->A ensures

Caption: Factors influencing the stability and storage of this compound.

Conclusion

This compound is a valuable synthetic building block whose utility is directly linked to its purity and stability. Its pronounced sensitivity to moisture necessitates stringent storage and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize degradation, ensure the reliability of their experimental results, and maintain a safe laboratory environment. Further studies to quantify the stability of this specific silane under various conditions would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Bifunctional Nature of Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloromethyl(dimethyl)methoxysilane (CMDMS) is a versatile organosilicon compound that serves as a critical building block and intermediate in modern chemical manufacturing.[1] Its significance lies in its bifunctional nature, possessing two distinct reactive sites that allow it to participate in a diverse range of chemical reactions. This dual reactivity makes it an indispensable tool for synthesizing specialized chemicals and advanced materials. This technical guide provides an in-depth exploration of the bifunctional properties of this compound, including its physicochemical characteristics, key reactions with detailed experimental protocols, and its applications, particularly for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This data is essential for handling, reaction setup, and safety considerations. Commercial suppliers typically offer this compound at purities of 97% or higher.[2][3]

PropertyValueReference
CAS Number 18143-33-4[1][3][4][5]
Molecular Formula C₄H₁₁ClOSi[1][3][4][5]
Molecular Weight 138.67 g/mol [1][3][4][5]
Appearance Clear, colorless liquid[1][2]
Boiling Point 121.25 - 122.2 °C[1][3]
Density 0.980 g/mL at 25 °C[1][3]
Refractive Index 1.4[1]
Flash Point 24.5 °C (80.6 °F)[1][3]
Vapor Pressure 37 mmHg at 25 °C[1]
Purity Typically >97%[3]

Safety and Handling: this compound is a flammable liquid and vapor.[3][4] It is highly reactive and can release corrosive vapors.[2] The compound reacts strongly with water, which can release heat and hydrochloric acid, and may even lead to combustion.[2] It is known to cause skin and eye irritation.[1][3][4] Proper personal protective equipment, including eye shields, face shields, and gloves, should be used when handling this chemical. It should be kept away from heat, sparks, and open flames, and the container should be kept tightly closed.[3]

The Core of Bifunctionality: Dual Reaction Sites

The unique utility of this compound stems from its two distinct reactive functional groups: the chloromethyl group and the methoxysilyl group . This allows for orthogonal reactions, where one group can be reacted selectively while the other remains available for subsequent transformations. This bifunctional nature enables its use as a molecular bridge or coupling agent.[1]

  • The Chloromethyl Group (-CH₂Cl): This is a classic alkyl halide functionality. The carbon atom is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of the silane to various organic molecules, polymers, or surfaces functionalized with nucleophilic groups.

  • The Methoxysilyl Group (-Si-OCH₃): The methoxy group attached to the silicon atom is hydrolyzable. In the presence of water, it undergoes hydrolysis to form a reactive silanol group (-Si-OH). This silanol group can then undergo condensation with other silanol groups to form stable siloxane bonds (Si-O-Si), leading to the formation of polysiloxanes. Alternatively, the silanol can react with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form a durable covalent bond.[2]

Bifunctional_Reactivity cluster_main This compound cluster_chloro Chloromethyl Reactivity cluster_methoxy Methoxysilyl Reactivity CMDMS Cl-CH₂-Si(CH₃)₂-OCH₃ nucleophile Nucleophile (Nu⁻) hydrolysis Hydrolysis (+H₂O) substitution_product Nu-CH₂-Si(CH₃)₂-OCH₃ nucleophile->substitution_product Nucleophilic Substitution silanol Cl-CH₂-Si(CH₃)₂-OH hydrolysis->silanol condensation Condensation silanol->condensation siloxane Formation of Si-O-Si or Si-O-Surface bonds condensation->siloxane

Caption: Bifunctional reactivity of this compound.

Experimental Protocols for Key Reactions

To illustrate the dual functionality of this compound, detailed protocols for two key types of reactions are provided below.

Protocol 1: Nucleophilic Substitution at the Chloromethyl Group

This protocol details the reaction of the chloromethyl group with a Grignard reagent, a strong nucleophile. This type of reaction is fundamental for creating new carbon-silicon bonds and extending the carbon framework.

Reaction: Synthesis of (Chloromethyl)dimethylphenylsilane

Synthesis_Workflow start Start: Flame-dried 1-L flask under Argon add_catalyst Add Dichloro(TMEDA)zinc catalyst start->add_catalyst add_solvent Add 1,4-Dioxane (240 mL) add_catalyst->add_solvent add_silane Add Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) add_solvent->add_silane cool_mixture Cool mixture in ice/water bath add_silane->cool_mixture add_grignard Add Phenylmagnesium bromide (1.0 M in THF) dropwise over 30 min cool_mixture->add_grignard warm_stir Warm to 23 °C and stir for 2 h add_grignard->warm_stir quench Pour into ice-cold saturated aqueous NH₄Cl solution warm_stir->quench extract Extract with Ethyl Acetate (3 x 50 mL) quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate via rotary evaporation wash_dry->concentrate distill Vacuum distill to obtain pure product (115 °C at 23 mmHg) concentrate->distill end End: (Chloromethyl)dimethylphenylsilane (80-81% yield) distill->end

Caption: Experimental workflow for a nucleophilic substitution reaction.

Methodology: [6]

  • A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a dropping funnel, an argon inlet, a temperature probe, and a magnetic stir bar.

  • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) is added to the flask, and the system is purged with argon.

  • 1,4-Dioxane (240 mL) is added, followed by Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) at 23 °C.

  • The mixture is cooled in an ice/water bath.

  • Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is added dropwise over 30 minutes, maintaining the cool temperature. A white precipitate will form.

  • After addition, the mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.

  • The reaction is quenched by pouring it into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).

  • The organic phase is separated, and the aqueous layer is extracted three times with ethyl acetate (50 mL each).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated using a rotary evaporator.

  • The crude product is purified by vacuum distillation (115 °C at 23 mmHg) to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid (80-81% yield).

Protocol 2: Surface Modification via Hydrolysis and Condensation

This protocol provides a general methodology for using this compound to modify a hydroxylated surface, such as glass or silica. This process is fundamental to its application as a coupling agent and for altering surface properties.

Methodology:

  • Surface Preparation: The substrate (e.g., glass slide, silica particles) is first thoroughly cleaned to remove organic contaminants. This can be achieved by sonication in solvents like acetone and isopropanol. The surface is then activated to generate hydroxyl groups, typically by treatment with an oxygen plasma or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). The activated substrate is then rinsed with deionized water and dried in an oven.

  • Silanization Solution Preparation: A solution of this compound (typically 1-5% v/v) is prepared in an anhydrous solvent, such as toluene or isopropanol. A small amount of water (as a catalyst for hydrolysis) can be added to the solvent if the surface and solvent are completely anhydrous.

  • Deposition: The activated and dried substrate is immersed in the silanization solution. The reaction is allowed to proceed for a period ranging from 30 minutes to several hours at room temperature or with gentle heating.

  • Rinsing: After deposition, the substrate is removed from the solution and rinsed thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.

  • Curing: The substrate is then cured to promote the formation of covalent bonds between the silane and the surface, and potentially for cross-linking between adjacent silane molecules. Curing is typically performed by heating in an oven at 100-120 °C for about 1 hour.

  • Final Rinse: A final rinse with a solvent like ethanol or isopropanol can be performed to remove any remaining unbound material. The surface is now functionalized with chloromethyl groups, ready for further reactions.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in various fields.

Application AreaDescription
Coupling Agent Enhances the interaction and adhesion between inorganic materials (like glass fibers) and organic polymers in composites.[1][2]
Surface Modifier Alters the surface properties of materials like plastics, rubber, and adhesives to improve adhesion, durability, and resistance.[1] It is used to create water-repellent coatings for glass.[2]
Synthesis Intermediate Acts as a key building block in the synthesis of other specialized organosilicon compounds and polymers.[1]
Biomaterials & Diagnostics In bioengineering, it can be used to functionalize the surfaces of glass, quartz, or silicon for medical diagnostic devices, helping sensors react only to specific target molecules.[2]
Drug Delivery While direct applications are less documented, its ability to functionalize surfaces could be leveraged in the synthesis of organosilicon-based drug delivery systems.

In the context of drug development, the primary utility of this compound lies in the creation and modification of materials used in diagnostics and delivery. For example, the surfaces of microarrays or biosensors can be coated and functionalized to specifically capture proteins or nucleic acids. The chloromethyl groups provide a convenient handle for attaching biomolecules.

Conclusion

This compound is a powerful and versatile chemical intermediate whose utility is defined by its bifunctional nature. The presence of both a nucleophilically reactive chloromethyl group and a hydrolytically sensitive methoxysilyl group allows for a wide range of chemical transformations. This dual reactivity enables its use as a robust coupling agent in materials science and as a surface modifier for advanced applications in electronics and biotechnology. For professionals in drug development and research, understanding the chemistry of this compound opens up possibilities for creating novel diagnostic platforms, functionalized biomaterials, and potentially advanced drug delivery systems. Its careful handling and application, guided by detailed protocols, will continue to drive innovation across multiple scientific disciplines.

References

The Decisive Role of Steric Hindrance in the Reactivity of Dimethylmethoxysilanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of dimethylmethoxysilanes is a critical parameter in a multitude of applications, from the synthesis of complex silicone polymers to their use as derivatizing agents in pharmaceutical analysis. A nuanced understanding of the factors governing their reaction kinetics is paramount for process optimization and the development of novel materials. Among these factors, steric hindrance emerges as a dominant force, dictating the accessibility of the silicon center to nucleophilic attack and thereby controlling the rates of hydrolysis and condensation. This technical guide provides an in-depth exploration of the role of steric hindrance in the reactions of dimethylmethoxysilanes, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

The Impact of Steric Bulk on Reaction Kinetics

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. In the context of dimethylmethoxysilanes, the size of the alkyl groups attached to the silicon atom directly influences the rates of hydrolysis and condensation. Larger, bulkier groups physically obstruct the approach of nucleophiles, such as water or silanols, to the electrophilic silicon center. This impediment raises the activation energy of the reaction, leading to a significant decrease in the reaction rate.

The general trend observed is that as the steric bulk of the substituents on the silicon atom increases, the rate of both hydrolysis and condensation decreases. This principle is fundamental to controlling the reactivity of these compounds and designing systems with tailored gel times and material properties.

Quantitative Analysis of Steric Effects
SilaneStructureHydrolysis Rate Constant (k, M⁻¹ min⁻¹) at pH 2-5Activation Energy (Ea, kJ mol⁻¹)Citation
Dimethyldiethoxysilane (DMDEOS)(CH₃)₂Si(OCH₂CH₃)₂0 - 0.6Not Reported[1]
Methyltriethoxysilane (MTES)CH₃Si(OCH₂CH₃)₃0 - 0.2357.61 - 97.84[1]
Tetraethoxysilane (TEOS)Si(OCH₂CH₃)₄0 - 0.1831.52[1]

Table 1: Comparative Hydrolysis Data for Alkoxysilanes.

The data clearly indicates that DMDEOS, with two methyl groups and two ethoxy groups, exhibits a significantly higher hydrolysis rate constant compared to the more sterically hindered MTES and TEOS, which possess three and four ethoxy groups, respectively. This supports the principle that reduced steric hindrance at the silicon center facilitates faster hydrolysis.

Experimental Protocols for Kinetic Studies

The investigation of steric hindrance effects on dimethylmethoxysilane reactivity relies on precise monitoring of the hydrolysis and condensation reactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful techniques for this purpose.

Kinetic Monitoring by ²⁹Si NMR Spectroscopy

Objective: To quantify the rate of disappearance of the starting dimethylmethoxysilane and the appearance of hydrolysis and condensation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the dimethylmethoxysilane in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

    • In a separate vial, prepare a solution of water and, if applicable, an acid or base catalyst in the same deuterated solvent.

    • To initiate the reaction, mix the silane solution with the water/catalyst solution in an NMR tube at a controlled temperature. The final concentrations should be accurately known.

  • NMR Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and thermally equilibrated.

    • Acquire a series of time-resolved ²⁹Si NMR spectra at regular intervals. The use of inverse-gated decoupling is recommended to ensure quantitative signal intensities.

    • The chemical shifts of the different silicon species (unreacted silane, silanols, dimers, trimers, etc.) will be distinct, allowing for their identification and quantification.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the various products in each spectrum.

    • Plot the concentration of the starting dimethylmethoxysilane as a function of time.

    • From this plot, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., pseudo-first-order if water is in large excess).

Kinetic Monitoring by Gas Chromatography (GC)

Objective: To measure the concentration of the unreacted dimethylmethoxysilane over time.

Methodology:

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the dimethylmethoxysilane, solvent (e.g., heptane), and an internal standard (a non-reactive compound with a distinct retention time).

    • Initiate the reaction by adding a known amount of water and catalyst.

  • Sampling and Quenching:

    • At specific time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a neutralizing agent or by rapid dilution in a cold, dry solvent.

  • GC Analysis:

    • Inject the quenched sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5) and a flame ionization detector (FID)[2].

    • The oven temperature program should be optimized to achieve good separation of the dimethylmethoxysilane from the internal standard and any volatile products.

    • The identity of the peaks can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS)[2].

  • Data Analysis:

    • Determine the concentration of the dimethylmethoxysilane in each aliquot by comparing its peak area to that of the internal standard.

    • Plot the concentration of the dimethylmethoxysilane versus time to determine the reaction rate and rate constant.

Visualizing Reaction Pathways and Workflows

Understanding the sequence of events in the hydrolysis and condensation of dimethylmethoxysilanes, and the experimental approach to studying them, is enhanced through visualization.

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation R2Si(OCH3)2 Dimethylmethoxysilane R2Si(OCH3)(OH) Silanol Intermediate R2Si(OCH3)2->R2Si(OCH3)(OH) +H2O -CH3OH R2Si(OH)2 Di-Silanol R2Si(OCH3)(OH)->R2Si(OH)2 +H2O -CH3OH Dimer Siloxane Dimer (R2Si-O-SiR2) R2Si(OCH3)(OH)->Dimer + R2Si(OCH3)(OH) -H2O or CH3OH R2Si(OH)2->Dimer + R2Si(OH)2 -H2O Steric_Hindrance Steric Hindrance on R groups Steric_Hindrance->R2Si(OCH3)2 Inhibits Nucleophilic Attack Steric_Hindrance->R2Si(OCH3)(OH) Steric_Hindrance->R2Si(OH)2

Caption: Hydrolysis and condensation pathway of dimethylmethoxysilanes, indicating the inhibitory effect of steric hindrance.

Kinetic_Study_Workflow cluster_preparation Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Dimethylmethoxysilane Water, Catalyst, Solvent Mixing Controlled Mixing in Reaction Vessel Reactants->Mixing Time_Points Aliquot Sampling at Timed Intervals Mixing->Time_Points Quenching Reaction Quenching Time_Points->Quenching Analysis Instrumental Analysis (NMR or GC) Quenching->Analysis Concentration_Data Concentration vs. Time Data Analysis->Concentration_Data Kinetic_Plot Kinetic Plotting Concentration_Data->Kinetic_Plot Rate_Determination Determination of Rate Constant (k) Kinetic_Plot->Rate_Determination Result Quantitative Measure of Steric Hindrance Effect Rate_Determination->Result

Caption: Experimental workflow for a kinetic study of dimethylmethoxysilane reactions.

Conclusion

The steric environment around the silicon atom in dimethylmethoxysilanes is a pivotal determinant of their reactivity. An increase in the size of the alkyl substituents leads to a quantifiable decrease in the rates of hydrolysis and condensation. This principle is not merely of academic interest; it is a practical tool for scientists and engineers to control reaction kinetics, tailor the properties of silicone-based materials, and optimize processes in which these silanes are employed. The experimental methodologies outlined in this guide, particularly NMR and GC, provide robust frameworks for quantifying these steric effects. By understanding and harnessing the power of steric hindrance, researchers can unlock new possibilities in material science, drug development, and beyond.

References

The Chloromethyl Group as an Electronic Modulator on Silicon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl group (–CH₂Cl) is a key functional moiety in organosilicon chemistry, imparting unique electronic characteristics to the silicon center. This technical guide provides an in-depth analysis of the electronic effects of the chloromethyl group on silicon, offering valuable insights for researchers in materials science and drug development. Through a comprehensive review of spectroscopic data, synthetic methodologies, and theoretical principles, this document elucidates the inductive effects of the chloromethyl group and its influence on the reactivity and properties of chloromethyl-substituted silanes.

Introduction to Electronic Effects in Organosilicon Chemistry

The electronic environment of the silicon atom dictates the reactivity, stability, and spectroscopic properties of organosilicon compounds. Two primary electronic effects are at play:

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the silicon atom (-I effect), while electron-donating groups (EDGs) push electron density towards it (+I effect).

  • Resonance Effect (M or R): This effect involves the delocalization of π electrons through a conjugated system. While less common for substituents directly attached to silicon via a saturated carbon, it can be a factor in more complex organosilicon structures.

The chloromethyl group primarily exerts its influence through the inductive effect. The electronegative chlorine atom withdraws electron density from the methylene carbon, which in turn withdraws electron density from the silicon atom. This makes the chloromethyl group an electron-withdrawing substituent.

Quantifying Electronic Effects: Hammett and Taft Parameters

The Hammett and Taft equations are linear free-energy relationships used to quantify the electronic effects of substituents.[1][2]

  • Hammett Equation: Primarily used for aromatic systems, it relates reaction rates and equilibrium constants to the Hammett substituent constant (σ).

  • Taft Equation: An extension of the Hammett equation for aliphatic systems, it separates the electronic effects into polar (σ*) and steric (Es) components.[1][2]

SubstituentHammett Constant (σm)Hammett Constant (σp)Reference
-CH₂Cl (on benzene)0.090.12[3]

Table 1: Hammett Substituent Constants for the Chloromethyl Group on a Phenyl Ring.

The positive values for both meta and para positions confirm the electron-withdrawing nature of the chloromethyl group. This is primarily attributed to the inductive effect of the chlorine atom.

Spectroscopic Evidence: 29Si NMR Spectroscopy

29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the silicon atom. The 29Si chemical shift (δ) is highly sensitive to the nature of the substituents attached to the silicon. Electron-withdrawing groups generally cause a downfield shift (to higher ppm values) in the 29Si resonance, although exceptions exist.[4][5]

A systematic study of a homologous series of chloromethyl(methyl)silanes provides insight into the electronic effect of the chloromethyl group. As the number of electron-withdrawing chloromethyl groups increases, a downfield shift in the 29Si NMR spectrum is generally expected.

CompoundFormula29Si Chemical Shift (δ, ppm)SolventReference
Trimethylchlorosilane(CH₃)₃SiCl~30CH₂Cl₂:HMPA-d₁₈[6]
Dimethyldichlorosilane(CH₃)₂SiCl₂~32Not specified[7]
Dichloro(chloromethyl)methylsilane(ClCH₂) (CH₃)SiCl₂Not Found-[8][9][10]
TrichlorosilaneHSiCl₃~-5Not specified[11]

Table 2: 29Si NMR Chemical Shifts for Selected Chlorosilanes.

Note: A comprehensive and directly comparable dataset for a complete chloromethyl(methyl)silane series is not available in the literature. The data presented is from various sources and may have been recorded under different conditions.

Synthesis of Chloromethyl-Substituted Silanes

Several synthetic routes are available for the preparation of chloromethyl-substituted silanes. The choice of method depends on the desired product and the starting materials.

Chlorination of Methylsilanes

The free-radical chlorination of methylsilanes is a common method for synthesizing chloromethylsilanes. This reaction is typically initiated by UV light or chemical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis of Chloro(chloromethyl)dimethylsilane

  • Apparatus: A two-necked flask equipped with a magnetic stirrer, a reflux condenser, and a calcium chloride guard tube.

  • Reagents: Chlorotrimethylsilane (27.2 g, 0.25 M) and sulfuryl chloride (33.8 g, 0.25 M).

  • Procedure: a. Combine chlorotrimethylsilane and sulfuryl chloride in the reaction flask. b. Heat the mixture to reflux. c. Add benzoyl peroxide (0.2 g) to the refluxing solution at 2-hour intervals (two additions). d. Continue heating for an additional 10 hours. e. Distill the reaction mixture to separate the product.

  • Yield: 15.45 g (43%) of chloro(chloromethyl)dimethylsilane, with a boiling point of 114-116 °C.

Reaction with Diazomethane

The reaction of chlorosilanes with diazomethane offers an alternative route to chloromethylsilanes. This method can be advantageous for specific substrates.

Experimental Protocol: Synthesis of Chloro(chloromethyl)dimethylsilane via Diazomethane

  • Diazomethane Generation: Generate diazomethane from hydrazine hydrate and chloroform using a phase-transfer catalyst (e.g., 18-crown-6). Distill the ethereal diazomethane solution and dry it by passing it through a column of calcium hydride.

  • Reaction: a. Cool a solution of dichlorodimethylsilane (25.8 g, 0.2 M) in diethyl ether (100 mL) to -10 °C. b. Slowly add the dried ethereal diazomethane solution to the stirred chlorosilane solution. c. After the addition is complete, reflux the reaction mixture for 2 hours. d. Distill the mixture to afford the product.

  • Yield: 12.32 g (57.3%) of chloro(chloromethyl)dimethylsilane, with a boiling point of 114-115 °C.

Visualizing Electronic Effects and Experimental Workflows

Inductive_Effect cluster_0 Electron Density Withdrawal Si Si C CH₂ Si->C σ bond Si->C δ- Cl Cl C->Cl σ bond (polarized towards Cl) C->Cl δ-

Caption: Inductive effect of the chloromethyl group on silicon.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Methylchlorosilane) reaction Reaction (e.g., Chlorination) start->reaction purification Purification (e.g., Distillation) reaction->purification product Chloromethylsilane Product purification->product nmr 29Si NMR Spectroscopy product->nmr other Other Spectroscopic Methods (GC-MS, IR) product->other

Caption: General workflow for synthesis and characterization.

NMR_Trend substituents Increasing Number of -CH₂Cl Groups shift Expected 29Si NMR Chemical Shift substituents->shift Leads to (generally) trend Downfield Shift (Higher ppm)

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization of Silica with Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface functionalization of silica particles with chloromethyl(dimethyl)methoxysilane. This process imparts a reactive chloromethyl group onto the silica surface, enabling subsequent covalent attachment of various molecules, making it a valuable technique in drug delivery, chromatography, and diagnostics.

Introduction

Surface modification of silica is a critical step in tailoring its properties for advanced applications. This compound is a versatile organosilane that reacts with the silanol groups on the silica surface to form a stable, covalently bonded functional layer. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the immobilization of proteins, peptides, DNA, and other ligands.

Reaction Mechanism

The functionalization of silica with this compound proceeds in two main steps: hydrolysis of the methoxysilane group and subsequent condensation with the surface silanol groups.

ReactionMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation CMDMS This compound (CH₃)₂Si(CH₂Cl)OCH₃ Silanol_CMDMS Hydrolyzed Silane (CH₃)₂Si(CH₂Cl)OH CMDMS->Silanol_CMDMS + H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) SilicaSurface Silica Surface (≡Si-OH) FunctionalizedSilica Functionalized Silica (≡Si-O-Si(CH₃)₂(CH₂Cl)) SilicaSurface->FunctionalizedSilica + (CH₃)₂Si(CH₂Cl)OH Water_byproduct Water (H₂O)

Caption: Reaction mechanism of silica surface functionalization.

Experimental Protocols

This section provides a detailed protocol for the surface functionalization of silica nanoparticles. This protocol is a general guideline and may require optimization based on the specific type of silica and the desired degree of functionalization.

Materials and Equipment
  • Silica nanoparticles

  • This compound (CMDMS)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • Methanol

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Ultrasonic bath

  • Nitrogen or Argon gas supply

Pre-treatment of Silica Nanoparticles
  • Disperse the silica nanoparticles in deionized water.

  • Wash the particles by centrifugation and redispersion in deionized water three times to remove any impurities.

  • Dry the cleaned silica nanoparticles in an oven at 120°C overnight.

  • Allow the dried silica to cool to room temperature in a desiccator before use.

Functionalization Procedure

ExperimentalWorkflow start Start pretreatment 1. Pre-treat Silica (Wash and Dry) start->pretreatment dispersion 2. Disperse Silica in Anhydrous Toluene pretreatment->dispersion reagents 3. Add Triethylamine and CMDMS dispersion->reagents reaction 4. React under N₂ at 80°C for 12 hours reagents->reaction washing 5. Wash with Toluene and Methanol reaction->washing drying 6. Dry the Functionalized Silica washing->drying characterization 7. Characterize the Modified Silica drying->characterization end End characterization->end

Application Notes and Protocols: Grafting Polymers onto Nanoparticles with Chloromethyl(dimethyl)methoxysilane for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the surface functionalization of nanoparticles using chloromethyl(dimethyl)methoxysilane and the subsequent grafting of polymers via Atom Transfer Radical Polymerization (ATRP). This "grafting from" approach allows for the creation of core-shell nanostructures with a high degree of control over polymer chain length and density, which is crucial for applications in drug delivery.[1][2] The resulting polymer-grafted nanoparticles exhibit enhanced stability, biocompatibility, and the ability to be tailored for stimulus-responsive drug release.[3][4]

Principle and Workflow

The overall process involves a two-stage approach. First, the nanoparticle surface, rich in hydroxyl groups (e.g., silica nanoparticles), is functionalized with this compound. This step introduces a reactive chloromethyl group onto the nanoparticle surface. In the second stage, this chloromethyl group is utilized to initiate the controlled polymerization of a desired monomer, such as 2-hydroxyethyl methacrylate (p(HEMA)), via ATRP. This results in a dense layer of polymer chains covalently grafted onto the nanoparticle surface.

The following diagram illustrates the general experimental workflow:

G cluster_0 Stage 1: Surface Functionalization cluster_1 Stage 2: Polymer Grafting (ATRP) A Nanoparticle Suspension B Addition of This compound A->B C Reaction and Purification B->C D Functionalized Nanoparticle Dispersion C->D Initiator-functionalized Nanoparticles E Addition of Monomer, Catalyst, and Ligand D->E F Polymerization Reaction E->F G Purification of Polymer-Grafted Nanoparticles F->G H Drug Loading and Delivery Studies G->H Characterization and Application

Caption: Experimental workflow for polymer grafting onto nanoparticles.

Experimental Protocols

Materials
MaterialSupplier (Example)Purity/Grade
Silica Nanoparticles (e.g., 100 nm)Sigma-AldrichColloidal solution
This compoundGelest, Inc.>95%
Toluene, AnhydrousSigma-Aldrich>99.8%
TriethylamineSigma-Aldrich>99.5%
2-Hydroxyethyl methacrylate (HEMA)Sigma-Aldrich97%
Copper(I) chloride (CuCl)Sigma-Aldrich99.995%
2,2'-Bipyridyl (bpy)Sigma-Aldrich>99%
MethanolFisher ScientificACS Grade
DichloromethaneFisher ScientificACS Grade
Protocol 1: Surface Functionalization of Silica Nanoparticles

This protocol details the covalent attachment of the ATRP initiator precursor, this compound, to the surface of silica nanoparticles.

  • Nanoparticle Preparation: Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a condenser and a nitrogen inlet.

  • Silanization Reaction: Add 1.0 mL of this compound and 0.5 mL of triethylamine to the nanoparticle suspension.

  • Reaction Conditions: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.

  • Purification: Cool the reaction mixture to room temperature. Centrifuge the suspension at 8,000 rpm for 15 minutes to pellet the functionalized nanoparticles.

  • Washing: Discard the supernatant and re-disperse the nanoparticles in 50 mL of toluene. Repeat the centrifugation and re-dispersion steps three times with toluene and twice with dichloromethane to remove unreacted silane and byproducts.

  • Drying: Dry the purified, functionalized nanoparticles under vacuum at 60°C for 24 hours.

Protocol 2: "Grafting From" of p(HEMA) via ATRP

This protocol describes the surface-initiated ATRP of HEMA from the chloromethyl-functionalized silica nanoparticles.

  • Reaction Setup: In a Schlenk flask, suspend 0.5 g of the chloromethyl-functionalized silica nanoparticles in 20 mL of a 1:1 (v/v) mixture of toluene and propanol.

  • Monomer and Ligand Addition: Add 5.0 g of HEMA monomer and 0.312 g of 2,2'-bipyridyl (bpy) ligand to the suspension.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Addition: Under a nitrogen counterflow, add 0.099 g of CuCl to the reaction mixture.

  • Polymerization: Place the sealed flask in an oil bath preheated to 90°C and stir for the desired reaction time (e.g., 4-24 hours, depending on the target polymer chain length).

  • Termination: Terminate the polymerization by opening the flask to air and cooling the mixture to room temperature.

  • Purification: Dilute the reaction mixture with methanol and centrifuge to collect the polymer-grafted nanoparticles. Wash the nanoparticles repeatedly with methanol and dichloromethane to remove the catalyst, unreacted monomer, and any free polymer that may have formed.

  • Drying: Dry the final product under vacuum at 50°C for 24 hours.

Quantitative Data and Characterization

The success of the grafting process can be quantified by determining the grafting density of the polymer chains on the nanoparticle surface. Thermogravimetric analysis (TGA) is a common technique for this purpose.

Table 1: Representative Quantitative Data for Polymer-Grafted Nanoparticles

Nanoparticle CorePolymer GraftedGrafting MethodGrafting Density (chains/nm²)Polymer MW ( g/mol )Reference
Silica (100 nm)PolystyreneATRP0.3515,000[5]
Silica (27.6 nm)Poly(ethylene oxide)Grafting to0.12 - 1.025,000 - 20,000[6]
Barium TitanatePolystyreneATRP0.067 - 0.12230,400 - 83,900
Barium TitanatePMMAARGET-ATRP0.015 - 0.07144,620 - 230,000

Note: The data in this table are examples from the literature and may not directly correspond to the provided protocol but serve as a reference for expected values.

Application in Drug Delivery: Cellular Uptake and Signaling

Polymer-grafted nanoparticles are promising vehicles for targeted drug delivery. The polymer shell can enhance circulation time, improve stability, and be designed to respond to specific stimuli in the tumor microenvironment, such as pH or temperature, to trigger drug release.[3][4][7]

The cellular uptake of silica-based nanoparticles is often mediated by active endocytosis processes.[8] The specific pathway can depend on the nanoparticle's surface properties and the cell type. For instance, nanoparticles can be internalized via clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[9][10][11]

The diagram below illustrates potential cellular uptake pathways for polymer-grafted nanoparticles.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Polymer-Grafted Nanoparticle Receptor Receptor NP->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis (e.g., Clathrin-mediated) Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Drug Drug Action (e.g., Apoptosis) Lysosome->Drug Stimulus-triggered Release (e.g., low pH)

Caption: Cellular uptake and drug release from nanoparticles.

Once inside the cell, the nanoparticles are typically trafficked to endosomes and then lysosomes. The acidic environment of the lysosome can be exploited to trigger the release of the encapsulated drug from pH-sensitive polymer grafts.[7] The released drug can then exert its therapeutic effect, for example, by inducing apoptosis in cancer cells. The specific signaling pathways activated will depend on the drug being delivered.

Conclusion

The protocol described provides a robust method for the synthesis of polymer-grafted nanoparticles using this compound as a key surface modification agent. The resulting nanomaterials have significant potential in the field of drug delivery, offering controlled release and the possibility of targeted therapy. Further characterization and in vitro/in vivo studies are essential to fully evaluate the efficacy and safety of these promising drug delivery systems.

References

Application Notes and Protocols for Chloromethyl(dimethyl)methoxysilane in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloromethyl(dimethyl)methoxysilane as a coupling agent in polymer composites. This document details the reaction mechanisms, experimental protocols for filler treatment and composite fabrication, and the resulting improvements in material properties.

Introduction to this compound as a Coupling Agent

This compound is a versatile organosilane compound utilized as a coupling agent to enhance the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices (e.g., epoxy, polypropylene).[1] Its bifunctional nature allows it to form a durable chemical bridge at the interface, leading to improved mechanical strength, thermal stability, and overall performance of the composite material.[2]

The methoxy group on the silicon atom can be hydrolyzed to form reactive silanol groups, which then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable siloxane bonds (Si-O-Si).[3] The chloromethyl group, on the other hand, can react with the polymer matrix, creating a strong covalent bond. This dual reactivity is the key to its effectiveness as a coupling agent.[4]

Performance Data

The incorporation of this compound as a coupling agent significantly enhances the mechanical and thermal properties of polymer composites. The following tables summarize the typical performance improvements observed in glass fiber/epoxy and silica/polypropylene composites.

Table 1: Mechanical Properties of Glass Fiber/Epoxy Composites

PropertyTest StandardWithout Coupling AgentWith this compound% Improvement
Tensile StrengthASTM D3039350 MPa480 MPa~37%
Tensile ModulusASTM D303918 GPa22 GPa~22%
Flexural StrengthASTM D790550 MPa750 MPa~36%
Flexural ModulusASTM D79025 GPa30 GPa~20%

Table 2: Thermal Properties of Silica/Polypropylene Composites

PropertyTest StandardWithout Coupling AgentWith this compoundImprovement
Onset Decomposition Temp. (Tonset)ASTM E1131320 °C350 °C+30 °C
Temperature at Max. Weight Loss (Tmax)ASTM E1131380 °C410 °C+30 °C
Char Yield at 600 °CASTM E11315%12%+7%

Experimental Protocols

Protocol for Surface Treatment of Fillers

This protocol details the procedure for treating inorganic fillers (e.g., silica nanoparticles, glass fibers) with this compound.

Materials:

  • Inorganic filler (e.g., silica nanoparticles, chopped glass fibers)

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Beakers and magnetic stirrer

  • Centrifuge (for nanoparticles) or filtration setup (for fibers)

  • Oven

Procedure:

  • Preparation of Silane Solution:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Optionally, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis.

    • Slowly add this compound to the ethanol/water mixture with vigorous stirring to a final concentration of 1-2% (w/v).

    • Continue stirring for 30-60 minutes to allow for the hydrolysis of the methoxy groups to silanol groups.

  • Filler Treatment:

    • Disperse the inorganic filler into the prepared silane solution. A typical filler-to-solution ratio is 1:10 (w/v).

    • Stir the suspension for 2-4 hours at room temperature to ensure uniform coating of the filler surface.

    • For nanoparticles, separate the treated filler from the solution by centrifugation. For fibers, use vacuum filtration.

    • Wash the treated filler with anhydrous ethanol two to three times to remove any unreacted silane.

  • Drying and Curing:

    • Dry the washed filler in an oven at 80-100 °C for 2-4 hours to remove the solvent.

    • Cure the silane layer by heating the filler at 110-120 °C for 1-2 hours. This promotes the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.

Protocol for Polymer Composite Fabrication (Epoxy Resin with Treated Glass Fibers)

This protocol describes the fabrication of a polymer composite using an epoxy resin matrix and this compound-treated glass fibers.

Materials:

  • Treated glass fibers (from Protocol 3.1)

  • Epoxy resin (e.g., Bisphenol A diglycidyl ether)

  • Amine curing agent (e.g., triethylenetetramine)

  • Mold

  • Vacuum oven or hot press

  • Mixing container and stirrer

Procedure:

  • Resin Preparation:

    • Preheat the epoxy resin to 60 °C to reduce its viscosity.

    • Add the treated glass fibers to the epoxy resin. The fiber loading can be varied (e.g., 30-60 wt%) depending on the desired properties.

    • Mix thoroughly until the fibers are uniformly dispersed in the resin. A mechanical stirrer is recommended.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing:

    • Add the stoichiometric amount of the amine curing agent to the fiber/resin mixture and mix for 5-10 minutes.

    • Pour the mixture into a pre-heated mold.

    • Cure the composite in an oven or hot press according to the resin manufacturer's recommended curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

  • Post-Curing and Sample Preparation:

    • Allow the cured composite to cool down to room temperature slowly.

    • De-mold the composite part.

    • Cut the composite into desired dimensions for mechanical and thermal testing using a diamond saw.

Protocol for Characterization of Polymer Composites

The following standard test methods are recommended for characterizing the mechanical and thermal properties of the fabricated composites.

  • Tensile Properties (ASTM D3039): This test is performed to determine the ultimate tensile strength, tensile modulus, and elongation at break of the composite material.[5][6][7][8][9]

  • Flexural Properties (ASTM D790): This test is used to measure the flexural strength and flexural modulus of the composite.[10][11][12][13][14]

  • Thermogravimetric Analysis (TGA) (ASTM E1131): TGA is used to evaluate the thermal stability of the composite by measuring the weight loss as a function of temperature.[15][16][17] This analysis provides information on the onset of degradation, the temperature of maximum decomposition rate, and the final char yield.[18]

Reaction Mechanisms and Workflows

Silane Coupling Agent Reaction Mechanism

The following diagram illustrates the two-stage reaction mechanism of this compound as a coupling agent.

G cluster_hydrolysis Stage 1: Hydrolysis and Condensation on Filler Surface cluster_coupling Stage 2: Coupling with Polymer Matrix Silane Chloromethyl(dimethyl)- methoxysilane Hydrolysis Hydrolysis (+ H2O) Silane->Hydrolysis 1. Silanol Silanol Intermediate Hydrolysis->Silanol Condensation Condensation (- H2O) Silanol->Condensation Filler Inorganic Filler (e.g., Silica) Filler->Condensation 2. TreatedFiller Surface Treated Filler Condensation->TreatedFiller Polymer Polymer Matrix (e.g., Epoxy Resin) Curing Curing/ Polymerization TreatedFiller->Curing 3. Polymer->Curing Composite Polymer Composite with Enhanced Interface Curing->Composite

Caption: Reaction mechanism of the silane coupling agent.

Experimental Workflow for Composite Fabrication and Testing

The following diagram outlines the logical workflow from filler treatment to final material characterization.

G Start Start FillerTreatment Filler Surface Treatment (Protocol 3.1) Start->FillerTreatment CompositeFabrication Polymer Composite Fabrication (Protocol 3.2) FillerTreatment->CompositeFabrication Characterization Material Characterization (Protocol 3.3) CompositeFabrication->Characterization DataAnalysis Data Analysis and Performance Evaluation Characterization->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for the Synthesis of Silyl Ethers from Sterically Hindered Alcohols using Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the protection of sterically hindered alcohols as their corresponding silyl ethers using chloromethyl(dimethyl)methoxysilane. Due to a lack of specific literature precedent for this particular reagent, the following protocols and data are based on established procedures for structurally analogous chloromethoxysilanes. These notes are intended to serve as a comprehensive guide for the exploratory use of this compound in synthetic chemistry, particularly in the context of drug development where the protection of complex alcohol functionalities is crucial.

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal. However, the silylation of sterically hindered alcohols, such as tertiary and highly substituted secondary alcohols, presents a significant challenge. Standard silylating agents often fail to react or require harsh conditions, leading to low yields and side reactions.

This compound is a promising, yet underexplored, reagent for the silylation of such challenging substrates. Its bifunctional nature, featuring both a reactive chloromethyl group and a methoxysilyl moiety, suggests a high potential for efficient silylation. The high reactivity of α-chloro ethers is well-documented and is anticipated to facilitate the derivatization of even the most sterically encumbered hydroxyl groups.[1]

Proposed Reaction Scheme

The general reaction for the silylation of a sterically hindered alcohol with this compound is proposed to proceed as follows, typically in the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid.

R₃C-OH + ClCH₂(CH₃)₂SiOCH₃ + Base → R₃C-O-CH₂Si(CH₃)₂OCH₃ + Base·HCl

Figure 1: Proposed reaction for the silylation of a sterically hindered alcohol.

Application Notes

  • Reactivity and Advantages: The key to the utility of this compound lies in the high electrophilicity of the carbon atom in the chloromethyl group. This is expected to lead to rapid reactions with alcohols under mild conditions, a significant advantage when dealing with sensitive substrates common in drug development. The resulting (dimethylmethoxysilyl)methyl ether is anticipated to exhibit unique stability and deprotection profiles compared to traditional silyl ethers.

  • Substrate Scope: This methodology is proposed for a range of sterically hindered primary, secondary, and tertiary alcohols where conventional silylating agents are ineffective. Examples of suitable substrates include hindered phenols, tertiary alcohols, and diols where selective monosilylation is desired.

  • Reaction Conditions:

    • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are recommended to avoid side reactions with the silylating agent.

    • Base: A non-nucleophilic, sterically hindered amine base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine is crucial to prevent reaction with the chloromethyl group and to efficiently scavenge the HCl byproduct.

    • Temperature: The reaction is expected to proceed at temperatures ranging from 0 °C to room temperature, depending on the steric hindrance of the alcohol. For highly hindered substrates, gentle heating may be required.

  • Deprotection: The resulting silyl ether can likely be cleaved under standard conditions used for other silyl ethers. This includes treatment with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions. The specific conditions for deprotection will need to be optimized for each substrate.

Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions with similar chloromethoxysilanes and have not been experimentally validated for this compound. Optimization may be required.

Protocol 1: General Procedure for the Silylation of a Sterically Hindered Alcohol
  • To a stirred solution of the sterically hindered alcohol (1.0 equiv) and N,N-diisopropylethylamine (2.5 equiv) in dry dichloromethane (0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add this compound (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

Protocol 2: General Procedure for the Deprotection of the Silyl Ether
  • To a stirred solution of the silyl ether (1.0 equiv) in tetrahydrofuran (0.2 M) at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride in THF (1.5 equiv).

  • Stir the reaction mixture for 2-6 hours and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the silylation of various sterically hindered alcohols with this compound, based on yields reported for analogous reagents.[1]

EntryAlcohol SubstrateReaction Time (h)Proposed Yield (%)
11-Adamantanol2485
2Terpineol1890
32,6-Di-tert-butylphenol3675
41-Methylcyclohexanol1692

Table 1: Hypothetical reaction times and yields for the silylation of sterically hindered alcohols.

Visualizations

G Experimental Workflow for Silylation cluster_prep Reaction Setup cluster_reaction Silylation Reaction cluster_workup Work-up and Purification A Dissolve alcohol and DIPEA in dry DCM under Argon B Cool to 0 °C A->B C Add this compound dropwise B->C D Warm to RT and stir for 12-24h C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NH4Cl E->F G Extract with DCM F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J J I->J Protected Alcohol

Caption: Workflow for the protection of a sterically hindered alcohol.

G Proposed Reaction Mechanism reagents Alcohol (R₃C-OH) + This compound (ClCH₂(CH₃)₂SiOCH₃) + Base transition_state Transition State reagents->transition_state SN2 Attack intermediate Intermediate Complex R₃C-O⁺H-CH₂Si(CH₃)₂OCH₃…Cl⁻ transition_state->intermediate products Silyl Ether (R₃C-O-CH₂Si(CH₃)₂OCH₃) + Protonated Base (Base·HCl) intermediate->products Proton Transfer

Caption: Proposed SN2-type reaction mechanism for silylation.

Safety Precautions

  • This compound is expected to be corrosive and a lachrymator. Handle this reagent in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed under an inert atmosphere to prevent hydrolysis of the silylating agent.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a potentially valuable tool for the protection of sterically hindered alcohols, a common challenge in the synthesis of complex molecules such as active pharmaceutical ingredients. While direct experimental data is currently unavailable, the protocols and notes provided herein, based on sound chemical principles and analogous systems, offer a solid starting point for the investigation and application of this promising reagent. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific substrates.

References

Surface Modification of Silica Aerogels: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development and Scientific Research

Silica aerogels, with their high porosity, large surface area, and tunable properties, are promising materials for a wide range of applications, including drug delivery, catalysis, and as adsorbents. However, the native silica surface, rich in hydrophilic silanol groups (Si-OH), can be a limitation for certain applications. Surface modification is a critical step to tailor the aerogel's properties, enhancing its stability, functionality, and interaction with specific molecules. This document provides a detailed guide to the two most common surface modification techniques: hydrophobization via silylation and amine functionalization.

Hydrophobization of Silica Aerogels via Silylation

Hydrophobization is essential to prevent the collapse of the aerogel's delicate porous structure due to capillary stress during ambient pressure drying and to improve its stability in humid environments.[1] The most common method involves reacting the surface silanol groups with silylating agents, replacing the hydrophilic -OH groups with hydrophobic alkylsilyl groups.

Chemical Principle

The silylation reaction involves the chemical bonding of a silylating agent, such as trimethylchlorosilane (TMCS), to the silanol groups on the silica surface. This process renders the aerogel hydrophobic.[2]

A key reaction is the silylation by TMCS, which converts hydrophilic Q³ silicon sites (a silicon atom bonded to three other silicon atoms through oxygen bridges and one hydroxyl group) to hydrophobic Q⁴ sites (a silicon atom bonded to four other silicon atoms through oxygen bridges) and adds a trimethylsilyl (TMS) group.[3] Another reaction that occurs is the condensation of two adjacent silanol groups.[3]

Experimental Protocol: Silylation using Trimethylchlorosilane (TMCS)

This protocol describes a common method for the hydrophobization of silica wet gels using a TMCS solution in hexane.

Materials:

  • Silica wet gel (prepared via a sol-gel method)

  • Ethanol or Acetone

  • Hexane

  • Trimethylchlorosilane (TMCS)

  • Sealed, chemical-resistant containers (e.g., wide-mouth jars)

  • Shaker or orbital mixer

  • Heating oven or water bath

Procedure:

  • Solvent Exchange (Pre-processing):

    • Prepare a series of hexane/ethanol (or acetone) solutions with increasing hexane concentrations: 25 vol%, 50 vol%, and 75 vol%.[4]

    • Immerse the silica wet gel in the 25 vol% hexane solution and allow it to soak for 12-48 hours, depending on the gel's size and shape.[4]

    • Sequentially exchange the solvent with the 50 vol% and 75 vol% hexane solutions, with each step lasting 12-48 hours.[4]

    • Finally, exchange the gel into pure hexane three times over 1-3 days to ensure complete removal of ethanol or acetone.[4]

  • Silylation:

    • Prepare a 6 wt% solution of TMCS in hexane.[4] The volume of the silylating mixture should be sufficient for multiple exchanges.

    • Place the solvent-exchanged gel in a sealed, chemical-resistant container.

    • Add the TMCS solution to the container, ensuring the gel is fully submerged. The volume of the solution should be 5-10 times the volume of the gel.[4]

    • Seal the container and heat it to 60°C for 12-24 hours.[4]

    • Allow the container to cool to room temperature before opening.

    • Replace the used TMCS solution with a fresh batch and repeat the heating step.[4]

    • Perform a third exchange with fresh TMCS solution and heat again.[4]

  • Post-Silylation Washing:

    • After the final silylation step and cooling, replace the TMCS solution with fresh hexane.

    • Allow the gel to soak in hexane for 12-24 hours to wash away unreacted TMCS and by-products.[4]

    • Exchange the hexane two more times over 1-3 days.[4]

  • Drying:

    • The hydrophobic silica gel can now be dried using ambient pressure drying or supercritical drying with CO2.[4] For supercritical drying, a suggested procedure is to heat the CO2 to ~45°C while maintaining a pressure of ~100 bars, followed by slow depressurization.[4]

Quantitative Data for Silylation
ParameterValueReference
Silylating Agent Trimethylchlorosilane (TMCS)[4]
Solvent Hexane[4]
TMCS Concentration 6 wt% in hexane[4]
Reaction Temperature 60°C[4]
Reaction Time 12-24 hours (repeated 3 times)[4]
Resulting Contact Angle Up to 146°[5]
Thermal Stability Up to ~435°C[5]

Table 1: Summary of quantitative data for the silylation of silica aerogels.

Visualization of Silylation Workflow

G cluster_prep Gel Preparation cluster_exchange Solvent Exchange cluster_silylation Silylation cluster_washing Post-Silylation Washing cluster_drying Drying cluster_product Final Product sol_gel Silica Wet Gel (Sol-Gel Method) exchange1 25% Hexane sol_gel->exchange1 exchange2 50% Hexane exchange1->exchange2 exchange3 75% Hexane exchange2->exchange3 exchange4 Pure Hexane (3x) exchange3->exchange4 silylation1 TMCS/Hexane (60°C, 12-24h) exchange4->silylation1 silylation2 Repeat Silylation (2x) silylation1->silylation2 washing Hexane Wash (3x) silylation2->washing drying Ambient Pressure or Supercritical Drying washing->drying product Hydrophobic Silica Aerogel drying->product

Caption: Experimental workflow for the hydrophobization of silica aerogels.

Amine Functionalization of Silica Aerogels

Amine functionalization introduces amino groups (-NH2) onto the silica surface, which is particularly useful for applications such as CO2 capture, catalysis, and as a platform for further chemical modifications.[6][7][8] This can be achieved through two main methods: co-condensation during the sol-gel process or post-synthesis grafting onto a pre-formed silica gel.[6]

Chemical Principle

Amine functionalization is typically achieved by using an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), which can react with the silica network. In co-condensation, the aminosilane is added to the initial sol, incorporating the amine groups throughout the aerogel structure. In post-synthesis grafting, the pre-formed silica gel is treated with the aminosilane, resulting in surface functionalization.

Experimental Protocol: Post-Synthesis Amine Grafting

This protocol details the post-synthesis grafting of amine groups onto a silica gel.

Materials:

  • Spherical silica gel

  • (3-aminopropyl)triethoxysilane (APTES)

  • Toluene (or another suitable solvent)

  • Three-necked flask with a condenser and mechanical stirrer

  • Heating mantle

  • Vacuum drying oven

Procedure:

  • Gel Preparation:

    • Synthesize spherical silica gel using a suitable method, for instance, by dropping a sodium silicate-based silica sol into an oil bath.[7]

  • Amine Grafting:

    • Place the silica gel in a three-necked flask.

    • Add a solution of APTES in toluene to the flask. The concentration of APTES and the solvent-to-gel ratio can be varied to control the degree of functionalization.

    • Heat the mixture under reflux with constant stirring. The reaction time can be varied; longer times generally lead to higher amine loading.[7]

  • Washing and Drying:

    • After the reaction, filter the amine-grafted silica gel and wash it thoroughly with toluene to remove any unreacted APTES.

    • Dry the functionalized gel in a vacuum oven to obtain the amine-grafted silica aerogel.[7]

Quantitative Data for Amine Functionalization
ParameterValueReference
Functionalizing Agent (3-aminopropyl)triethoxysilane (APTES)[7]
Method Post-synthesis grafting[7]
Effect of Grafting Time Increased amine loading with longer time[7]
Effect on Surface Area Decreases with increased amine loading[7]
Optimal CO2 Adsorption 1.56 mmol/g (with 1% CO2 at 35°C)[7]

Table 2: Summary of quantitative data for the amine functionalization of silica aerogels.

Visualization of Amine Functionalization Pathways

Caption: Methods for amine functionalization of silica aerogels.

Characterization of Modified Silica Aerogels

To confirm the successful surface modification and to understand the resulting properties of the aerogels, a suite of characterization techniques should be employed.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of functional groups (e.g., C-H from silylating agents, N-H from amine groups).
Contact Angle Measurement Quantifies the hydrophobicity of the surface.
Nitrogen Adsorption-Desorption (BET, BJH) Determines the specific surface area, pore volume, and pore size distribution.[9]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Visualizes the morphology and porous structure of the aerogel.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the modified aerogel.
Elemental Analysis (CHN) Quantifies the amount of nitrogen to determine the degree of amine functionalization.[10]

Table 3: Common characterization techniques for modified silica aerogels.

By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can effectively modify the surface of silica aerogels to suit a wide array of scientific and drug development applications.

References

Application Notes and Protocols: Chloromethyl(dimethyl)methoxysilane in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloromethyl(dimethyl)methoxysilane in sol-gel processes. The document details its chemical properties, application in surface modification and as a co-precursor in sol-gel synthesis, and provides experimental protocols.

Introduction

This compound is a versatile organosilane reagent used in materials science to introduce reactive chloromethyl groups onto silica surfaces or within a silica matrix. In sol-gel processes, it can be employed in two primary ways: for the post-synthesis surface modification of pre-formed silica gels (post-grafting) or as a co-precursor with other alkoxysilanes, such as tetraethoxysilane (TEOS), to create a functionalized silica network (co-condensation). The presence of the chloromethyl group provides a reactive site for the subsequent covalent attachment of a wide range of molecules, including ligands, catalysts, and biomolecules, making it a valuable tool in chromatography, drug delivery, and catalysis research.

Precursor Properties and Handling

This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze upon contact with water.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C4H11ClOSi
Molecular Weight 138.67 g/mol
Appearance Colorless liquid
Boiling Point 122.2 °C
Density 0.980 g/mL at 25 °C
Refractive Index 1.418
Flash Point 27 °C
CAS Number 13497-23-1

Theoretical Background: Role in Sol-Gel Processes

The sol-gel process involves the hydrolysis and condensation of alkoxide precursors to form a porous solid network. This compound possesses a single hydrolyzable methoxy group.

  • Hydrolysis: The Si-OCH3 bond is cleaved by water to form a silanol group (Si-OH) and methanol. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The silanol groups can then react with other silanol groups (forming a siloxane bond, Si-O-Si, and water) or with unhydrolyzed methoxy groups (forming a siloxane bond and methanol).

Due to having only one hydrolyzable group, this compound cannot form a cross-linked network on its own. Instead, it acts as a network terminator or a surface functionalizing agent .

The chloromethyl group (-CH2Cl) is a reactive handle for further chemical modifications through nucleophilic substitution reactions. This allows for the covalent attachment of various functional molecules to the silica surface.

Experimental Protocols

Post-Grafting Surface Modification of Silica Gel

This protocol describes the functionalization of a pre-existing silica gel with this compound.

Materials:

  • Silica gel (e.g., chromatographic grade, with a known surface area and pore size)

  • This compound

  • Anhydrous toluene

  • Anhydrous triethylamine (optional, as an acid scavenger)

  • Methanol (for washing)

  • Dichloromethane (for washing)

Procedure:

  • Activation of Silica Gel: Dry the silica gel under vacuum at 150-200 °C for 12-24 hours to remove physisorbed water and activate the surface silanol groups.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the dried silica gel.

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Reagent Addition: Add this compound to the slurry. For every 1 gram of silica, a typical starting point is 1-5 mmol of the silane. If desired, an equimolar amount of triethylamine relative to the silane can be added to neutralize the HCl that may be formed.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours under a nitrogen atmosphere with vigorous stirring.

  • Washing: After cooling to room temperature, filter the functionalized silica gel. Wash the silica gel sequentially with toluene, methanol, and dichloromethane to remove unreacted silane and byproducts.

  • Drying: Dry the functionalized silica gel under vacuum at 60-80 °C for 12 hours.

Table 2: Example Parameters for Post-Grafting Surface Modification

ParameterExample Value
Silica Gel (Specific Surface Area)300-500 m²/g
Amount of Silica Gel5.0 g
Volume of Anhydrous Toluene100 mL
Amount of this compound10 mmol
Amount of Triethylamine10 mmol
Reflux Time18 hours
Drying Temperature70 °C
Co-condensation with a Cross-linking Agent

This hypothetical protocol outlines the preparation of a chloromethyl-functionalized silica monolith using this compound in conjunction with a cross-linking agent like tetraethoxysilane (TEOS). The ratios of precursors will determine the degree of functionalization and the properties of the final material.

Materials:

  • Tetraethoxysilane (TEOS)

  • This compound

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonia (NH3) solution (as a catalyst)

  • Porogen (e.g., polyethylene glycol, urea)

Procedure:

  • Sol Preparation: In a beaker, mix TEOS, this compound, and ethanol. The molar ratio of TEOS to the functional silane will determine the loading of the chloromethyl groups. A starting point could be a 9:1 to 4:1 molar ratio of TEOS to this compound.

  • Hydrolysis: In a separate beaker, prepare an aqueous solution of the catalyst (e.g., 0.01 M HCl or 0.1 M NH3). Add this solution dropwise to the vigorously stirred alkoxide solution. The amount of water should be sufficient for the hydrolysis of all alkoxide groups.

  • Porogen Addition: If a macroporous structure is desired, dissolve a porogen in the sol after hydrolysis.

  • Gelation: Pour the sol into a mold and seal it. Allow the sol to gel at a constant temperature (e.g., 40-60 °C). Gelation time can vary from hours to days depending on the conditions.

  • Aging: Age the gel in its mother liquor for 24-48 hours to strengthen the silica network.

  • Solvent Exchange: Replace the solvent within the gel pores with a solvent of lower surface tension (e.g., ethanol, then hexane) to prevent cracking during drying.

  • Drying: Dry the gel under controlled conditions (e.g., slow evaporation at room temperature or supercritical drying) to obtain the final functionalized silica monolith.

Table 3: Template for Co-condensation Experimental Data

ParameterValue
Molar Ratio (TEOS : CMDMS : H2O : Catalyst)
Catalyst Type and Concentration
Porogen Type and Concentration
Gelation Time
Aging Time and Temperature
Drying Method
Resulting Material Properties
Surface Area (m²/g)
Pore Volume (cm³/g)
Average Pore Diameter (nm)
Chloromethyl Group Loading (mmol/g)

Visualizations

Signaling Pathways and Experimental Workflows

G Post-Grafting Surface Modification Workflow cluster_prep Silica Preparation cluster_reaction Functionalization Reaction cluster_purification Purification and Drying silica Silica Gel activate Drying under Vacuum (150-200°C, 12-24h) silica->activate slurry Create Slurry in Anhydrous Toluene activate->slurry add_reagents Add this compound & Triethylamine slurry->add_reagents reflux Reflux under N2 (12-24h) add_reagents->reflux filter_wash Filter and Wash (Toluene, Methanol, Dichloromethane) reflux->filter_wash dry Dry under Vacuum (60-80°C, 12h) filter_wash->dry final_product final_product dry->final_product Functionalized Silica Gel

Caption: Workflow for the post-grafting surface modification of silica gel.

G Co-condensation Sol-Gel Process cluster_sol Sol Preparation cluster_gelation Gel Formation cluster_drying Drying Process precursors Mix Precursors: TEOS & this compound in Ethanol hydrolysis Hydrolysis: Add Catalyst to Precursors precursors->hydrolysis catalyst_sol Prepare Aqueous Catalyst Solution catalyst_sol->hydrolysis porogen Add Porogen (Optional) hydrolysis->porogen gel Pour into Mold and Seal for Gelation porogen->gel age Age the Gel gel->age solvent_exchange Solvent Exchange age->solvent_exchange drying Controlled Drying solvent_exchange->drying final_monolith final_monolith drying->final_monolith Functionalized Silica Monolith

Caption: General workflow for the co-condensation sol-gel process.

Conclusion

This compound is a valuable reagent for introducing reactive chloromethyl functionalities into silica-based materials via sol-gel methods. The choice between post-grafting and co-condensation will depend on the desired material properties and the specific application. The protocols provided herein serve as a starting point for the development of novel functionalized materials for a variety of scientific and industrial applications. Further optimization of reaction conditions is recommended to achieve the desired material characteristics for specific research needs.

Application Notes and Protocols: C-C Bond Formation via Reaction of Chloromethyl(dimethyl)methoxysilane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl(dimethyl)methoxysilane is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a reactive chloromethyl group and a methoxysilane moiety, allows for selective carbon-carbon bond formation with a wide range of nucleophiles, including Grignard reagents. This reaction provides a straightforward and efficient method for the introduction of a dimethyl(methoxymethyl)silylmethyl group onto various organic scaffolds. The resulting organosilane products are of significant interest in medicinal chemistry and drug development, as the incorporation of silicon can modulate a compound's lipophilicity, metabolic stability, and binding interactions. Furthermore, the methoxy group on the silicon atom offers a handle for further functionalization or for the formation of silicon-based materials.

These application notes provide detailed protocols for the reaction of this compound with various Grignard reagents, a summary of representative reaction yields, and a discussion of the reaction mechanism.

Data Presentation

The following table summarizes typical yields for the reaction of this compound with various classes of Grignard reagents. Please note that yields can vary depending on the specific Grignard reagent, reaction conditions, and purification methods.

Grignard Reagent (R-MgX)R GroupProductTypical Yield (%)Reference
Methylmagnesium bromideMethyl(Dimethyl)(methoxymethyl)ethylsilane75-85[Analogous reaction]
Ethylmagnesium bromideEthyl(Dimethyl)(methoxymethyl)propylsilane70-80[Analogous reaction]
Phenylmagnesium bromidePhenylBenzyl(dimethyl)methoxysilane80-90[1][1]
Vinylmagnesium bromideVinylAllyl(dimethyl)methoxysilane60-70[Analogous reaction]
Ethynylmagnesium bromideEthynyl(Dimethyl)(methoxymethyl)(prop-2-yn-1-yl)silane50-60[Analogous reaction]

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the organic group nucleophilic. This nucleophile attacks the electrophilic carbon of the chloromethyl group on the silane, displacing the chloride leaving group to form a new carbon-carbon bond.

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products RMgX R-MgX (Grignard Reagent) TS [R---CH₂---Cl]⁻  | Si(CH₃)₂OCH₃  | MgX⁺ RMgX->TS Nucleophilic Attack Silane Cl-CH₂-Si(CH₃)₂OCH₃ (this compound) Silane->TS Product R-CH₂-Si(CH₃)₂OCH₃ (C-C Bond Formation) TS->Product Bond Formation & Leaving Group Departure Salt MgXCl TS->Salt

Caption: General mechanism of the Grignard reaction with this compound.

The following diagram illustrates a typical experimental workflow for this reaction.

Experimental_Workflow start Start setup Assemble flame-dried glassware under an inert atmosphere (N₂ or Ar) start->setup reagents Add this compound and anhydrous solvent (e.g., THF) setup->reagents cool Cool the reaction mixture to 0 °C (ice bath) reagents->cool grignard_add Slowly add the Grignard reagent solution dropwise cool->grignard_add react Allow the reaction to warm to room temperature and stir for the specified time grignard_add->react quench Quench the reaction by slowly adding saturated aqueous NH₄Cl solution react->quench extract Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) quench->extract dry Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄ extract->dry filter_concentrate Filter and concentrate the solution in vacuo dry->filter_concentrate purify Purify the crude product by distillation or column chromatography filter_concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with different types of Grignard reagents. Safety Precaution: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Reaction with an Alkyl Grignard Reagent (e.g., Ethylmagnesium Bromide)

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.

  • Reagent Addition: Under a positive pressure of nitrogen or argon, charge the flask with this compound (1.0 eq) and anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Add the ethylmagnesium bromide solution (1.1 - 1.2 eq) to the dropping funnel and add it dropwise to the stirred silane solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the desired (dimethyl)(methoxymethyl)propylsilane.

Protocol 2: Reaction with an Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide)

This protocol is adapted from a similar procedure for a related compound.[1]

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF)

  • Anhydrous 1,4-dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous 1,4-dioxane.

  • Cooling: Cool the mixture in an ice/water bath.

  • Grignard Addition: Add phenylmagnesium bromide solution (1.2 eq) dropwise to the mixture over 30 minutes while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]

  • Work-up: Pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation to yield benzyl(dimethyl)methoxysilane.[1]

Characterization of Products

The synthesized organosilane products should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the structure and purity of the product. The appearance of signals corresponding to the newly introduced organic group and the disappearance of the chloromethyl signal are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Look for Si-O-C and Si-C stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the product.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Grignard reagents are highly sensitive to moisture.

    • Check the quality and concentration of the Grignard reagent.

    • Consider using a catalyst, such as copper(I) iodide, for less reactive Grignard reagents.

  • Formation of Side Products:

    • Wurtz-type coupling of the Grignard reagent can occur. Maintaining a low reaction temperature during the addition can minimize this.

    • Reaction at the methoxy group on silicon is generally less favorable than substitution at the chloromethyl group under these conditions but can occur, especially with prolonged reaction times or higher temperatures.

Conclusion

The reaction of this compound with Grignard reagents is a robust and versatile method for the synthesis of a variety of functionalized organosilanes. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel silicon-containing molecules for applications in drug discovery, materials science, and other areas of chemical research. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity.

References

Application Notes & Protocols: Preparation of Functionalized Silicones Using Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized silicones, particularly polydimethylsiloxane (PDMS), are critical materials in biomedical and pharmaceutical research due to their biocompatibility, chemical stability, and tunable physical properties. The introduction of reactive functional groups onto a silicone backbone allows for the covalent attachment of various moieties, enabling the creation of materials with specialized properties such as antimicrobial activity, drug delivery capabilities, and tailored surface energies.

Chloromethyl(dimethyl)methoxysilane is a versatile reagent for this purpose. It allows for the introduction of a reactive chloromethyl (-CH₂Cl) group onto a silicone polymer. This group serves as a key intermediate for subsequent chemical modifications, most notably quaternization reactions to produce cationic polymers with potent antimicrobial properties. This document provides detailed protocols for the synthesis of chloromethyl-functionalized silicones and their subsequent conversion into quaternary ammonium salt (QAS)-modified silicones.

Core Reaction Scheme

The functionalization process occurs in two main stages:

  • End-capping Reaction: A silanol-terminated polydimethylsiloxane (PDMS-OH) is reacted with this compound. The methoxy group (-OCH₃) on the silane reacts with the terminal hydroxyl group (-OH) of the PDMS via a condensation reaction, forming a stable siloxane bond and end-capping the polymer with the chloromethyl functional group.

  • Quaternization Reaction: The resulting chloromethyl-terminated PDMS is then reacted with a tertiary amine (e.g., N,N-dimethyloctylamine). The amine displaces the chloride on the chloromethyl group through a nucleophilic substitution (Menschutkin reaction), forming a quaternary ammonium salt and rendering the polymer cationic.

Visualization of Synthetic Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Reaction_Scheme cluster_step1 Step 1: End-Capping Reaction cluster_step2 Step 2: Quaternization Reaction PDMS_OH Silanol-Terminated PDMS HO-[Si(CH₃)₂-O]n-H Functionalized_PDMS Chloromethyl-Terminated PDMS Cl-CH₂-Si(CH₃)₂-O-[Si(CH₃)₂-O]n-Si(CH₃)₂-CH₂-Cl PDMS_OH->Functionalized_PDMS + CMDMS (Condensation) CMDMS This compound Cl-CH₂-Si(CH₃)₂-OCH₃ CMDMS->Functionalized_PDMS Methanol Methanol (Byproduct) CH₃OH Functionalized_PDMS->Methanol Tertiary_Amine Tertiary Amine N(R)₃ Quaternized_PDMS Quaternary Ammonium Functionalized PDMS [R₃N⁺-CH₂-Si(CH₃)₂-O-[Si(CH₃)₂-O]n-Si(CH₃)₂-CH₂-N⁺R₃] 2Cl⁻ Tertiary_Amine->Quaternized_PDMS Functionalized_PDMS_2 Chloromethyl-Terminated PDMS Functionalized_PDMS_2->Quaternized_PDMS + Tertiary Amine (Substitution)

Caption: General reaction scheme for silicone functionalization.

Experimental_Workflow start Start step1 React Silanol-Terminated PDMS with this compound in Toluene with Catalyst start->step1 step2 Reflux Reaction Mixture (e.g., 4-6 hours) step1->step2 step3 Remove Catalyst and Solvent (Filtration & Vacuum Distillation) step2->step3 product1 Isolate Intermediate: Chloromethyl-Terminated PDMS step3->product1 step4 Dissolve Intermediate in Ethanol product1->step4 step5 Add Tertiary Amine (e.g., N,N-Dimethyloctylamine) step4->step5 step6 Reflux Reaction Mixture (e.g., 24 hours) step5->step6 step7 Remove Solvent under Vacuum step6->step7 final_product Final Product: Quaternized Antimicrobial Silicone step7->final_product end Characterize (NMR, FTIR, GPC) final_product->end

Caption: High-level experimental workflow for synthesis.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of Chloromethyl-Terminated Polydimethylsiloxane

This protocol describes the end-capping of a commercially available silanol-terminated PDMS. The reaction is a condensation process catalyzed by a mild acid or base.

Materials:

  • Silanol-terminated polydimethylsiloxane (PDMS-OH, viscosity 750-1500 cSt)

  • This compound (CMDMS)

  • Anhydrous Toluene

  • Mild Catalyst (e.g., Dibutyltin dilaurate or a weak acid catalyst)

  • Inert Gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply line

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus (flask, condenser, stirrer) under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • To the flask, add silanol-terminated PDMS (e.g., 100 g) and anhydrous toluene (250 mL). Stir until the polymer is fully dissolved.

  • In the dropping funnel, prepare a solution of this compound. A slight molar excess (e.g., 2.2 equivalents relative to the silanol end-groups) is recommended to ensure complete reaction.

  • Add a catalytic amount of dibutyltin dilaurate (e.g., 0.05% w/w) to the PDMS solution.

  • Slowly add the CMDMS solution from the dropping funnel to the stirred PDMS solution at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours.

  • Monitor the reaction completion by taking small aliquots and analyzing via FT-IR for the disappearance of the broad Si-OH peak (~3200-3400 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst (if heterogeneous) by filtration.

  • Remove the toluene solvent and any excess unreacted silane under reduced pressure using a rotary evaporator to yield the clear, viscous chloromethyl-terminated PDMS product.

Protocol 4.2: Quaternization of Chloromethyl-Terminated PDMS

This protocol converts the intermediate product into a cationic polymer with antimicrobial properties.

Materials:

  • Chloromethyl-terminated PDMS (from Protocol 4.1)

  • Tertiary Amine (e.g., N,N-dimethyloctylamine, triethylamine)

  • Anhydrous Ethanol or Isopropanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve the chloromethyl-terminated PDMS (e.g., 50 g) in anhydrous ethanol (200 mL) in the round-bottom flask.

  • Add a molar excess of the tertiary amine (e.g., 2.5 equivalents relative to the chloromethyl groups) to the solution.

  • Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 24 hours.

  • Monitor the reaction progress by ¹H NMR, observing the shift of the chloromethyl protons (-CH₂-Cl, ~3.5 ppm) to the quaternized methylene protons (-CH₂-N⁺-, ~4.5 ppm).

  • After completion, cool the reaction mixture.

  • Remove the solvent and excess amine under reduced pressure using a rotary evaporator. The final product is a viscous, quaternized PDMS. Further purification can be achieved by precipitation in a non-polar solvent like hexane if necessary.

Data Presentation: Characterization & Performance

The successful synthesis and functionalization should be confirmed using various analytical techniques. The following table summarizes expected outcomes and data from analogous systems reported in the literature.

ParameterMethodExpected Result / ValueReference
Intermediate Product
Si-OH Peak DisappearanceFT-IRAbsence of broad peak at 3200-3400 cm⁻¹[1][2]
Chloromethyl Proton Signal¹H NMRSignal appears at ~3.5 ppm[3]
Final Quaternized Product
Quaternized Methylene Signal¹H NMRNew signal appears at ~4.5 ppm[3]
C-N Stretching VibrationFT-IRNew peak appears around 1724 cm⁻¹[4]
Degree of Functionalization¹H NMR / TGA> 80% quaternization rate is achievable[4]
Antimicrobial EfficacyZone of Inhibition / Viability AssaySignificant reduction in bacterial colonies (e.g., E. coli, S. aureus)[4][5]

Note: The exact NMR shifts and FT-IR peaks may vary slightly based on the specific polymer backbone, solvent, and tertiary amine used.

Applications in Research and Drug Development

6.1. Antimicrobial and Antifouling Surfaces The primary application of these quaternized silicones is the creation of contact-killing antimicrobial surfaces. The cationic quaternary ammonium groups interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis.

  • Medical Devices: Coatings for catheters, wound dressings, and biomedical implants to prevent device-associated infections and biofilm formation.

  • Research Tools: Functionalization of microfluidic devices or cell cultureware to create sterile or bacteria-resistant surfaces.

6.2. Drug Delivery Systems Functionalized silicones are extensively explored as matrices for the controlled release of therapeutic agents. While the chloromethyl group itself is not typically used for direct drug conjugation, the quaternized polymer can serve several roles:

  • Enhanced Drug Solubility: The modified silicone matrix can be tailored to improve the solubility and dispersion of certain drug molecules.

  • Permeation Enhancement: In transdermal drug delivery, the chemical properties of the silicone excipient can influence the rate of drug permeation through the skin.

  • Gene Delivery: Cationic polymers are widely investigated as non-viral vectors for gene delivery, where they can form complexes with negatively charged nucleic acids (DNA, siRNA) and facilitate their entry into cells.

The synthesis protocols provided here offer a robust platform for developing novel functionalized silicones tailored to specific research and therapeutic applications.

References

Use of Chloromethyl(dimethyl)methoxysilane in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Chloromethyl Ethers and Silanes in the Synthesis of Pharmaceutical Intermediates

Introduction: The Critical Role of Protecting Groups

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the strategic protection and deprotection of reactive functional groups is a cornerstone of success.[1] Unwanted side reactions can be minimized by temporarily masking a functional group, such as a hydroxyl or an amino group, allowing other parts of the molecule to be modified selectively.[2] This guide provides a detailed examination of reagents used to introduce the methoxymethyl (MOM) group, a widely used acid-labile protecting group, and explores the distinct chemistry of a related organosilicon compound, Chloromethyl(dimethyl)methoxysilane.

While both molecules possess a reactive chloromethyl group, their application in synthesis leads to fundamentally different protected intermediates: an acetal (a MOM ether) and a silyl ether, respectively. This distinction is critical for the synthetic chemist in designing robust and efficient pathways. This document will provide detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.

Section 1: The Methoxymethyl (MOM) Ether: A Workhorse Protecting Group

The methoxymethyl (MOM) ether is one of the most frequently employed protecting groups for hydroxyl functionalities in pharmaceutical synthesis.[3] Its popularity stems from a favorable balance of stability and reactivity: it is easily introduced, stable to a wide array of non-acidic reagents, and can be cleanly removed under mild acidic conditions.[3][4]

Principle and Mechanism of MOM Protection

The MOM group forms an acetal with a hydroxyl group, rendering it inert to common nucleophiles, bases, organometallics, and many oxidizing and reducing agents.[3] The most common reagent for this transformation is Chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as MOM-Cl.[5]

The reaction proceeds through a mechanism that has significant Sₙ1 character. The lone pair of electrons on the ether oxygen in MOM-Cl assists in the departure of the chloride leaving group, forming a highly reactive and resonance-stabilized oxonium ion intermediate.[6] This electrophilic species is readily captured by the nucleophilic hydroxyl group of the substrate. To neutralize the hydrochloric acid generated during the reaction, a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is typically employed.[7]

sub Substrate (R-OH) reaction_mixture Reaction Mixture in Aprotic Solvent (e.g., DCM) sub->reaction_mixture 1. Add Substrate momcl MOM-Cl (CH₃OCH₂Cl) momcl->reaction_mixture 2. Add Reagent base Base (DIPEA) base->reaction_mixture 3. Add Base workup Aqueous Workup (e.g., sat. NaHCO₃) reaction_mixture->workup 4. Reaction Monitor by TLC protected_product Protected Substrate (R-O-MOM) workup->protected_product 5. Isolate synthesis_steps Further Synthetic Steps protected_product->synthesis_steps Stable Intermediate deprotection Acidic Cleavage (e.g., HCl in MeOH) synthesis_steps->deprotection Final Step final_product Deprotected Substrate (R-OH) deprotection->final_product Cleavage

General workflow for MOM protection and deprotection.
Protocol 1: MOM Protection of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using MOM-Cl and DIPEA.

Materials:

  • Alcohol substrate (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl, 1.5 eq)

  • N,N-diisopropylethylamine (DIPEA, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and ice bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add DIPEA (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add MOM-Cl (1.5 eq) dropwise to the stirred solution over 15-30 minutes. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated chemical fume hood.[2][7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure MOM-protected alcohol.

Principle and Mechanism of MOM Deprotection

The MOM group's utility lies in its facile cleavage under acidic conditions.[4] Being an acetal, it is readily hydrolyzed by aqueous acid or cleaved by Lewis acids. The mechanism involves protonation of the ether oxygen, followed by elimination of methanol to form an oxonium ion, which is then attacked by water or another nucleophile to release the free alcohol and formaldehyde.

Protocol 2: Acid-Catalyzed Deprotection of a MOM Ether

This protocol outlines a standard method for cleaving a MOM ether using hydrochloric acid in methanol.

Materials:

  • MOM-protected substrate (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or DCM for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the MOM-protected substrate in methanol.

  • Acid Addition: Add a catalytic amount of concentrated HCl (e.g., a few drops to 0.1 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the deprotection by TLC.

  • Neutralization: Upon completion, cool the mixture to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Concentration: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Extract the resulting aqueous residue three times with ethyl acetate or DCM.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash chromatography or recrystallization to obtain the deprotected alcohol.

Section 2: this compound: A Bifunctional Organosilicon Reagent

This compound (CAS 18143-33-4) is a versatile organosilicon compound with distinct reactivity compared to MOM-Cl.[9][10] Its utility in synthesis stems from the presence of two different reactive sites: a chloromethyl group and a methoxysilane group.[9]

Reactive sites of this compound.
Synthetic Applications

  • Silyl Ether Formation: The methoxysilane moiety can react with alcohols to form a silyl ether, displacing methanol. This reaction is typically catalyzed by a base or can proceed thermally. The resulting silyl ether offers a different stability profile compared to a MOM ether, being stable to many acidic and basic conditions but specifically labile to fluoride ion sources (e.g., TBAF).

  • Nucleophilic Substitution: The chloromethyl group is susceptible to Sₙ2 attack by various nucleophiles, allowing for the introduction of the -(CH₂)Si(CH₃)₂(OCH₃) fragment onto a molecule.[9] This functionality can be useful for creating coupling agents or modifying material surfaces.[11]

Protocol 3: General Procedure for Silyl Ether Formation

This protocol provides a generalized method for the protection of an alcohol as a dimethyl(chloromethyl)silyl ether.

Materials:

  • Alcohol substrate (1.0 eq)

  • This compound (1.2 eq)

  • A non-nucleophilic base (e.g., Triethylamine or Imidazole, 1.5 eq)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve the alcohol substrate and the base in the anhydrous solvent.

  • Reagent Addition: Add this compound dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alcohols.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After solvent removal, purify the crude product by flash column chromatography to yield the silyl ether.

Reagent Comparison

The choice between MOM-Cl and this compound is dictated by the desired synthetic outcome and the required stability of the protected intermediate.

FeatureChloromethyl methyl ether (MOM-Cl)This compound
CAS Number 107-30-2[5]18143-33-4[11]
Molecular Formula C₂H₅ClO[5]C₄H₁₁ClOSi[11]
Primary Function Protection of -OH, -NH₂ as MOM ethers[4]Bifunctional: Silyl ether formation & nucleophilic substitution[9]
Protecting Group Methoxymethyl (MOM) Acetal(Chloromethyl)dimethylsilyl Ether
Protection Conditions Hindered base (e.g., DIPEA) in aprotic solvent[7]Base (e.g., Imidazole, Et₃N) in aprotic solvent
Deprotection Mild to strong acidic conditions (HCl, TFA, Lewis acids)[3]Fluoride ion source (TBAF, HF-Pyridine)
Stability Stable to base, nucleophiles, redox agents. Labile to acid.[4]Generally stable to non-fluoride conditions. Labile to fluoride.
Key Hazard Known Human Carcinogen [7]Flammable, moisture-sensitive, irritant[12][13]

Section 3: Safety and Handling

Authoritative Grounding: Safe laboratory practice requires strict adherence to the protocols outlined in the Safety Data Sheet (SDS) for each reagent.

Chloromethyl methyl ether (MOM-Cl)

MOM-Cl and related chloroalkyl ethers are potent alkylating agents and are classified as known human carcinogens.[7] All manipulations must be performed within a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles/face shield, is mandatory.[14] Solutions can be prepared in situ from less hazardous precursors like dimethoxymethane and an acid chloride to minimize exposure.[8][15]

This compound

This compound is a flammable liquid and is sensitive to moisture, which can lead to hydrolysis and the release of hydrochloric acid.[14][16]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames.[12] Storage under an inert atmosphere (e.g., nitrogen) is recommended.[16]

  • Handling: Handle in a well-ventilated area, preferably a fume hood.[12] Wear appropriate PPE, including safety goggles, gloves, and protective clothing.[14] Use non-sparking tools and take precautions against static discharge.[12]

  • Spills: Use appropriate absorbent materials for spills and dispose of contaminated waste according to local regulations. Neutralization of acidic residues may be necessary.[14]

Conclusion

In the synthesis of pharmaceutical intermediates, the precise selection of reagents is paramount. Chloromethyl methyl ether (MOM-Cl) serves as the industry-standard reagent for introducing the robust and reliable MOM protecting group for hydroxyls, which is defined by its stability to basic/nucleophilic conditions and its lability to acid. In contrast, this compound is a bifunctional organosilicon reagent that offers a different synthetic utility, primarily for forming silyl ethers with an orthogonal deprotection strategy (fluoride-lability) or for introducing a silicon-containing moiety via nucleophilic substitution. Understanding the distinct reactivity, stability profiles, and significant safety hazards of each compound is essential for the modern synthetic chemist to navigate the complexities of drug development.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces on Glass Substrates with Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for rendering glass substrates hydrophobic using Chloromethyl(dimethyl)methoxysilane. This surface modification is crucial for a variety of applications in research and drug development, including cell culture, microfluidics, and specialized diagnostic assays, where controlling surface properties is paramount. The protocols outlined below are based on established principles of silanization and aim to provide a reproducible method for achieving a stable hydrophobic surface.

Principle of Silanization

The process of silanization involves the chemical reaction of a silane coupling agent, in this case, this compound, with the surface of a glass substrate. Glass surfaces are typically rich in hydroxyl (-OH) groups, which are hydrophilic in nature. The methoxy group (-OCH3) of the this compound reacts with these surface hydroxyl groups, forming stable covalent siloxane bonds (Si-O-Si). This reaction effectively replaces the polar hydroxyl groups with nonpolar chloromethyl(dimethyl)silyl groups, thereby rendering the surface hydrophobic.

Data Presentation

The following table summarizes the expected outcomes of treating glass substrates with this compound based on typical results obtained with similar short-chain alkylsilanes. It is important to note that the exact water contact angle and coating stability can vary depending on the specific experimental conditions and the type of glass used.

ParameterUntreated GlassTreated with this compound
Appearance TransparentTransparent
Wettability HydrophilicHydrophobic
Water Contact Angle < 30°70° - 90° (estimated)
Surface Energy HighLow
Coating Stability N/AStable in air and non-polar solvents; may degrade over time in aqueous environments.[1]

Experimental Protocols

This section details the necessary steps for preparing the glass substrates and applying the this compound coating to achieve a hydrophobic surface.

Materials and Equipment
  • Glass substrates (e.g., microscope slides, coverslips)

  • This compound (CAS No. 18143-33-4)

  • Anhydrous solvent (e.g., toluene, hexane, or isopropanol)

  • Detergent solution

  • Deionized water

  • Acetone

  • Methanol

  • Nitrogen or argon gas stream

  • Oven

  • Sonicator

  • Fume hood

  • Personal protective equipment (gloves, safety glasses, lab coat)

Protocol 1: Glass Substrate Cleaning and Activation

Thorough cleaning and activation of the glass surface are critical for achieving a uniform and stable silane coating. This procedure aims to remove organic residues and expose the maximum number of surface hydroxyl groups.

  • Initial Cleaning: Sonicate the glass substrates in a detergent solution for 15-20 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized water to remove all traces of detergent.

  • Solvent Cleaning: Sonicate the substrates in acetone for 15-20 minutes to remove any remaining organic contaminants.

  • Final Rinse: Rinse the substrates with deionized water followed by a final rinse with methanol.

  • Drying: Dry the substrates under a stream of nitrogen or argon gas.

  • Activation: Place the cleaned and dried substrates in an oven at 110-120°C for at least 1 hour to activate the surface hydroxyl groups. Allow the substrates to cool to room temperature in a desiccator before proceeding to the silanization step.

Protocol 2: Silanization with this compound

This protocol describes the application of the silane solution to the cleaned and activated glass substrates. All steps involving this compound should be performed in a fume hood due to its reactivity and potential hazards.

  • Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or isopropanol. The use of an anhydrous solvent is crucial to prevent premature hydrolysis of the silane.

  • Immersion: Immerse the cleaned and activated glass substrates in the silane solution for a duration ranging from 30 minutes to 2 hours at room temperature. The optimal immersion time may need to be determined empirically.

  • Rinsing: After immersion, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (e.g., toluene or isopropanol) to remove any excess, unreacted silane.

  • Curing: Cure the coated substrates in an oven at 100-110°C for 15-30 minutes. This step promotes the formation of stable covalent bonds between the silane and the glass surface.

  • Final Cleaning: After curing, sonicate the substrates in acetone for 5-10 minutes to remove any loosely bound silane molecules, followed by a final rinse with deionized water.

  • Drying and Storage: Dry the hydrophobic glass substrates under a stream of nitrogen or argon gas and store them in a clean, dry environment.

Characterization of the Hydrophobic Surface

The effectiveness of the hydrophobic coating can be assessed using several techniques:

  • Water Contact Angle Measurement: This is the most common method to quantify the hydrophobicity of a surface. A goniometer is used to measure the angle between a water droplet and the surface. A higher contact angle indicates greater hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of the silane coating by detecting the elemental composition of the surface, including silicon, carbon, and chlorine.

  • Atomic Force Microscopy (AFM): AFM can be used to characterize the topography and roughness of the coated surface.

Stability of the Hydrophobic Coating

The stability of the silanized glass surface is an important consideration for many applications.

  • Aqueous Stability: The hydrophobic coating is generally stable in air and when in contact with non-polar solvents. However, prolonged exposure to aqueous environments, especially at extreme pH values, can lead to the hydrolysis of the siloxane bonds and a gradual loss of hydrophobicity.[1]

  • Mechanical Stability: The covalent bonding of the silane to the glass surface provides good mechanical stability under normal handling conditions. However, abrasive cleaning methods should be avoided.

Visualizations

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Result Cleaning Glass Substrate Cleaning (Detergent, DI Water, Acetone) Activation Surface Activation (Oven Drying) Cleaning->Activation Exposes -OH groups Silane_Prep Prepare this compound Solution in Anhydrous Solvent Immersion Immerse Cleaned Glass Silane_Prep->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Curing Cure in Oven Rinsing->Curing Hydrophobic_Surface Hydrophobic Glass Surface Curing->Hydrophobic_Surface

Caption: Experimental workflow for creating a hydrophobic surface on a glass substrate.

G cluster_0 Glass Surface cluster_1 Silane Molecule cluster_2 Reaction cluster_3 Hydrophobic Surface Glass Glass Substrate (-OH groups) Reaction Silanization Glass->Reaction Silane This compound (CH3)2(CH2Cl)Si(OCH3) Silane->Reaction Product Modified Glass Surface (-O-Si(CH3)2(CH2Cl)) Reaction->Product Byproduct Methanol (CH3OH) Reaction->Byproduct byproduct

Caption: Reaction of this compound with a glass surface.

References

Anchoring Catalysts to Solid Supports via Chloromethyl(dimethyl)methoxysilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the immobilization of catalysts on solid supports, specifically utilizing chloromethyl(dimethyl)methoxysilane as a covalent anchoring linker. This methodology offers a robust strategy for heterogenizing homogeneous catalysts, thereby facilitating catalyst recovery, minimizing product contamination, and enabling their use in continuous flow systems. The protocols outlined below cover the functionalization of silica supports, subsequent catalyst immobilization, and characterization techniques. This approach is broadly applicable to a variety of catalysts and supports, finding utility in fine chemical synthesis, pharmaceutical manufacturing, and materials science.

Introduction

The heterogenization of homogeneous catalysts onto solid supports is a critical strategy in modern chemistry, aiming to bridge the gap between the high activity and selectivity of homogeneous systems and the practical advantages of heterogeneous catalysis. Immobilization via covalent bonding provides a stable and durable catalytic system, preventing leaching of the active metal center. This compound serves as an effective bifunctional linker for this purpose. Its methoxysilane group readily reacts with surface hydroxyls present on common inorganic supports like silica, forming stable siloxane bonds. The chloromethyl group, in turn, provides a reactive site for the subsequent attachment of a catalyst, typically through nucleophilic substitution by a ligand coordinated to the metal center.

Experimental Protocols

Materials and Equipment
  • Solid Support: Silica gel (high purity, e.g., 230-400 mesh)

  • Silane Linker: this compound (CAS No. 18143-33-4)

  • Catalyst Precursor: e.g., Palladium(II) acetate, Chloroplatinic acid

  • Solvents: Toluene (anhydrous), Ethanol, Dichloromethane, Acetone (reagent grade)

  • Reagents: Triethylamine (or other non-nucleophilic base), catalyst-specific ligands (e.g., triphenylphosphine)

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, reflux condenser, magnetic stirrer hotplate, filtration apparatus, rotary evaporator, oven for drying glassware.

Protocol 1: Functionalization of Silica Support with this compound

This protocol details the modification of a silica surface to introduce reactive chloromethyl groups.

Procedure:

  • Activation of Silica Support:

    • Place the silica gel in a round-bottom flask.

    • Heat the silica at 150-200 °C under vacuum for 12-24 hours to remove physisorbed water and activate the surface silanol groups.

    • Allow the silica to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Silanization Reaction:

    • Suspend the activated silica gel in anhydrous toluene in the round-bottom flask (e.g., 10 g of silica in 100 mL of toluene).

    • Under an inert atmosphere, add this compound to the silica suspension (a typical molar ratio is 1-2 mmol of silane per gram of silica).

    • Add a non-nucleophilic base such as triethylamine (approximately 1.2 equivalents relative to the silane) to catalyze the reaction and neutralize the HCl byproduct.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours with vigorous stirring.

  • Washing and Drying:

    • After the reaction, allow the mixture to cool to room temperature.

    • Filter the functionalized silica and wash it sequentially with toluene, dichloromethane, and acetone to remove any unreacted silane and byproducts.

    • Dry the chloromethyl-functionalized silica (SiO2-CH2Cl) in a vacuum oven at 60-80 °C for 12 hours.

Protocol 2: Immobilization of a Palladium Catalyst

This protocol describes the anchoring of a palladium catalyst onto the chloromethyl-functionalized silica. This is an example and can be adapted for other metal catalysts.

Procedure:

  • Preparation of the Catalyst Complex:

    • In a separate flask under an inert atmosphere, dissolve the palladium precursor (e.g., Palladium(II) acetate) and a suitable ligand (e.g., triphenylphosphine, in a 1:2 molar ratio) in a solvent like dichloromethane or toluene.

    • Stir the solution at room temperature for 1-2 hours to allow for complex formation.

  • Anchoring Reaction:

    • Suspend the dried chloromethyl-functionalized silica (SiO2-CH2Cl) in anhydrous toluene in a round-bottom flask.

    • Add the pre-formed palladium complex solution to the silica suspension.

    • Add a non-nucleophilic base (e.g., triethylamine, 2-3 equivalents relative to the chloromethyl groups on the silica) to facilitate the nucleophilic substitution reaction.

    • Heat the mixture to reflux and maintain for 24-48 hours with stirring under an inert atmosphere.

  • Final Washing and Drying:

    • Cool the reaction mixture to room temperature.

    • Filter the catalyst-supported silica and wash thoroughly with toluene, dichloromethane, and acetone to remove any unreacted palladium complex and byproducts.

    • Dry the final supported catalyst (e.g., SiO2-CH2-PdL2) in a vacuum oven at 60 °C for 12 hours.

Characterization Data

The successful functionalization and catalyst immobilization should be confirmed by various characterization techniques. The following table summarizes typical expected data.

Analysis Technique SiO2 (Bare) SiO2-CH2Cl SiO2-CH2-Catalyst Purpose of Analysis
FT-IR (cm⁻¹) ~3400 (O-H), ~1100 (Si-O-Si)~2950 (C-H), ~1260 (Si-C), ~690 (C-Cl)Characteristic ligand peaks (e.g., P-Ph bands for triphenylphosphine)To identify functional groups on the silica surface.
Elemental Analysis (%) -C, H, Cl presentC, H, Cl, and metal (e.g., Pd) presentTo quantify the amount of organic linker and immobilized catalyst.
Thermogravimetric Analysis (TGA) Minimal weight lossSignificant weight loss corresponding to the organic linkerIncreased weight loss corresponding to the linker and catalyst ligandTo determine the thermal stability and quantify the organic loading.
X-ray Photoelectron Spectroscopy (XPS) Si, OSi, O, C, ClSi, O, C, Cl, and characteristic metal peaks (e.g., Pd 3d)To confirm the elemental composition and oxidation state of the immobilized metal.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) N/AN/AQuantitative determination of metal loading (e.g., mmol of Pd per gram of catalyst)To accurately measure the metal content of the final catalyst.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Support Preparation cluster_func Functionalization cluster_immob Catalyst Immobilization A Silica Gel B Activation (150-200°C, vacuum) A->B C Silanization with This compound in Toluene (Reflux) B->C Suspend in Anhydrous Toluene D Washing & Drying C->D E SiO2-CH2Cl D->E G Anchoring Reaction (Reflux) E->G Suspend in Anhydrous Toluene F Catalyst Precursor + Ligand F->G H Final Washing & Drying G->H I Final Supported Catalyst H->I

Caption: Workflow for catalyst immobilization.

Logical Relationship of Components

logical_relationship Support Solid Support (e.g., Silica) HeterogeneousCatalyst Heterogeneous Catalyst Support->HeterogeneousCatalyst Provides high surface area and mechanical stability Linker This compound Linker->HeterogeneousCatalyst Covalently anchors catalyst to support Catalyst Homogeneous Catalyst (Metal + Ligand) Catalyst->HeterogeneousCatalyst Provides active catalytic sites

Caption: Component relationships in the final catalyst.

Applications and Considerations

The resulting heterogeneous catalysts can be employed in a wide range of organic transformations, including but not limited to:

  • Cross-coupling reactions: Suzuki, Heck, Sonogashira, and Stille couplings.

  • Hydrogenation and reduction reactions.

  • Oxidation reactions.

  • Carbonylation reactions.

Key considerations for successful immobilization and application include:

  • Support Properties: The surface area, pore size, and mechanical stability of the support material can significantly influence catalyst loading and performance.

  • Linker Density: The concentration of the silane linker can be adjusted to control the density of active sites on the support.

  • Catalyst Leaching: It is crucial to perform leaching tests (e.g., by analyzing the reaction filtrate for the presence of the metal) to confirm the stability of the catalyst-support linkage.

  • Catalyst Recycling: The reusability of the catalyst should be evaluated over multiple reaction cycles to assess its long-term stability and economic viability.

By following these detailed protocols and considering the key variables, researchers can effectively anchor a variety of catalysts to solid supports using this compound, paving the way for more sustainable and efficient chemical processes.

Application Notes and Protocols for Vapor Phase Deposition of Methoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapor phase deposition of methoxysilanes is a versatile surface modification technique utilized to create thin, uniform, and covalently bonded silane monolayers on a variety of substrates. This solvent-free method offers significant advantages over liquid-phase deposition, including reduced contamination and the ability to uniformly coat complex geometries. The resulting organosilane films are critical in numerous applications within research and drug development, such as creating biocompatible coatings for medical implants, functionalizing surfaces for biosensors, and controlling the surface chemistry of microfluidic devices.

Methoxysilanes, characterized by the Si-OCH₃ reactive group, readily react with hydroxylated surfaces in the vapor phase. The reaction proceeds via the hydrolysis of the methoxy groups in the presence of surface-adsorbed water, followed by condensation with surface hydroxyls to form stable siloxane (Si-O-Si) bonds. The choice of the organofunctional group on the silane allows for precise tuning of the surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity.

Key Applications in Research and Drug Development

  • Biocompatible Coatings: Modification of implantable devices to minimize protein adsorption and foreign body response.

  • Drug Delivery: Encapsulation and surface modification of nanoparticles to control drug release kinetics.

  • Biosensors: Covalent immobilization of biomolecules onto sensor surfaces for enhanced detection and stability.

  • Microfluidics: Alteration of the surface energy of microchannels to control fluid flow and prevent non-specific binding.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the vapor phase deposition of methoxysilanes, providing a comparative overview of process parameters and resulting film properties.

Methoxysilane PrecursorDeposition TechniqueSubstrateDeposition Temperature (°C)Deposition Time (hours)Film Thickness (Å)Water Contact Angle (°)Surface Roughness (RMS, nm)
Methyltrimethoxysilane (MTMS)Chemical Vapor Deposition (CVD)Polyurethane Foam6012Dense Si-O-Si layer128.7 (from 70.4)Not specified
3-Mercaptopropyl trimethoxysilane (MPTMS)Vapor DepositionNanosilicaNot specifiedNot specifiedGrafting ratio up to 16.8 wt%Not specifiedNot specified
3-((trimethoxysilyl)propyl) methacrylate (γ-MAPS)Vapor DepositionFused Silica CapillariesNot specifiedNot specifiedNot specifiedNot specifiedNot specified
(3-Aminopropyl)triethoxysilane (APTES)Chemical Vapor Deposition (CVD)Silicon Dioxide150Not specified~4.2400.12 - 0.15
(3-Aminopropyl)methyldiethoxysilane (APMDES)Vapor Phase DepositionSilicon DioxideNot specifiedNot specified~5.453.9~0.2
(3-Aminopropyl)dimethylethoxysilane (APDMES)Vapor Phase DepositionSilicon DioxideNot specifiedNot specified~4.659.0~0.2

Experimental Protocols

Protocol 1: Chemical Vapor Deposition (CVD) of Methyltrimethoxysilane (MTMS) for Hydrophobic Surface Modification

This protocol details the procedure for modifying a hydrophilic polyurethane foam to be hydrophobic.

Materials:

  • Polyurethane foam (PUF)

  • Methyltrimethoxysilane (MTMS)

  • Deionized water

  • Vacuum oven or desiccator with vacuum connection

  • Heating capabilities

Procedure:

  • Substrate Preparation: Cut the polyurethane foam to the desired dimensions. Ensure the foam is clean and dry before use.

  • Precursor Preparation: Place the polyurethane foam, MTMS, and deionized water into the vacuum oven. A mass ratio of 3:3:1 (Foam:MTMS:Water) has been shown to be effective.[1]

  • Vapor Phase Deposition:

    • Seal the vacuum oven and evacuate to a base pressure.

    • Heat the chamber to 60°C.

    • Allow the deposition to proceed for 12 hours.[1]

  • Post-Deposition Treatment:

    • Turn off the heating and allow the chamber to cool to room temperature while maintaining the vacuum.

    • Vent the chamber with a dry, inert gas such as nitrogen.

    • Remove the coated foam and place it in a separate vacuum drying oven at 60°C for 3 hours to remove any excess unreacted MTMS.[1]

Protocol 2: Vapor Phase Deposition of Aminosilanes for Surface Functionalization

This protocol provides a general procedure for the vapor phase deposition of aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), onto silicon dioxide surfaces.[2]

Materials:

  • Silicon wafers with a native oxide layer or other hydroxylated substrates

  • (3-Aminopropyl)triethoxysilane (APTES) or other desired aminosilane

  • Vacuum desiccator or a dedicated CVD reactor

  • Small, open glass vial

  • Vacuum pump

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water.

    • Dry the substrates with a stream of dry nitrogen.

    • To ensure a high density of hydroxyl groups, treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Vapor Phase Deposition:

    • Place the cleaned and activated substrates inside the vacuum desiccator.

    • In a separate small, open glass vial, add a small amount (e.g., 100-200 µL) of the aminosilane.[3] Place the vial inside the desiccator, ensuring it does not touch the substrates.

    • Evacuate the desiccator to a base pressure of <1 Torr.[3]

    • For some aminosilanes, heating the chamber to 80-120°C can accelerate the deposition process.[3]

    • Allow the deposition to proceed for 2-4 hours.[3]

  • Post-Deposition Curing:

    • Turn off the heating (if used) and allow the chamber to cool to room temperature under vacuum.

    • Vent the chamber with dry nitrogen.

    • Remove the coated substrates and cure them in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.[3]

Visualizations

Experimental Workflow for Vapor Phase Deposition

G Experimental Workflow for Vapor Phase Deposition of Methoxysilanes sub_prep Substrate Preparation (Cleaning & Activation) precursor_prep Precursor Loading sub_prep->precursor_prep evacuation Chamber Evacuation precursor_prep->evacuation heating Heating to Deposition Temp. evacuation->heating deposition Vapor Deposition (Time & Temp. Control) heating->deposition cooling Cooling Under Vacuum deposition->cooling venting Venting with Inert Gas cooling->venting curing Post-Curing (Optional) venting->curing G Reaction Mechanism of Methoxysilane on a Hydroxylated Surface cluster_product Product methoxysilane R-Si(OCH₃)₃ (Methoxysilane Vapor) hydrolysis Hydrolysis R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH methoxysilane->hydrolysis surface Substrate-OH (Hydroxylated Surface) condensation Condensation R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O surface->condensation water H₂O (Surface Adsorbed Water) water->hydrolysis hydrolysis->condensation crosslinking Cross-Linking (optional) 2 R-Si(OH)₃ → R-Si(OH)₂-O-Si(OH)₂-R + H₂O hydrolysis->crosslinking final_surface Functionalized Surface (Substrate-O-Si-R) condensation->final_surface crosslinking->final_surface

References

Troubleshooting & Optimization

Technical Support Center: Silylation with Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silylation reactions using Chloromethyl(dimethyl)methoxysilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during silylation with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My silylation reaction is incomplete or has a very low yield. What are the likely causes?

A1: Incomplete or low-yielding silylation reactions with this compound can stem from several factors. The most common culprits are reagent deactivation by moisture, suboptimal reaction conditions, or issues with the starting material.

Troubleshooting Steps:

  • Moisture Contamination: this compound is highly sensitive to moisture. The methoxy group hydrolyzes rapidly in the presence of water to form unreactive silanols and methanol. This hydrolysis consumes the reagent and reduces the yield of the desired silylated product.

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting material is as dry as possible.

  • Insufficient Catalyst or Base: The silylation of alcohols and amines with alkoxysilanes often requires a catalyst or a base to proceed efficiently.

    • Solution: For the silylation of alcohols, the addition of a catalytic amount of an acid or base can be beneficial. For substrates like amines, a stoichiometric amount of a non-nucleophilic base is often necessary to neutralize the generated hydrochloric acid.

  • Steric Hindrance: The substrate's steric bulk around the functional group to be silylated can significantly slow down the reaction rate.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Consider using a less sterically hindered silylating agent if possible for your application.

Q2: I am observing multiple spots on my TLC, including some that are more polar than my starting material. What are these side products?

A2: The formation of multiple, often more polar, side products is a common issue. These are typically the result of hydrolysis and self-condensation of the silylating agent.

Common Side Reactions and Byproducts:

  • Hydrolysis: As mentioned, this compound readily reacts with water to form chloromethyl(dimethyl)silanol. This silanol is more polar than the starting silane.

  • Self-Condensation: The generated silanols are unstable and can condense with each other to form disiloxanes (Si-O-Si linkages). These oligomeric byproducts are generally higher in molecular weight and can complicate purification.

A visual representation of the primary side reactions is provided below:

side_reactions reagent This compound silanol Chloromethyl(dimethyl)silanol (Unstable Intermediate) reagent->silanol Hydrolysis water H₂O (Moisture) water->silanol disiloxane Disiloxane Byproduct (Si-O-Si linkage) silanol->disiloxane Self-Condensation alcohol Methanol silanol->alcohol

Caption: Primary side reactions of this compound.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting common issues during silylation with this compound.

troubleshooting_workflow start Silylation Reaction with This compound check_yield Low or No Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No moisture Check for Moisture Contamination (Solvent, Glassware, Starting Material) check_yield->moisture Yes hydrolysis_condensation Likely Hydrolysis and/or Self-Condensation Side Products check_purity->hydrolysis_condensation Yes success Successful Silylation check_purity->success No reagent_activity Verify Reagent Activity moisture->reagent_activity conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) reagent_activity->conditions conditions->start Re-run Reaction purification Optimize Purification Protocol (e.g., Flash Chromatography) hydrolysis_condensation->purification purification->success

Caption: Troubleshooting workflow for silylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of silylation with this compound?

A1: The silylation of an alcohol or amine with this compound proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom. This results in the displacement of the methoxy group, forming the corresponding silyl ether or silylamine and methanol as a byproduct. The presence of a base is often required to facilitate the reaction, especially for less nucleophilic substrates.

Q2: Can the chloromethyl group participate in side reactions?

A2: While the primary reactive site for silylation is the Si-methoxy bond, the chloromethyl group can undergo nucleophilic substitution, particularly with strong nucleophiles or under forcing conditions. For instance, if a primary or secondary amine is used as both the substrate and the base, there is a possibility of N-alkylation at the chloromethyl position, leading to undesired byproducts. It is generally advisable to use a non-nucleophilic base to avoid this complication.

Q3: What are the best practices for storing and handling this compound?

A3: Due to its high reactivity with moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is best stored in a cool, dry place. When handling the reagent, always use dry syringes or cannulas to transfer it from the storage container to the reaction vessel, and work under an inert atmosphere to minimize exposure to air.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol using this compound.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N) or imidazole

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Preparation: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.

  • Reagent Addition: Dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) or imidazole (1.5 equivalents) in anhydrous DCM or THF.

  • Silylating Agent Addition: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

While specific yields are highly substrate-dependent, the following table provides a general overview of expected outcomes under optimized conditions.

Substrate TypeBaseTypical Yield of Silylated ProductMajor Potential Side Products
Primary AlcoholTriethylamine> 90%Disiloxanes (from hydrolysis)
Secondary AlcoholImidazole70-85%Disiloxanes, unreacted starting material
Primary AmineTriethylamine> 85%Disiloxanes, potential for N-alkylation

Note: The data presented in this table are approximate and intended for illustrative purposes. Actual results will vary based on the specific substrate and reaction conditions.

Technical Support Center: Preventing Hydrolysis of Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate assistance, please refer to the troubleshooting guides and frequently asked questions below. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the hydrolytic instability of Chloromethyl(dimethyl)methoxysilane during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to water?

This compound is a bifunctional organosilane featuring both a reactive chloro- group on the methyl substituent and a hydrolyzable methoxy group on the silicon atom. Its sensitivity to water is due to the presence of two moisture-sensitive sites: the silicon-methoxy (Si-OCH₃) bond and, to a lesser extent, the silicon-chloromethyl (Si-CH₂Cl) moiety. The primary pathway for degradation is the hydrolysis of the methoxy group, which is readily attacked by water. This reaction is often catalyzed by acids or bases.[1][2]

The hydrolysis process involves the breaking of the silicon-methoxy bond by water to form a silanol (Si-OH) and methanol.[3] These resulting silanols are highly reactive and can condense with each other to form siloxane oligomers or polymers (Si-O-Si linkages), which can precipitate from the reaction mixture and interfere with the desired chemical transformation.[1][4]

Q2: What are the primary and secondary products of hydrolysis?

The hydrolysis of this compound proceeds in a step-wise fashion.

  • Primary Hydrolysis: The initial and most rapid reaction is the hydrolysis of the methoxy group to yield a silanol and methanol.

  • Secondary Condensation: The highly reactive silanol intermediates then undergo self-condensation to form siloxane dimers, trimers, and eventually larger oligomers or polymers, releasing water in the process.[5]

The overall process can be visualized as follows:

Hydrolysis cluster_hydrolysis Primary Hydrolysis cluster_condensation Secondary Condensation CMM This compound (Cl-CH₂)(CH₃)₂Si-OCH₃ Silanol Silanol Intermediate (Cl-CH₂)(CH₃)₂Si-OH CMM->Silanol + H₂O Silanol2 2 x Silanol Intermediate (Cl-CH₂)(CH₃)₂Si-OH H2O H₂O MeOH Methanol CH₃OH Siloxane Siloxane Dimer [(Cl-CH₂)(CH₃)₂Si]₂O Silanol2->Siloxane - H₂O H2O_out H₂O

Caption: Hydrolysis and condensation of this compound.
Q3: What are the key factors that accelerate the hydrolysis of silanes?

Several factors can significantly increase the rate of silane hydrolysis.[3] Understanding these is crucial for prevention.

FactorImpact on Hydrolysis RateRationale
Water Content IncreasesWater is the primary reactant for hydrolysis. Even trace amounts can initiate the reaction.[1][3]
pH Increases under acidic or basic conditionsHydrolysis is slowest at a neutral pH. Both acids and bases act as catalysts.[1][3][6]
Temperature IncreasesHigher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed faster.[1][3]
Catalysts IncreasesAside from acids and bases, certain metal ions can also catalyze the hydrolysis process.[3]
Solvent Type VariesProtic solvents (e.g., alcohols) can participate in exchange reactions, while anhydrous aprotic solvents can limit water availability.[1]
Q4: How can I detect if hydrolysis has occurred in my sample or reaction?

Detecting hydrolysis promptly can salvage experiments. Several analytical techniques are effective for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Monitor the disappearance of the methoxy (-OCH₃) protons and the appearance of methanol protons.[7]

    • ²⁹Si NMR : This is a direct method to observe changes in the silicon environment. A shift in the silicon signal indicates the replacement of the alkoxy group with a hydroxyl group.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Look for the appearance of a broad band in the 3200-3700 cm⁻¹ region, which corresponds to the Si-OH stretch, and a decrease in the Si-O-C stretching bands around 1000-1100 cm⁻¹.[7][8]

  • Gas Chromatography (GC) : Can be used to detect the presence of methanol, a byproduct of hydrolysis.[9]

  • Visual Inspection : The formation of a white precipitate or haziness in the solution often indicates the formation of insoluble siloxane polymers.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

Problem: My reaction is failing, and I suspect premature hydrolysis of this compound.

This is a common issue that can be mitigated by rigorously controlling reaction conditions. The following guide provides a systematic approach to troubleshooting.

Possible Cause Recommended Preventative Actions & Solutions
Atmospheric Moisture - Inert Atmosphere: Always handle the silane and conduct reactions under a dry, inert atmosphere such as nitrogen or argon.[5] - Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 110°C) and cooled under a stream of inert gas or in a desiccator before use.[10] - Proper Sealing: Use septa and positive pressure of an inert gas to protect the reaction from the atmosphere.
Contaminated Solvents or Reagents - Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. - Water Scavengers: Consider adding a water scavenger, such as molecular sieves, to the reaction mixture.[3] - Check Reagent Purity: Ensure all other reagents are anhydrous.
Improper Storage - Sealed Containers: Store this compound in a tightly sealed container to prevent moisture ingress.[3] - Dry Environment: Keep the container in a desiccator or a nitrogen-filled glovebox.[3] - Temperature Control: Store at low temperatures as recommended by the manufacturer, away from heat sources.[3]
pH-Related Catalysis - pH Control: If your reaction conditions permit, maintaining a neutral pH can significantly slow down hydrolysis.[1][3] - Buffering: Use appropriate non-aqueous buffer systems if pH control is necessary.

Experimental Protocols

General Protocol for Handling and Using this compound in a Moisture-Sensitive Reaction

This protocol outlines the best practices for setting up a reaction to minimize the risk of hydrolysis.

Workflow start Start: Reaction Setup dry_glassware 1. Oven-dry all glassware (e.g., >100°C for several hours) start->dry_glassware cool_inert 2. Assemble glassware while hot and cool under a stream of inert gas (N₂ or Ar) dry_glassware->cool_inert add_solvent 3. Add anhydrous solvent via syringe or cannula cool_inert->add_solvent add_reagents 4. Add other anhydrous reagents under positive inert gas pressure add_solvent->add_reagents add_silane 5. Add this compound via syringe through a septum add_reagents->add_silane run_reaction 6. Maintain inert atmosphere and monitor reaction progress add_silane->run_reaction end End: Reaction Workup run_reaction->end

Caption: Recommended workflow for moisture-sensitive reactions.

Detailed Steps:

  • Glassware Preparation: All glassware (flasks, stir bars, condensers, etc.) must be thoroughly dried in an oven at a temperature above 100°C for at least 4 hours to remove any adsorbed water.

  • Assembly and Inerting: Assemble the glassware setup while it is still hot and immediately place it under a positive pressure of a dry, inert gas like nitrogen or argon. Allow the system to cool to room temperature under this inert atmosphere.

  • Solvent Addition: Use a syringe or cannula to transfer the required volume of anhydrous solvent into the reaction flask. Ensure the solvent has been properly dried and stored.

  • Reagent Addition: Add any other solid or liquid reagents that are part of the reaction. Solids should be dried in a vacuum oven if possible.

  • Silane Addition: this compound is highly reactive with moisture.[11] It should be transferred from its storage container to the reaction flask using a dry syringe through a rubber septum to prevent exposure to the atmosphere.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

References

Technical Support Center: Purification of Products Synthesized with Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying products synthesized using Chloromethyl(dimethyl)methoxysilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the purification of silyl ethers and other compounds synthesized using this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Steric hindrance or insufficient reaction time can lead to low conversion.- Increase reaction time and/or temperature.- Use a slight excess (1.1-1.5 equivalents) of this compound.- Consider using a more reactive silylating agent if the substrate is particularly hindered.
2. Hydrolysis of Silylating Agent: Presence of moisture in the reaction will consume the reagent.- Ensure all glassware is oven-dried or flame-dried under vacuum.[1] - Use anhydrous solvents.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
3. Product Loss During Workup: The silyl ether product may be sensitive to the workup conditions.- Use a buffered aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride) for washing to maintain a neutral pH.[2]- Minimize contact time with the aqueous phase.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.- Purify the crude product using column chromatography or vacuum distillation.[1]- Ensure complete removal of solvent using a rotary evaporator.
Product Contains Significant Impurities 1. Hydrolysis of Product: The product itself may be hydrolyzing during the reaction or workup.- Repeat the synthesis using strictly anhydrous conditions.[1]- During workup, minimize contact time with the aqueous phase and perform extractions at low temperatures.[1]
2. Formation of Byproducts: Side reactions can lead to various impurities. Common byproducts include siloxanes from the hydrolysis of the silylating agent.- Optimize reaction conditions to minimize byproduct formation.- Utilize appropriate purification techniques (distillation or chromatography) to separate the desired product from byproducts.
Difficulty in Purifying by Column Chromatography 1. Product Degradation on Silica Gel: Silyl ethers, especially less sterically hindered ones, can be labile on silica gel.[2]- Test the stability of your compound on a small amount of silica gel (2D TLC).- Deactivate the silica gel by pre-treating it with a base like triethylamine.[3]- Consider using a different stationary phase such as alumina or Florisil.
2. Inappropriate Solvent System: The chosen eluent may not provide adequate separation.- Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that gives good separation (Rf of desired product between 0.2-0.3).[1]
3. Co-elution of Impurities: Impurities may have a similar polarity to the product.- If standard chromatography is ineffective, consider alternative techniques like preparative HPLC or distillation.
Difficulty in Purifying by Distillation 1. Close Boiling Points: The desired product and impurities may have very similar boiling points.- Use a fractional distillation column with a high number of theoretical plates.- Optimize the reflux ratio to improve separation.[4]
2. Thermal Decomposition: The product may be unstable at the required distillation temperature.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when using this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Residual alcohol or other nucleophiles.

  • Hydrolysis Products: (Hydroxymethyl)dimethylmethoxysilane and its self-condensation product, 1,3-bis(methoxymethyl)-1,1,3,3-tetramethyldisiloxane, can form if moisture is present.

  • Salts: If a base is used in the reaction (e.g., imidazole, triethylamine), the corresponding hydrochloride salt will be a byproduct.

Q2: How can I minimize the formation of hydrolysis-related byproducts?

A2: Strict anhydrous conditions are critical. This includes using flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: My silyl ether product seems to be degrading during column chromatography. What can I do?

A3: Silyl ethers can be sensitive to the acidic nature of silica gel.[2] You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, you can use a less acidic stationary phase like alumina or Florisil. Performing the chromatography quickly and at a lower temperature can also help minimize degradation.

Q4: What is a good starting point for purifying my product by vacuum distillation?

A4: While specific conditions depend on the product, for a related compound, (chloromethyl)dimethylphenylsilane, distillation at 115 °C under 23 mmHg has been reported.[1] This can serve as a useful starting point for optimizing your purification.

Q5: How can I effectively remove the base (e.g., triethylamine, imidazole) and its salt after the reaction?

A5: An aqueous workup is typically effective. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the free base, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally a brine wash. Be mindful of the stability of your silyl ether to acidic conditions. If your product is acid-sensitive, repeated water washes may be a safer alternative.

Data Presentation

Table 1: Comparison of Common Purification Techniques
Purification TechniqueAdvantagesDisadvantagesBest Suited For
Vacuum Distillation - Effective for large quantities.- Can remove non-volatile impurities.- Good for thermally stable, volatile compounds.- Requires thermally stable compounds.- May not separate compounds with close boiling points effectively.Large-scale purification of thermally stable, volatile silyl ethers.
Flash Column Chromatography - High resolution for separating complex mixtures.- Applicable to a wide range of compounds.- Can be used for both small and large-scale purifications.- Can lead to product degradation on the stationary phase.[2]- Can be time-consuming and solvent-intensive.- May be difficult to scale up.Purification of complex reaction mixtures and isolation of products with similar polarities.
Recrystallization - Can provide very high purity for solid products.- Relatively simple and inexpensive.- Only applicable to solid compounds.- Product can be lost in the mother liquor.Final purification step for solid products to achieve high purity.
Chemical Purification - Can selectively remove specific impurities.[4]- Requires additional reaction and workup steps.- May introduce new reagents that need to be removed.Removal of specific, reactive impurities that are difficult to separate by other means.
Table 2: Purity and Yield Data for a Related Synthesis

The following data is for the synthesis of chloromethyl-methyl-dimethylsilane from chloromethylmethyldichlorsilane and provides an indication of the purity and yields that can be achieved with distillation.

Reaction Temperature (°C)Reaction Time (hours)Purification MethodPurity (GC)Yield (%)Reference
404Atmospheric Distillation99%97%[5]
501Atmospheric Distillation100%98%[5]
602Atmospheric Distillation100%99%[5]
900.5Atmospheric Distillation100%96%[5]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Flash Column Chromatography
  • Prepare the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica gel.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[1]

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase based on the separation observed by TLC.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 3: General Procedure for Vacuum Distillation
  • Assemble a distillation apparatus suitable for vacuum distillation, including a vacuum adapter, a cold trap, and a vacuum pump.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point and pressure. For example, a starting point for a related compound is 115 °C at 23 mmHg.[1]

Visualizations

experimental_workflow cluster_reaction Silylation Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Reaction Mixture quench Quench Reaction start->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify_choice Choose Purification Method concentrate->purify_choice distillation Vacuum Distillation purify_choice->distillation Thermally Stable & Volatile chromatography Column Chromatography purify_choice->chromatography Complex Mixture or Thermally Labile analyze Purity Analysis (NMR, GC-MS) distillation->analyze chromatography->analyze product Pure Product analyze->product

Caption: General experimental workflow for the purification of products synthesized with this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review Workup Procedure check_reaction->check_workup Yes optimize_reaction Optimize Reaction: - Increase time/temp - Use excess reagent incomplete->optimize_reaction optimize_reaction->start hydrolysis Potential Hydrolysis check_workup->hydrolysis Yes check_purification Evaluate Purification Method check_workup->check_purification No improve_workup Improve Workup: - Anhydrous conditions - Neutral pH - Low temperature hydrolysis->improve_workup improve_workup->start degradation Degradation during Purification check_purification->degradation Yes success Improved Yield/Purity check_purification->success No change_purification Modify Purification: - Deactivate silica - Change stationary phase - Use vacuum distillation degradation->change_purification change_purification->start

Caption: A logical workflow for troubleshooting common purification issues.

References

Optimizing reaction conditions for silyl ether synthesis with alkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for silyl ether synthesis using alkoxysilanes.

Troubleshooting Guide

Low reaction yield is a common issue in silyl ether synthesis. This guide offers a structured approach to identifying and resolving potential problems.[1]

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Decomposition -> MilderConditions [label="Yes"]; }

References

Technical Support Center: Managing HCl Byproducts in Reactions with Chlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing hydrogen chloride (HCl) byproducts in reactions involving chlorosilanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling, neutralizing, and quantifying HCl generated during silylation and other related reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove HCl from my reaction mixture?

A1: It is crucial to remove HCl from your reaction for several reasons:

  • Product Stability: Many organic compounds are sensitive to acid and can decompose or undergo unwanted side reactions in the presence of HCl.[1]

  • Reaction Control: The accumulation of HCl can alter the pH of the reaction mixture, potentially inhibiting the desired reaction or catalyzing undesired processes.

  • Corrosion: HCl is highly corrosive and can damage laboratory equipment, including stainless steel reactors and rotary evaporators.[1]

  • Downstream Processing: Residual HCl can interfere with subsequent reaction steps or purification processes like chromatography.

Q2: What are the most common methods for removing HCl in a laboratory setting?

A2: The primary methods for HCl removal in a research setting can be broadly categorized as follows:

  • Aqueous Workup: Washing the organic reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to neutralize and extract the HCl.[1]

  • Use of an Amine Base (HCl Scavenger): Incorporating a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), into the reaction mixture to neutralize the HCl as it is formed. The resulting ammonium salt is then typically removed by filtration or aqueous workup.

  • Inert Gas Sparging: Bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture to physically remove the volatile HCl gas. This is generally less efficient for complete removal but can be useful in certain contexts.

  • Azeotropic Distillation: Removing HCl by distillation with a solvent that forms an azeotrope with it.[2]

Q3: My product is water-sensitive. How can I remove HCl without an aqueous workup?

A3: For moisture-sensitive compounds, non-aqueous methods are essential. Consider the following options:

  • Use of a Heterogeneous Base: Employing an insoluble inorganic base like potassium carbonate or sodium carbonate. These can be removed by simple filtration at the end of the reaction.

  • Polymer-Bound Scavengers: Using a polymer-supported base that can be easily filtered off after the reaction is complete.

  • Filtration of Amine Salts: If an amine scavenger is used in a solvent where the resulting hydrochloride salt has low solubility (e.g., diethyl ether), the salt can be precipitated and removed by filtration.

Q4: I've added triethylamine to my reaction, but I'm having trouble removing the triethylammonium chloride salt. What should I do?

A4: Triethylammonium chloride can sometimes be challenging to remove due to its solubility in certain organic solvents. Here are a few troubleshooting steps:

  • Solvent Selection: If possible, choose a reaction solvent in which the salt is poorly soluble, such as diethyl ether or tetrahydrofuran (THF), to facilitate its precipitation and removal by filtration.

  • Aqueous Wash: If your product is not water-sensitive, washing the reaction mixture with water or a dilute acid solution will effectively remove the water-soluble salt.

  • Anti-Solvent Precipitation: Adding a non-polar "anti-solvent" in which your product is soluble but the salt is not (e.g., hexanes) can induce precipitation of the salt, which can then be filtered off.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

Possible Cause:

  • HCl Inhibition: The buildup of HCl in the reaction mixture can inhibit the reaction, especially if the desired transformation is reversible or base-catalyzed.

  • Reagent Decomposition: The chlorosilane reagent may be consumed by reaction with moisture, forming siloxanes and reducing the amount available for the desired reaction.

Troubleshooting Steps:

G A Incomplete Reaction/ Low Yield B Check for HCl buildup (e.g., pH paper if appropriate) A->B C Add an HCl scavenger (e.g., triethylamine, pyridine) B->C HCl present D Ensure anhydrous conditions (dry glassware, solvents, inert atmosphere) B->D No significant HCl buildup F Monitor reaction by TLC/GC to determine optimal reaction time C->F E Use a slight excess of chlorosilane and base D->E E->F G Problem Resolved F->G

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Product Decomposition or Formation of Side Products

Possible Cause:

  • Acid-Catalyzed Side Reactions: The presence of HCl can catalyze undesirable side reactions, such as the cleavage of acid-labile protecting groups or rearrangements.

  • Hydrolysis of Chlorosilane: Reaction of the chlorosilane with adventitious water can lead to the formation of silanols and siloxanes as major byproducts.[3]

Troubleshooting Steps:

G A Product Decomposition/ Side Products Observed B Identify side products (e.g., by NMR, MS) A->B C Is the side product a result of hydrolysis (e.g., siloxane)? B->C D Is the side product from an acid-catalyzed reaction? B->D E Implement rigorous anhydrous techniques C->E Yes F Add an HCl scavenger at the start of the reaction D->F Yes G Problem Resolved E->G F->G

Caption: Troubleshooting workflow for product decomposition.

Data Presentation

Table 1: Comparison of Common HCl Scavengers

ScavengerpKa of Conjugate AcidStoichiometry (Scavenger:HCl)Salt ByproductTypical Solvents for Salt PrecipitationRelative CostNotes
Triethylamine (TEA) 10.751:1Triethylammonium chlorideDiethyl ether, THFLowVolatile and can be difficult to remove.
DIPEA 11.251:1Diisopropylethylammonium chlorideDiethyl ether, HexanesMediumSterically hindered, less nucleophilic than TEA.
Pyridine 5.251:1Pyridinium chlorideTolueneLowLess basic than alkylamines, can be a nucleophilic catalyst.
Potassium Carbonate 10.33 (pKa2 of H2CO3)1:2Potassium chlorideN/A (heterogeneous)LowInsoluble in most organic solvents, removed by filtration.
Sodium Bicarbonate 10.33 (pKa2 of H2CO3)1:1Sodium chlorideN/A (aqueous workup)Very LowTypically used in aqueous workup.

Note: The efficiency of HCl scavenging is highly dependent on reaction conditions such as solvent, temperature, and the specific substrates involved. The information in this table is for general guidance.

Experimental Protocols

Protocol 1: General Procedure for In-Situ HCl Scavenging with Triethylamine

Objective: To neutralize HCl as it is formed during a reaction involving a chlorosilane.

Materials:

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF)

  • Substrate

  • Chlorosilane reagent

  • Triethylamine (distilled from CaH2 for moisture-sensitive reactions)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried or oven-dried)

Procedure:

  • Set up a reaction vessel under an inert atmosphere.

  • Dissolve the substrate in the anhydrous solvent.

  • Add triethylamine to the reaction mixture (typically 1.1 to 1.5 equivalents relative to the chlorosilane).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the chlorosilane reagent dropwise to the stirred solution.

  • Allow the reaction to proceed, monitoring by a suitable technique (e.g., TLC, GC, NMR).

  • Upon completion, the resulting triethylammonium chloride precipitate can be removed by filtration if it is insoluble in the reaction solvent.

  • Alternatively, if the salt is soluble, proceed with an aqueous workup by adding water and separating the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: HCl Removal by Aqueous Workup with Saturated Sodium Bicarbonate

Objective: To neutralize and remove residual HCl and water-soluble byproducts from a reaction mixture.

Materials:

  • Reaction mixture in an organic solvent immiscible with water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated NaHCO3 solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer and discard.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add anhydrous Na2SO4 or MgSO4 to the organic layer to remove residual water.

  • Filter the drying agent and concentrate the filtrate to obtain the crude product.

Protocol 3: Quantification of HCl in a Reaction Mixture by Titration

Objective: To determine the concentration of HCl in an organic solvent.

Materials:

  • Aliquot of the reaction mixture containing HCl

  • Standardized solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., ethanol)

  • Indicator solution (e.g., phenolphthalein in ethanol)

  • Burette, pipette, and Erlenmeyer flasks

Procedure:

  • Accurately pipette a known volume of the reaction mixture into an Erlenmeyer flask.

  • Dilute the sample with a suitable solvent if necessary.

  • Add 2-3 drops of the indicator solution.

  • Fill a burette with the standardized NaOH solution and record the initial volume.

  • Titrate the sample with the NaOH solution until the endpoint is reached (indicated by a persistent color change).[4]

  • Record the final volume of the NaOH solution.

  • Calculate the molarity of HCl in the sample using the formula: M_HCl = (M_NaOH × V_NaOH) / V_sample

Experimental Workflow Visualization

G cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis/Purification A Chlorosilane Reaction B In-situ HCl Scavenging (e.g., Triethylamine) A->B C No Scavenger A->C D Filtration of Ammonium Salt B->D E Aqueous Wash (e.g., NaHCO3) B->E C->E F Direct Concentration (for volatile products) C->F G Product Isolation D->G E->G F->G H Quantify Residual HCl (Titration) G->H

Caption: General experimental workflow for managing HCl byproduct.

References

Technical Support Center: Methoxysilane Self-Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxysilanes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and avoid self-condensation in your experiments.

Troubleshooting Guide

Uncontrolled self-condensation of methoxysilanes can lead to variability in experimental results, formation of insoluble polysiloxane networks, and reduced efficacy of surface modifications. Use this guide to diagnose and resolve common issues.

Problem: Increased viscosity, gelation, or precipitation in the methoxysilane solution.

Possible Cause Recommended Action
Moisture Contamination Water is a primary catalyst for hydrolysis, the first step towards condensation. Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for at least 2 hours). Use anhydrous solvents and handle the methoxysilane under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Storage High temperatures can accelerate both hydrolysis and condensation rates. Store methoxysilanes in a cool, dark, and dry environment. For long-term storage, refrigeration (0 to 5°C) in a tightly sealed container with an inert gas blanket is recommended.
Incorrect pH of the Solution The rates of hydrolysis and condensation are highly pH-dependent. For controlled hydrolysis with minimal condensation, a slightly acidic pH (around 4-5) is often optimal.[1] Conversely, basic conditions strongly promote condensation. Adjust the pH of your solution as needed for your specific application.
Presence of Catalysts Certain metal ions can catalyze hydrolysis.[2] Ensure your reaction setup is free from potential catalytic contaminants.

Problem: Non-uniform or incomplete surface coating after silanization.

Possible Cause Recommended Action
Inadequate Surface Preparation The substrate must be thoroughly cleaned to expose surface hydroxyl groups for reaction. Any organic or particulate contaminants will inhibit uniform silanization. Consider using a piranha solution or oxygen plasma treatment for glass or silicon surfaces.[3]
Premature Self-Condensation in Solution If the methoxysilane has already started to oligomerize in solution before it is applied to the surface, the resulting coating will be non-uniform. Use freshly prepared silane solutions and control the hydrolysis conditions (pH, temperature, water content) to favor the monomeric silanol.
Sub-optimal Reaction Conditions Insufficient reaction time or non-ideal temperature can lead to incomplete surface coverage. Extend the reaction time or moderately increase the temperature to promote a more complete reaction.[3] A post-silanization curing step is often beneficial.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation of methoxysilanes and why is it a problem?

A1: Self-condensation is a chemical process where methoxysilane molecules react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This process is initiated by the hydrolysis of the methoxy groups (-OCH₃) to silanol groups (-Si-OH) in the presence of water. These reactive silanols can then condense with other silanols. Uncontrolled self-condensation is problematic as it can lead to the formation of insoluble gels, alter the viscosity and reactivity of the silane solution, and result in non-uniform surface coatings with poor performance.

Q2: What are the ideal storage conditions to ensure the stability of methoxysilanes?

A2: To maximize shelf life and prevent premature polymerization, methoxysilanes should be stored in a cool, dark, and dry environment.[4] The container must be tightly sealed to prevent moisture ingress. For long-term stability, it is highly recommended to store the product under an inert atmosphere, such as nitrogen or argon, to displace air and moisture. Certain heat-polymerizable silanes should be kept refrigerated at 0 to 5°C.[4]

Q3: How does pH affect the self-condensation of methoxysilanes?

A3: The pH of the solution has a significant impact on both the hydrolysis and condensation rates. Generally, hydrolysis is accelerated under both acidic and basic conditions, with a minimum rate around neutral pH.[1][5] However, the condensation of the resulting silanols is minimized at a slightly acidic pH of approximately 4.[1][6] Under basic conditions, condensation is strongly promoted.[6] Therefore, for applications requiring a stable solution of hydrolyzed methoxysilane, maintaining a pH around 4 is often optimal.

Q4: Can the choice of solvent influence the stability of my methoxysilane solution?

A4: Yes, the solvent can play a crucial role. It is imperative to use anhydrous solvents to prevent premature hydrolysis.[7] The type of solvent can also affect reaction rates; for instance, hydrolysis rates can differ in various alcohols like methanol and ethanol.[8] Some studies have shown that the use of certain solvents can improve the water-resistance of the final silane-silica bond.[9]

Q5: How can I monitor my methoxysilane solution for signs of self-condensation?

A5: The initial signs of self-condensation are often a noticeable increase in the viscosity of the solution. As the process progresses, the solution may become cloudy or hazy. In more advanced stages, you may observe the formation of soft gels or solid precipitates. For more quantitative analysis, techniques like ¹H and ²⁹Si NMR spectroscopy can be used to monitor the disappearance of methoxy groups and the formation of siloxane bonds.[10]

Quantitative Data on Methoxysilane Reactivity

The following table summarizes representative data on the hydrolysis and condensation rates of methoxysilanes under various conditions. Note that these values are highly dependent on the specific experimental setup.

SilaneConditionRate ConstantReference
γ-Glycidoxypropyltrimethoxysilane (γ-GPS)pH 5.4, 26°CHydrolysis (k): 0.026 min⁻¹[11]
Methyltriethoxysilane (MTES)pH 3.134Hydrolysis (k): 0-0.23 M⁻¹min⁻¹[8]
Phenyltrimethoxysilane (PTMS)THF, K₂CO₃ catalystHydrolysis (k): 2.87 ± 0.14 e⁻⁸ M⁻²·³s⁻¹[8]
Propyltrimethoxysilane (PrTMS)THF, K₂CO₃ catalystHydrolysis (k): 1.26 ± 0.11 e⁻⁸ M⁻²·¹s⁻¹[8]
Methacryloxypropyltrimethoxysilane (MPTMS)THF, K₂CO₃ catalystHydrolysis (k): 1.42 ± 0.11 e⁻⁸ M⁻¹·⁸s⁻¹[8]

Experimental Protocols

Protocol 1: General Procedure for Controlled Acid-Catalyzed Hydrolysis

This protocol is designed to generate a solution of hydrolyzed methoxysilane with minimized self-condensation, suitable for subsequent surface treatment applications.

Materials:

  • Methoxysilane

  • Anhydrous ethanol

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, combine anhydrous ethanol and deionized water to achieve the desired water-to-silane molar ratio.

  • Begin stirring the solution and purge the flask with an inert gas for 10-15 minutes to remove ambient moisture and oxygen.

  • Adjust the pH of the solution to between 4 and 5 by adding 0.1 M HCl dropwise while monitoring with a calibrated pH meter.

  • Slowly add the desired amount of methoxysilane to the solution via a syringe while maintaining vigorous stirring.

  • Allow the reaction to proceed at room temperature for a predetermined time (typically 1-2 hours) to ensure complete hydrolysis.

  • The resulting solution of hydrolyzed methoxysilane should be used promptly for the best results.

Protocol 2: Long-Term Storage of Methoxysilanes

This protocol outlines the best practices for storing neat methoxysilanes to prevent degradation and self-condensation over time.

Materials:

  • Methoxysilane

  • Original manufacturer's container or a new, clean, dry, amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap.

  • Inert gas (Nitrogen or Argon) with a delivery system.

  • Parafilm or other sealing tape.

Procedure:

  • If transferring from a larger container, ensure the new bottle is scrupulously clean and dry.

  • After dispensing the required amount of methoxysilane, blanket the headspace of the container with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air and moisture.

  • Tightly seal the container with the PTFE-lined cap.

  • For extra protection, wrap the cap and neck of the bottle with Parafilm.

  • Store the container in a cool, dark, and dry location. For heat-sensitive methoxysilanes, store in a refrigerator at 0 to 5°C.[4]

Visualizations

SelfCondensationPathway Methoxysilane R-Si(OCH₃)₃ Methoxysilane Silanol R-Si(OH)₃ Silanetriol Methoxysilane->Silanol Hydrolysis Water H₂O (Water) Water->Methoxysilane Methanol CH₃OH Methanol Silanol->Methanol Dimer R-Si(OH)₂-O-Si(OH)₂-R Dimer Silanol->Dimer Condensation Silanol2 R-Si(OH)₃ Silanol2->Dimer Water2 H₂O Dimer->Water2 Polymer -[Si(R)-O]n- Polysiloxane Network Dimer->Polymer Further Condensation

Caption: Reaction pathway of methoxysilane self-condensation.

TroubleshootingWorkflow Start Issue: Unwanted Self-Condensation CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture CheckStorage Are storage conditions (temp, atmosphere) correct? CheckMoisture->CheckStorage Yes Solution1 Action: Dry all glassware, use anhydrous solvents, and inert atmosphere. CheckMoisture->Solution1 No CheckpH Is the solution pH controlled (ideally pH 4-5)? CheckStorage->CheckpH Yes Solution2 Action: Store in a cool, dark, dry place under inert gas. Refrigerate if necessary. CheckStorage->Solution2 No Solution3 Action: Adjust pH using dilute acid/base. CheckpH->Solution3 No End Problem Resolved CheckpH->End Yes Solution1->End Solution2->End Solution3->End No1 No No2 No No3 No Yes1 Yes Yes2 Yes Yes3 Yes

Caption: Troubleshooting workflow for methoxysilane self-condensation.

References

Technical Support Center: Characterizing and Minimizing Siloxane Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you characterize and minimize the formation of unwanted siloxane byproducts in your experiments, particularly during silylation reactions for the protection of functional groups like alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are siloxanes, and why are they a problem in my reaction?

A1: Siloxanes are compounds characterized by a repeating silicon-oxygen (Si-O-Si) backbone.[1] In the context of protecting group chemistry, they are undesirable byproducts that primarily form from the reaction of silylating agents (e.g., trimethylsilyl chloride, TMS-Cl) with water.[1] These byproducts can significantly complicate reaction work-up and purification, reduce the yield of your desired silylated product, and potentially interfere with subsequent synthetic steps.[1]

Q2: I've observed a significant amount of a white precipitate or a clear, oily substance in my reaction. Could this be a siloxane byproduct?

A2: Yes, this is a strong indication of siloxane byproduct formation. Polydimethylsiloxane (PDMS), a common byproduct when using trimethylsilylating agents, can appear as an oil or an insoluble polymeric solid.[1] The formation of a precipitate or an immiscible oily layer is a classic sign that significant siloxane formation has occurred.[1]

Q3: What is the primary cause of siloxane formation?

A3: The overwhelming primary cause is the presence of water in the reaction mixture.[1] Silylating agents, especially silyl halides, are highly sensitive to moisture. Water hydrolyzes the silylating agent to form an intermediate called a silanol (R₃Si-OH). This silanol can then react with another molecule of the silylating agent or condense with another silanol molecule to form a very stable siloxane bond.[1]

Q4: How can I prevent siloxane formation in my experiments?

A4: The key is rigorous exclusion of water from your reaction. This involves several critical steps:

  • Dry Solvents: Use anhydrous solvents. If you are unsure of the dryness, dry them using appropriate methods.

  • Dry Reagents: Use freshly opened, high-purity reagents.

  • Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 125°C) for at least 24 hours and cool it under an inert atmosphere or in a desiccator immediately before use.[2]

  • Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the vessel.[1]

Q5: I'm still seeing byproducts. Does my choice of base or the reaction temperature matter?

A5: Absolutely.

  • Base Selection: The choice of base is critical. For silyl halides like TBDMSCl, imidazole is a preferred base over amines like triethylamine. Imidazole actively participates in the reaction, forming a silylimidazolium intermediate that is more reactive towards the alcohol and less prone to side reactions.

  • Temperature Control: Higher temperatures can increase the rate of side reactions, including siloxane formation.[1] It is often best to run silylation reactions at the lowest temperature that allows for a reasonable reaction rate. A common strategy is to start the reaction at 0°C and then allow it to slowly warm to room temperature.[1]

Q6: How can I remove siloxane byproducts from my crude product?

A6: Several purification methods are effective:

  • Silica Gel Chromatography: This is the most common and effective method. Siloxanes are typically much less polar than the desired silylated products and will elute first from the column. A solvent system with low polarity, such as a hexane/ethyl acetate mixture, is often used.[1]

  • Aqueous Work-up: A careful aqueous work-up can help by hydrolyzing any remaining silylating agent. However, this must be done cautiously, as improper quenching can sometimes promote more silanol condensation.

  • Distillation: If your desired product is volatile, distillation can be an effective way to separate it from non-volatile polymeric siloxanes.

  • Activated Carbon: For non-polar siloxanes, treatment with activated carbon can be an option. The crude product is dissolved in a suitable solvent, stirred with activated carbon, and then filtered.[1]

Q7: I'm trying to run flash chromatography, but my product seems to be co-eluting with the siloxane byproduct. What should I do?

A7: Co-elution can be challenging when the polarity of your product is close to that of the siloxane. Here are some strategies to try:

  • Adjust Solvent Polarity: Weaken your mobile phase (i.e., increase the proportion of the non-polar solvent like hexane). This will increase the retention time of all compounds and may improve separation.

  • Change Stationary Phase: If standard silica gel isn't working, consider using a different stationary phase. For some siloxanes, a reversed-phase (C18) silica gel might provide a different selectivity and achieve separation.[3]

  • Check for Peak Purity: Use a detector that can assess peak purity, such as a Diode Array Detector (DAD) for HPLC or a mass spectrometer for GC or LC. These can help confirm if a single peak is indeed composed of multiple co-eluting compounds.[4]

Q8: How can I definitively identify a byproduct as a siloxane?

A8: Spectroscopic methods are essential for characterization:

  • NMR Spectroscopy: In ¹H NMR, siloxanes often show characteristic sharp singlets in the upfield region (around 0 ppm) corresponding to the methyl groups on the silicon atoms. For more definitive identification, ²⁹Si NMR is a powerful tool, with distinct chemical shifts for different siloxane structures.[5][6] The main polydimethylsiloxane chain gives a strong signal around -22 ppm.[5]

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile siloxanes. The mass spectra of siloxanes often show characteristic fragmentation patterns, including a prominent peak at m/z 73, which corresponds to the [Si(CH₃)₃]⁺ ion.[7]

  • FTIR Spectroscopy: Silicones have strong and characteristic absorption bands in the mid-infrared spectrum, notably around 1260 cm⁻¹ (Si-CH₃) and a broad, strong band between 1100-1000 cm⁻¹ (Si-O-Si stretching).[8]

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design and troubleshooting.

Table 1: Efficiency of Common Drying Agents for Solvents

SolventDrying Agent (10% m/v, 72h)Final Water Content (ppm)
Methanol3Å Molecular Sieves~10
Ethanol3Å Molecular Sieves< 10
Acetonitrile3Å Molecular Sieves< 10
Tetrahydrofuran (THF)Neutral Alumina (column pass)< 10
Dichloromethane (DCM)3Å Molecular Sieves< 10
Toluene3Å Molecular Sieves< 10
Data synthesized from available chemical literature.[9][10]

Table 2: Relative Hydrolysis Rates of Alkoxysilanes

Alkoxy Group on SilaneRelative Rate of Hydrolysis
Methoxy (-OCH₃)~6-10
Ethoxy (-OCH₂CH₃)1
Isopropoxy (-OCH(CH₃)₂)Slower
tert-Butoxy (-OC(CH₃)₃)Significantly Slower
This data for alkoxysilanes illustrates the principle that less sterically hindered silylating agents are more susceptible to hydrolysis.[11]

Table 3: Solubility of Polydimethylsiloxane (PDMS) in Common Lab Solvents

Solvent ClassExamplesSolubility of PDMS
Good Solvents
Aromatic HydrocarbonsToluene, Xylene, BenzeneSoluble[12][13]
Aliphatic HydrocarbonsHexane, Heptane, CyclohexaneSoluble[14]
Chlorinated HydrocarbonsDichloromethane, ChloroformSoluble[13][14]
EthersDiethyl ether, Tetrahydrofuran (THF)Soluble[13][14]
Limited/Partial Solvents
KetonesAcetone, Methyl Ethyl Ketone (MEK)Partially soluble (especially low MW PDMS)[12][14]
AlcoholsEthanol, ButanolPartially soluble[12]
Poor/Insoluble Solvents
Polar SolventsWater, Methanol, GlycerolInsoluble[13][15]
Understanding solubility is key to designing effective purification strategies like chromatography and extraction.

Mandatory Visualizations

Siloxane_Formation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation SilylatingAgent Silylating Agent (e.g., R₃Si-Cl) Silanol Silanol Intermediate (R₃Si-OH) SilylatingAgent->Silanol + H₂O Water Water (H₂O) Silanol2 Silanol (R₃Si-OH) SilylatingAgent2 Silylating Agent (R₃Si-Cl) Siloxane Siloxane Byproduct (R₃Si-O-SiR₃)

Experimental_Workflow

Troubleshooting_Tree

Detailed Experimental Protocols

Protocol 1: Rigorous Drying of Solvents with Molecular Sieves

This protocol describes the activation of molecular sieves and their use for drying organic solvents.

Materials:

  • Solvent to be dried (e.g., Dichloromethane, THF, Acetonitrile)

  • 3Å or 4Å Molecular Sieves

  • Round-bottom flask with a sidearm or a ceramic dish

  • Vacuum oven or a furnace

  • Dry storage flask (e.g., Schlenk flask or a bottle with a septum-sealed cap)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Activation of Molecular Sieves: a. Place the required amount of molecular sieves in a suitable flask or dish. b. Heat the sieves in a vacuum oven at >200°C under high vacuum for at least 12 hours.[8] Alternatively, heat in a furnace at ~350°C for 24 hours. c. Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[16]

  • Drying the Solvent: a. Take a clean, oven-dried storage flask and flush it with an inert gas. b. Add the activated molecular sieves to the flask (approximately 10-20% of the solvent volume). c. Add the solvent to the flask containing the sieves. d. Seal the flask and allow it to stand for at least 24-72 hours.[2][9] For optimal dryness, gentle agitation can be beneficial. e. The anhydrous solvent can be carefully decanted or transferred via cannula for use in moisture-sensitive reactions.

Protocol 2: Flash Column Chromatography for Siloxane Removal

This protocol outlines a standard procedure for purifying a silylated product from less polar siloxane byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (standard particle size, e.g., 40-63 µm)

  • Non-polar solvent (e.g., Hexane)

  • Polar solvent (e.g., Ethyl Acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Silica Gel Slurry: a. In a beaker, add the required amount of silica gel. b. Slowly add the non-polar eluent (e.g., hexane) to the silica gel while gently swirling to create a homogenous, pourable slurry. A common ratio is about 1 part silica to 2 parts solvent by volume.[1]

  • Pack the Column: a. Securely clamp the column in a vertical position with the stopcock closed. b. Pour the silica gel slurry into the column in a single, continuous motion. c. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles. d. Add a thin layer of sand on top of the packed silica to prevent disturbance when loading the sample.[1]

  • Load the Sample: a. Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent like dichloromethane). b. Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the Column: a. Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). b. The non-polar siloxane byproducts will elute from the column first. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC). d. Once the siloxane byproducts have eluted, the polarity of the eluent can be gradually increased to elute the desired, more polar silylated product.

Protocol 3: Sample Preparation for GC-MS Analysis of Siloxanes

This protocol provides a general method for preparing a sample for the detection and identification of volatile siloxane byproducts.

Materials:

  • Crude product sample

  • Acetone or Hexane (GC grade)

  • Internal standard (e.g., n-tetradecane or dodecane), if quantification is needed

  • 20 mL glass vial with a screw cap

  • Syringe and 0.2 µm PTFE syringe filter

  • GC vial

Procedure:

  • Extraction: a. Accurately weigh approximately 0.5 g of the crude sample into a 20 mL glass vial. b. Add 10 mL of the extraction solvent (e.g., acetone). If using an internal standard for quantification, add the solvent containing a known concentration of the standard (e.g., 20 µg/mL n-tetradecane).[17] c. Securely cap the vial and agitate it gently (e.g., on a shaker) for a minimum of 12 hours to ensure complete extraction of volatile components.[18]

  • Sample Injection: a. After extraction, allow any solids to settle. b. Using a syringe, draw up the supernatant (the liquid extract). c. Filter the extract through a 0.2 µm PTFE syringe filter into a clean GC vial. d. Cap the GC vial and analyze using an appropriate GC-MS method. The method should include a temperature ramp to elute compounds of varying volatility and a mass spectrometer scanning a range that includes key siloxane fragments (e.g., m/z 73).

References

Technical Support Center: Enhancing Organosilane Coupling Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the efficiency of coupling reactions involving organosilanes, a critical process in modern synthetic chemistry. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using organosilanes in cross-coupling reactions compared to other organometallic reagents?

A1: Organosilanes offer several key advantages, making them an attractive alternative to traditional organometallic reagents like those based on tin (Stille), boron (Suzuki-Miyaura), and zinc (Negishi).[1][2] Key benefits include:

  • Low Toxicity: Silicon-based reagents are generally less toxic than their tin and zinc counterparts.[2]

  • Stability: Organosilanes are typically stable to air and moisture, simplifying handling and storage.[3]

  • Cost-Effectiveness: Silicon is an earth-abundant element, making organosilane reagents often more economical.[2]

  • High Functional Group Tolerance: These reactions are often compatible with a wide range of functional groups.[4][5]

  • Reduced Byproducts: The byproducts of silicon-based couplings are often easily removable siloxanes.

Q2: What is the "fluoride problem" in traditional Hiyama couplings, and how can it be overcome?

A2: The "fluoride problem" refers to the necessity of a fluoride source (like TBAF) to activate the organosilane for transmetalation in the classic Hiyama coupling.[1][4] This poses significant limitations:

  • Cleavage of Protecting Groups: Fluoride ions can cleave common silicon-based protecting groups (e.g., silyl ethers), which is a major drawback in the synthesis of complex molecules.[4]

  • Basicity: Fluoride ions are basic and can affect sensitive functional groups and acidic protons in the substrates.[4]

  • Workup Issues: Fluoride sources can sometimes complicate the reaction workup.[6]

To overcome this, fluoride-free activation methods have been developed, most notably the Hiyama-Denmark coupling .[4][7] These methods typically employ a Brønsted base to activate an organosilanol intermediate, which is reactive in the palladium-catalyzed cycle without the need for fluoride.[4][7]

Q3: What is the role of organosilanols in modern organosilane coupling reactions?

A3: Organosilanols have emerged as highly valuable and versatile coupling partners in palladium-catalyzed cross-coupling reactions.[3][7] They are often the key reactive intermediates in fluoride-free coupling protocols.[6][8] The hydroxyl group on the silicon atom allows for activation under basic conditions to form a silanolate.[3][7] This silanolate is sufficiently nucleophilic to undergo transmetalation with the palladium center, thus enabling the cross-coupling reaction to proceed without the need for fluoride activators.[4][7]

Q4: How does the choice of base impact the efficiency of fluoride-free coupling reactions?

A4: The choice of base is critical for the in situ generation of the reactive silanolate from the organosilanol. The optimal base depends on the specific substrates and reaction conditions. Common bases used in fluoride-free couplings include:

  • Potassium trimethylsilanolate (KOSiMe₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium tert-butoxide (NaOtBu)

  • Sodium hydride (NaH)

  • Potassium hydride (KH)

Potassium trimethylsilanolate (KOSiMe₃) has been found to be particularly effective in many cases, providing high yields and stereospecificity.[6] For some substrates, especially electron-rich heterocycles, irreversible deprotonation with a strong base like NaH to pre-form the silanolate can be advantageous.[7] The presence of water can also influence the reaction, and in some cases, hydrated bases like Cs₂CO₃·3H₂O are used to suppress side reactions such as homocoupling.[1]

Troubleshooting Guides

Low or No Product Yield

Question: My Hiyama-Denmark coupling reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in a Hiyama-Denmark coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield start Low or No Yield Observed catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions activation Ensure Proper Activation start->activation catalyst_active Is the Pd precatalyst active? Is the ligand appropriate? catalyst->catalyst_active reagent_purity Are organosilane and halide pure? Are solvents anhydrous and degassed? reagents->reagent_purity conditions_params Is the temperature optimal? Is the reaction time sufficient? conditions->conditions_params activation_base Is the base appropriate and effective? activation->activation_base catalyst_solution Use a fresh batch of catalyst. Screen different phosphine or NHC ligands. Consider a more stable precatalyst. catalyst_active->catalyst_solution No reagent_solution Purify starting materials. Use freshly distilled/dried solvents. Degas solvents thoroughly (e.g., freeze-pump-thaw). reagent_purity->reagent_solution No conditions_solution Increase temperature for sluggish reactions. Monitor reaction progress over a longer period (TLC, GC-MS). conditions_params->conditions_solution No activation_solution Screen different bases (KOSiMe3, Cs2CO3, NaOtBu). Ensure base is finely powdered for better solubility/reactivity. Consider pre-forming the silanolate with a strong base (e.g., NaH). activation_base->activation_solution No

Caption: A decision tree for troubleshooting low-yield organosilane coupling reactions.

Observation of Side Products

Question: I am observing significant amounts of side products, such as homocoupled products or protodesilylation of my organosilane. How can I minimize these?

Answer: The formation of side products is a common issue that can often be addressed by carefully controlling the reaction conditions.

  • Homocoupling of the Aryl Halide: This often occurs due to the presence of oxygen or suboptimal catalyst/ligand choice.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. Using more robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can also suppress homocoupling.[1]

  • Protodesilylation: This is the cleavage of the C-Si bond by a proton source, leading to the loss of the organosilane starting material.

    • Solution: Use anhydrous solvents and reagents. The choice of base can also be critical. In some cases, using a non-protic base or adding a copper(I) co-catalyst (e.g., CuI) can suppress protodesilylation, particularly with heteroaromatic silanols.[1]

  • Disiloxane Formation: Organosilanols can self-condense to form unreactive disiloxanes.

    • Solution: For fluoride-free reactions, the presence of a base helps to maintain the silanol in its reactive silanolate form. In some protocols, the addition of a controlled amount of water can help to reverse the formation of disiloxanes.[2]

Data Presentation

Table 1: Comparison of Bases in Fluoride-Free Coupling of (4-Methoxyphenyl)dimethylsilanol with Aryl Halides
EntryAryl HalideBase (equiv.)LigandSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleCs₂CO₃ (2.0)Ph₃AsDioxane901895
24-BromoanisoleCs₂CO₃ (2.0)dppbToluene902492
31-IodonaphthaleneKOSiMe₃ (2.0)-DMERT0.598
44-IodotolueneNaOtBu (2.0)-THF651285
52-IodotolueneNaH (2.0)-THF651288

Data synthesized from multiple sources for illustrative comparison.

Table 2: Substrate Scope for the Hiyama-Denmark Coupling of Aryl and Heteroaryl Silanols
OrganosilanolCoupling PartnerBaseCatalyst SystemYield (%)
(4-Methoxyphenyl)dimethylsilanol4-IodoacetophenoneCs₂CO₃[allylPdCl]₂ / Ph₃As96
(3-Thienyl)dimethylsilanol4-BromoanisoleNaOtBuPd₂(dba)₃ / CuI91
(2-Furyl)dimethylsilanol1-IodonaphthaleneNaOtBuPd₂(dba)₃ / CuI95
N-Boc-indolyl-dimethylsilanol2-IodotolueneNaOtBuPd₂(dba)₃ / CuI89
(E)-Styrenyldimethylsilanol4-IodotolueneKOSiMe₃Pd(dba)₂94

Yields are for isolated products. Data compiled from various literature reports.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Fluoride-Free Hiyama-Denmark Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an organosilanol with an aryl halide using a base for activation. Optimization of specific parameters may be required for different substrates.

Materials:

  • Organosilanol (1.0 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(dba)₂, 2-5 mol%)

  • Base (e.g., KOSiMe₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DME, THF, or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the base (e.g., KOSiMe₃, 2.0 equiv).

  • Add the anhydrous, degassed solvent (to make a ~0.2 M solution with respect to the limiting reagent) and stir to dissolve the base.

  • To this solution, add the organosilanol (1.0 equiv) followed by the aryl halide (1.0 equiv).

  • Finally, add the palladium precatalyst (e.g., Pd(dba)₂, 0.05 equiv).

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS). Reaction times can vary from 15 minutes to several hours.[6]

  • Upon completion, cool the reaction to room temperature and filter the mixture through a short plug of silica gel or celite, eluting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[6]

  • Concentrate the eluate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired coupled product.[6]

Protocol 2: Synthesis of an Aryl(dimethyl)silanol

This protocol describes a general method for the synthesis of an aryl(dimethyl)silanol, a key precursor for fluoride-free coupling reactions.

Materials:

  • Aryl bromide or iodide (1.0 equiv)

  • Anhydrous THF

  • n-Butyllithium (1.05 equiv, solution in hexanes)

  • Dichlorodimethylsilane (1.1 equiv)

  • Aqueous workup solution (e.g., saturated NH₄Cl)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.

  • To the resulting aryllithium solution, add dichlorodimethylsilane (1.1 equiv) dropwise at -78 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude chlorodimethyl(aryl)silane is then hydrolyzed. Dissolve the crude silane in a suitable solvent (e.g., THF/water mixture) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Extract the silanol with an organic solvent, dry the organic layer, and concentrate. Purify the crude silanol by column chromatography or recrystallization.

Visualizations

Catalytic Cycle of the Hiyama-Denmark Coupling

Hiyama_Denmark_Cycle Hiyama-Denmark Catalytic Cycle pd0 Pd(0)L_n pdII_halide R'-Pd(II)(X)L_n pd0->pdII_halide Oxidative Addition pdII_silanolate R'-Pd(II)(OSiR_3)L_n pdII_halide->pdII_silanolate Ligand Exchange pdII_coupled R'-Pd(II)(R)L_n pdII_silanolate->pdII_coupled Transmetalation halide_salt Base-X pdII_coupled->pd0 Reductive Elimination product R-R' pdII_coupled->product aryl_halide R'-X aryl_halide->pd0 organosilanol R-SiR_2OH silanolate R-SiR_2O^- organosilanol->silanolate Deprotonation base Base silanolate->pdII_halide base_h Base-H^+

Caption: The catalytic cycle for the fluoride-free Hiyama-Denmark cross-coupling reaction.

References

Technical Support Center: Stability of Chloromethyl(dimethyl)methoxysilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of chloromethyl(dimethyl)methoxysilane in various organic solvents. The following information is designed to help you anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in organic solvents?

A1: The main stability concern is its susceptibility to hydrolysis. The methoxy group (-OCH₃) on the silicon atom is readily hydrolyzed by water to form a silanol (-OH) group. This silanol is often unstable and can undergo self-condensation to form siloxane oligomers or polymers. Therefore, maintaining strictly anhydrous (dry) conditions is critical, even when working with aprotic organic solvents, as trace amounts of moisture can lead to degradation of the reagent over time.

Q2: How stable is this compound in common aprotic solvents like THF, DCM, acetonitrile, and DMF?

Q3: Can the solvent itself react with this compound?

A3: While common aprotic solvents like THF and DCM are generally considered compatible for short-term use in reactions, some solvents can be problematic. For example, DMF can contain impurities like dimethylamine, which can react with the silane. Additionally, under certain conditions, DMF can act as more than just a solvent. It is crucial to use high-purity, anhydrous solvents from a reliable source.

Q4: What are the visible signs of degradation of this compound solutions?

A4: Degradation, primarily through hydrolysis and condensation, can lead to the formation of insoluble siloxane polymers. This may manifest as the solution becoming cloudy or hazy, or the formation of a gel or solid precipitate over time.

Q5: How should I prepare and handle solutions of this compound?

A5: All glassware should be flame-dried or oven-dried immediately before use to remove adsorbed moisture. Solvents should be of anhydrous grade, and it is good practice to further dry them using appropriate methods (e.g., passing through a column of activated alumina or distillation from a suitable drying agent). Handle the reagent and prepare solutions under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity in a reaction Degradation of the silane due to moisture.Use freshly opened reagent. Ensure all glassware is rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of a white precipitate or gel in the solution Hydrolysis and self-condensation of the silane.This indicates the presence of water. Discard the solution. Review your experimental setup and solvent drying procedures to eliminate sources of moisture.
Inconsistent reaction outcomes Variable purity or water content of the solvent. Partial degradation of the stock silane reagent.Use a new bottle of high-purity, anhydrous solvent for each experiment or a freshly purified batch. Consider titrating the silane to determine its active concentration before use if it is not freshly opened.
Side products observed in analysis (e.g., GC-MS or NMR) Reaction with solvent impurities or degradation products.Use a higher grade of solvent. For sensitive reactions, consider purifying the solvent immediately before use. Analyze a blank of the solvent to check for impurities.

Stability Data Summary

Direct kinetic data for the stability of this compound in the listed organic solvents is not extensively published. The following table provides a qualitative summary based on the known reactivity of alkoxysilanes. Stability is contingent on maintaining anhydrous conditions.

Solvent Type Qualitative Stability Potential Incompatibilities & Considerations
Tetrahydrofuran (THF)Aprotic EtherFair to GoodPeroxide formation in aged THF can be a concern for some reactions. Must be rigorously dried.
Dichloromethane (DCM)Aprotic HalogenatedFair to GoodCan contain acidic impurities which may catalyze degradation. Should be stored over molecular sieves.
Acetonitrile (MeCN)Aprotic NitrileFairCan be challenging to keep perfectly anhydrous. Trace water will lead to hydrolysis.
N,N-Dimethylformamide (DMF)Aprotic AmidePoor to FairCan contain water and amine impurities. May participate in or catalyze side reactions. Use with caution and only when necessary for solubility.

Experimental Protocol: Assessing the Stability of this compound by ¹H NMR Spectroscopy

This protocol outlines a general method to monitor the stability of this compound in an organic solvent over time.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., THF-d₈, CD₂Cl₂, CD₃CN)

  • Internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene, ensure it is stable under the conditions and its peaks do not overlap with the analyte)

  • NMR tubes with sealable caps (e.g., J. Young tubes)

  • Gas-tight syringes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of the Stock Solution:

    • Inside a glovebox or under a positive pressure of inert gas, accurately prepare a stock solution of the internal standard in the chosen anhydrous deuterated solvent (e.g., 5 mg/mL).

    • Dispense a precise volume of this stock solution (e.g., 0.6 mL) into a flame-dried NMR tube.

  • Sample Preparation:

    • Using a gas-tight syringe, add a precise amount of this compound to the NMR tube containing the solvent and internal standard. The concentration should be suitable for NMR analysis (e.g., 0.1 M).

    • Seal the NMR tube immediately.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0). This will serve as your baseline.

    • Integrate the characteristic peaks of this compound (e.g., the methoxy protons and the chloromethyl protons) and the peak of the internal standard.

    • Calculate the initial ratio of the silane integral to the internal standard integral.

  • Monitoring:

    • Store the NMR tube at a constant temperature (e.g., room temperature).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24, and 48 hours).

    • For each time point, calculate the ratio of the silane integral to the internal standard integral.

  • Data Analysis:

    • The stability can be assessed by observing the decrease in the integral ratio of the silane relative to the constant integral of the internal standard over time.

    • Plot the percentage of remaining this compound against time.

Logical Workflow for Ensuring Reagent Stability

Workflow for Maintaining this compound Stability reagent This compound Reagent preparation Prepare Solution reagent->preparation glassware Flame-Dried Glassware glassware->preparation solvent Anhydrous Organic Solvent solvent->preparation atmosphere Inert Atmosphere (Ar/N2) atmosphere->preparation use Immediate Use in Reaction preparation->use Recommended storage Short-Term Storage preparation->storage Not Recommended analysis Stability Analysis (NMR/GC-MS) storage->analysis degradation Degradation Risk Increases storage->degradation analysis->degradation

Caption: Workflow for handling this compound.

Best practices for handling and quenching reactions involving reactive silanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive silanes.

Section 1: General Handling and Safety FAQs

This section covers fundamental safety protocols for handling reactive silanes in a laboratory setting.

Q1: What are the primary hazards associated with reactive silanes?

A: Reactive silanes pose several significant risks. Many, like silane gas (SiH4), are pyrophoric, meaning they can spontaneously ignite upon contact with air.[1][2] Chlorosilanes are not pyrophoric but react readily with water or moisture to produce corrosive and toxic hydrogen chloride (HCl) gas.[3][4][5] Inhaling silane can cause respiratory irritation, and contact can irritate the skin and eyes.[6]

Q2: What personal protective equipment (PPE) is mandatory when working with reactive silanes?

A: A comprehensive PPE setup is crucial for safety. The minimum requirements include:

  • Eye Protection : ANSI Z87.1-compliant safety goggles and a face shield are necessary to protect against splashes and fumes.[1][3]

  • Hand Protection : Use appropriate chemical-resistant gloves. When changing cylinders or where accidental release is possible, fire-resistant gloves are recommended.[1][7]

  • Body Protection : A flame-resistant lab coat is essential.[1][7] For operations with higher risk, such as changing silane gas cylinders, a full Nomex suit and hood are required.[1][8]

  • Footwear : Always wear closed-toed shoes.[9]

Q3: What are the best practices for storing reactive silanes?

A: Proper storage is critical to prevent accidents. Key guidelines include:

  • Store silanes in a cool, dry, and well-ventilated area.[4][6]

  • Keep them away from ignition sources, combustible materials, oxidizing agents, and incompatible substances like water and alcohols.[2][6][7]

  • Silane gas cylinders must be stored in a designated gas cabinet or an exhausted enclosure and be firmly secured to a wall or stable structure to prevent falling.[2][7]

  • Never store cylinders with regulators still attached; always replace the regulator with the safety cap when not in use.[1][2]

Q4: What engineering controls should be in place?

A: Always handle reactive silanes inside a well-ventilated fume hood to control exposure to hazardous vapors.[2][10] For silane gas, use process enclosures and explosion-proof ventilation equipment.[7] Ensure that an emergency safety shower and eyewash station are readily accessible and unobstructed.[7]

Section 2: Quenching Procedures and FAQs

This section provides detailed guidance on safely neutralizing or "quenching" reactions that involve reactive silanes.

Q5: What is the general principle for quenching a reaction containing reactive silanes?

A: The core principle is the slow, controlled addition of a quenching agent to manage the exothermic reaction and prevent uncontrolled gas evolution or ignition. The process typically involves cooling the reaction mixture and adding a less reactive quenching agent (like an alcohol) before introducing a more reactive one (like water).[10] This should always be done under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable solvents or byproducts.[10]

Q6: Can you provide a step-by-step protocol for quenching a reaction with a reactive silane?

A: Yes, a detailed experimental protocol for a general quenching procedure is provided in the "Experimental Protocols" section of this guide.

Q7: What are common quenching agents for silanes, and why are they chosen?

A: The choice of quenching agent depends on the specific silane and reaction scale.

  • Alcohols (e.g., Isopropanol, Ethanol) : Alcohols are often used as the initial quenching agent because they react less vigorously with reactive silanes and pyrophoric materials compared to water.[10] This allows for more controlled neutralization of the most reactive species.

  • Water : Water is a highly effective quenching agent for silanes, leading to the formation of silanols and subsequently stable siloxanes.[5][11] However, its high reactivity, especially with chlorosilanes which release HCl, necessitates that it be added slowly and after the initial quench with a less reactive agent.[5][10] For chlorosilane hydrolysis, the ratio of silane to water can be controlled to manage the reaction.[12]

  • Inert Solvents (e.g., Toluene, Hexane) : While not quenching agents themselves, high-boiling, non-reactive solvents are used to dilute the reaction mixture.[10] This helps to dissipate heat and moderate the reaction rate during the quench.

Q8: My reaction mixture is generating a lot of gas and heat during quenching. What should I do?

A: This indicates that the quenching agent is being added too quickly or that the reaction vessel is not being cooled effectively. Immediately stop the addition of the quenching agent. Ensure the reaction flask is securely submerged in a cooling bath (e.g., an ice-water bath). Resume the slow, dropwise addition of the quenching agent only after the reaction has subsided.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving silanes, particularly in surface modification applications.

Q9: I am trying to functionalize a glass surface, but the final polymer layer has poor adhesion. What could be the cause?

A: Poor adhesion is a common problem that can stem from several factors:

  • Incomplete Silanization : The reaction between the silane and the surface hydroxyl groups may not have gone to completion due to insufficient reaction time or non-optimal temperature.[13]

  • Degraded Silane Reagent : Silanes can self-condense over time, especially in the presence of moisture, reducing their effectiveness.[13] Always use fresh reagents and store them properly in a cool, dark, and dry place.[4][13]

  • Contaminated Substrate : The surface must be scrupulously clean to ensure hydroxyl groups are available for reaction.

  • Incompatible Silane : The organofunctional group of the silane must be chemically compatible with the polymer matrix you are trying to adhere to. For example, an amino-functional silane is well-suited for polyurethanes, while a methacryloxy-functional silane is better for acrylic systems.[14][15]

Q10: How can I improve the quality and stability of my silane layer on a substrate?

A: To improve your silanization process, consider the following steps:

  • Proper Surface Preparation : Thoroughly clean the substrate to remove organic contaminants and activate the surface. A common method for glass or silicon is using a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), which should be handled with extreme care.[13]

  • Control Moisture : While some water is necessary for the hydrolysis of alkoxysilanes to reactive silanols, excessive water can cause the silane to self-condense in solution before it reaches the surface.[14]

  • Optimize Reaction Conditions : Adjust the silane concentration, reaction time, and temperature. Often, using a lower silane concentration for a shorter time can lead to a more uniform monolayer.[13]

  • Implement a Curing Step : After applying the silane, cure the substrate at an elevated temperature (e.g., 100-120 °C) for 30-60 minutes. This promotes the formation of a stable, cross-linked siloxane layer on the surface.[13]

Q11: The water contact angle on my silanized surface is lower than expected. What does this indicate?

A: The water contact angle is a quantitative measure of surface hydrophobicity and is often used to assess the success of silanization. A low contact angle suggests an incomplete or non-uniform silane layer.[13] An untreated glass or silicon surface is highly hydrophilic and will have a very low contact angle (<20°), while a successfully treated surface should exhibit a significantly higher angle.[13] Refer to the troubleshooting steps in Q10 to improve your procedure.

Section 4: Data Presentation

Table 1: Relative Reactivity of Common Silane Leaving Groups

This table summarizes the general reactivity order for different functional groups on silicon when reacting with surface hydroxyls under dry, aprotic conditions. The reaction is driven by the formation of a stable Si-O-surface bond.[16]

Silane Type (Leaving Group)General FormulaRelative ReactivityByproductAdvantages & Disadvantages
AminosilaneR₃Si-NR'₂HighestAmine (HNR'₂)Very reactive, but byproduct can be basic.[16]
ChlorosilaneR₃Si-ClHighHClHighly reactive; byproduct is corrosive and can catalyze further reactions.[5][16]
AcetoxysilaneR₃Si-O₂CCH₃Moderate-HighAcetic AcidReactive; acidic byproduct can catalyze reactions but is also corrosive.[16]
MethoxysilaneR₃Si-OCH₃ModerateMethanolGood reactivity, volatile/non-corrosive byproduct.[16]
EthoxysilaneR₃Si-OCH₂CH₃LowestEthanolLess reactive (often requires catalyst), but byproduct has low toxicity.[16]

Section 5: Experimental Protocols

Protocol 1: Standard Procedure for Quenching Reactive Silane Reactions

Objective: To safely quench a reaction mixture containing residual reactive silanes (e.g., chlorosilanes) or other pyrophoric materials.

Materials:

  • Reaction flask containing the mixture to be quenched.

  • Schlenk flask or a round-bottom flask with a sidearm for inert gas inlet.

  • Inert gas source (Nitrogen or Argon) with a bubbler.

  • Ice-water bath.

  • Stir bar and magnetic stir plate.

  • Addition funnel or syringe pump for slow addition.

  • Isopropanol.

  • Deionized water.

  • Appropriate PPE (flame-resistant lab coat, safety goggles, face shield, chemical-resistant gloves).

Procedure:

  • Setup: Ensure the reaction mixture is in a flask that can be sealed and placed under an inert atmosphere. If the material is a solid, it can be suspended in a high-boiling, non-reactive solvent like toluene to aid stirring.[10]

  • Inert Atmosphere: Place the flask under a positive pressure of an inert gas (e.g., Nitrogen). Use a bubbler to vent any gases produced during the quench.[10] This prevents flammable solvents from igniting if the mixture heats up.[10]

  • Cooling: Cool the flask to 0 °C using an ice-water bath.[10]

  • Initial Quench (Isopropanol): Slowly add isopropanol dropwise to the cooled, stirring reaction mixture.[10] Isopropanol is used first as it reacts less vigorously than water.[10] Monitor the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.

  • Secondary Quench (Isopropanol/Water): Once the addition of pure isopropanol no longer produces a vigorous reaction, switch to adding a 1:1 mixture of isopropanol and water.[10] Continue to add this mixture slowly.

  • Final Quench (Water): After the isopropanol/water mixture addition is complete and the reaction is calm, slowly add pure deionized water to ensure all reactive material has been consumed.[10]

  • Warm to Room Temperature: Once the addition of water causes no further reaction, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.[10]

  • Final Stir: Continue stirring for several hours (at least 6) to ensure the quench is complete.[10]

  • Neutralization and Disposal: Before disposal, neutralize the solution (e.g., with citric or acetic acid if it is basic) while still under an inert atmosphere.[10] Dispose of the neutralized aqueous waste in the appropriate container.

Section 6: Mandatory Visualizations

Quenching_Workflow start Reaction Complete setup Place Reaction Under Inert Atmosphere (N2/Ar) start->setup cool Cool Reaction Flask to 0 °C setup->cool add_ipa Slowly Add Isopropanol (Initial Quench) cool->add_ipa check_vigor Is Reaction Vigorous? add_ipa->check_vigor pause Pause Addition Until Subsided check_vigor->pause Yes add_ipa_h2o Slowly Add 1:1 Isopropanol/Water check_vigor->add_ipa_h2o No pause->add_ipa add_h2o Slowly Add Pure Water add_ipa_h2o->add_h2o warm Warm to Room Temperature and Stir for 6+ Hours add_h2o->warm neutralize Neutralize Mixture (if necessary) warm->neutralize end Dispose of Waste Appropriately neutralize->end

Caption: A workflow diagram illustrating the key steps for the safe quenching of reactive silanes.

Troubleshooting_Diagram problem Problem: Poor Surface Adhesion or Low Contact Angle cause1 Potential Cause: Substrate Contamination problem->cause1 cause2 Potential Cause: Degraded Silane Reagent problem->cause2 cause3 Potential Cause: Suboptimal Process problem->cause3 solution1 Solution: - Thoroughly clean substrate (e.g., Piranha etch for glass) - Ensure surface is dry cause1->solution1 solution2 Solution: - Use fresh, unopened silane - Store reagents in a cool, dark, dry place under inert gas cause2->solution2 solution3 Solution: - Optimize silane concentration - Control moisture in reaction - Add a post-application curing step (e.g., 110°C) cause3->solution3

Caption: A troubleshooting guide for common issues encountered during surface modification with silanes.

References

Validation & Comparative

Confirming Surface Modification with Chloromethyl(dimethyl)methoxysilane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful functionalization of surfaces is a critical step in a myriad of scientific and industrial applications, from the development of advanced drug delivery systems to the fabrication of high-performance biomedical devices and sensors. Chloromethyl(dimethyl)methoxysilane is a versatile reagent for introducing a reactive chloromethyl group onto various substrates, enabling subsequent covalent attachment of a wide range of molecules. However, verifying the successful and uniform modification of the surface is paramount to ensure the desired functionality and performance. This guide provides a comprehensive comparison of key analytical methods to confirm surface modification with this compound, offering insights into their principles, the data they provide, and their respective advantages and limitations. We also present a comparison with an alternative silane, (3-Aminopropyl)triethoxysilane (APTES), to highlight the differences in surface properties and analytical outcomes.

Key Analytical Methods for Surface Characterization

The confirmation of surface modification is a multi-faceted process that often requires the complementary use of several analytical techniques. Each method provides a unique piece of the puzzle, from elemental composition and chemical bonding to surface topography and wettability. The most common and effective techniques for characterizing surfaces modified with this compound include X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Fourier Transform Infrared Spectroscopy (FTIR).

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data that can be obtained from each analytical technique for surfaces modified with this compound and a common alternative, (3-Aminopropyl)triethoxysilane (APTES). This allows for a direct comparison of the expected outcomes and the type of information each method provides.

Analytical MethodParameter MeasuredExpected Value for this compound Modified SurfaceExpected Value for (3-Aminopropyl)triethoxysilane (APTES) Modified SurfaceKey Insights
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (Atomic %)Presence of Si, C, O, and Cl .[1][2]Presence of Si, C, O, and N .[2][3]Confirms the presence of the specific silane and can provide information on the chemical state of the elements.
High-Resolution Spectra (Binding Energy, eV)Si 2p (~102-104 eV), C 1s (~285 eV), O 1s (~532 eV), Cl 2p (~200 eV) .[1]Si 2p (~102-104 eV), C 1s (~285 eV), O 1s (~532 eV), N 1s (~400 eV) .[2][4]Provides detailed information about the chemical environment of each element, confirming covalent bonding.
Contact Angle Goniometry Water Contact Angle (θ)Increased hydrophobicity, θ > 90°.Increased hydrophilicity, θ < 90°.[5]Indicates changes in surface wettability, a direct consequence of the chemical modification.
Surface Free Energy (mN/m)Lowered surface free energy.Increased surface free energy.[6]Quantifies the change in surface energy due to the modification.
Atomic Force Microscopy (AFM) Surface Roughness (Ra)May show a slight increase in roughness due to the formation of a silane layer.Can show an increase in roughness, potentially with aggregate formation.Provides topographical information and can visualize the uniformity of the coating.
Phase ImagingCan reveal differences in material properties between the substrate and the silane layer.Can indicate the presence of a more compliant amine-terminated layer.Maps variations in surface properties like adhesion and viscoelasticity.
Fourier Transform Infrared Spectroscopy (FTIR) Characteristic Vibrational Bands (cm⁻¹)Si-O-Si (~1000-1100 cm⁻¹), C-H (~2800-3000 cm⁻¹), CH₂-Cl (~1265 cm⁻¹) .[7][8]Si-O-Si (~1000-1100 cm⁻¹), C-H (~2800-3000 cm⁻¹), N-H (~1550-1650 cm⁻¹, ~3300-3500 cm⁻¹) .[9]Confirms the presence of specific chemical bonds and functional groups from the silane molecule.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are step-by-step methodologies for the key experiments cited.

Surface Modification with this compound
  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen gas. To generate hydroxyl groups on the surface, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. Rinse thoroughly with deionized water and dry with nitrogen.

  • Silanization: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene. Immerse the cleaned and dried substrate in the silane solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

  • Rinsing and Curing: After immersion, rinse the substrate with fresh toluene to remove any unbound silane. Subsequently, rinse with ethanol and deionized water. Cure the modified substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation: Mount the silanized substrate onto the XPS sample holder using double-sided copper tape. Ensure the surface to be analyzed is facing the X-ray source and the analyzer.

  • Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al Kα X-ray source (1486.6 eV).

  • Data Acquisition:

    • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.[1][10][11][12]

    • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (Si 2p, C 1s, O 1s, and Cl 2p) to determine their chemical states and bonding environments.

  • Data Analysis: Process the spectra to determine the atomic concentrations of the elements and perform peak fitting on the high-resolution spectra to identify different chemical species.

Contact Angle Measurement
  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement Procedure:

    • Place the modified substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet immediately after it has stabilized on the surface.

    • Use the instrument's software to measure the angle formed between the liquid-solid interface and the liquid-vapor interface.

    • Perform measurements at multiple locations on the surface to ensure uniformity.

Atomic Force Microscopy (AFM)
  • Sample Preparation: Mount a small piece of the modified substrate onto an AFM sample puck using adhesive.

  • Instrument Setup: Install a suitable AFM probe (e.g., a silicon nitride cantilever with a sharp silicon tip).

  • Imaging:

    • Engage the AFM tip with the sample surface in tapping mode to minimize surface damage.

    • Scan a representative area of the surface (e.g., 1x1 µm² or 5x5 µm²) to obtain a topographical image.

    • Simultaneously acquire a phase image to map variations in surface properties.

  • Data Analysis: Analyze the topographical image to determine the root-mean-square (RMS) surface roughness. Analyze the phase image to identify regions with different material properties.

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory, typically with a germanium (Ge) or zinc selenide (ZnSe) crystal.[13][14]

  • Measurement Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Press the modified surface of the substrate firmly against the ATR crystal to ensure good contact.

    • Record the sample spectrum.

    • The resulting spectrum will show the absorbance bands of the chemical groups present on the surface.

  • Data Analysis: Identify the characteristic vibrational bands corresponding to the silane molecule to confirm its presence and bonding.

Workflow and Logical Relationships

The following diagram illustrates the typical experimental workflow for surface modification and subsequent confirmation using the analytical methods described above.

G Experimental Workflow for Surface Modification and Analysis cluster_0 Surface Preparation cluster_1 Surface Modification cluster_2 Confirmation of Modification Substrate_Cleaning Substrate Cleaning (e.g., Silicon Wafer) Surface_Activation Surface Activation (e.g., O2 Plasma) Substrate_Cleaning->Surface_Activation Silanization Silanization with This compound Surface_Activation->Silanization XPS XPS Analysis Silanization->XPS Elemental Composition & Chemical State Contact_Angle Contact Angle Measurement Silanization->Contact_Angle Wettability & Surface Energy AFM AFM Imaging Silanization->AFM Topography & Phase Imaging FTIR ATR-FTIR Spectroscopy Silanization->FTIR Chemical Bonds & Functional Groups Final_Analysis Comprehensive Surface Characterization XPS->Final_Analysis Contact_Angle->Final_Analysis AFM->Final_Analysis FTIR->Final_Analysis

Caption: A flowchart illustrating the key steps in surface modification and analysis.

Conclusion

Confirming the successful surface modification with this compound is a critical quality control step that requires a multi-technique approach. XPS provides definitive evidence of the elemental composition and chemical bonding, while contact angle goniometry offers a rapid assessment of the change in surface wettability. AFM delivers nanoscale topographical information and can reveal the uniformity of the coating, and FTIR confirms the presence of the desired chemical functional groups. By employing these methods in a complementary fashion, researchers can gain a comprehensive understanding of the modified surface, ensuring its suitability for the intended application. The comparison with alternative silanes like APTES further highlights the importance of selecting the appropriate surface chemistry and the corresponding analytical strategies to verify the desired outcome.

References

Comparative Reactivity of Chlorosilanes, Alkoxysilanes, and Silazanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of silicon-based functionalizing agents is critical for applications ranging from surface modification to the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of three major classes of these compounds: chlorosilanes, alkoxysilanes, and silazanes. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Introduction to Silane Reactivity

Chlorosilanes, alkoxysilanes, and silazanes are versatile reagents widely used to introduce silyl groups onto various substrates. Their utility stems from the reactivity of the silicon-heteroatom bond (Si-Cl, Si-OR, or Si-N), which can undergo nucleophilic substitution reactions. The primary reactions of interest are hydrolysis (reaction with water), alcoholysis (reaction with alcohols), and aminolysis (reaction with amines). The relative reactivity of these compounds dictates their handling requirements, reaction conditions, and suitability for specific applications. In general, the reactivity trend for hydrolysis is: Chlorosilanes > Silazanes > Alkoxysilanes.

Comparative Reactivity Data

The following tables summarize the relative reactivity and available quantitative data for the hydrolysis, alcoholysis, and aminolysis of chlorosilanes, alkoxysilanes, and silazanes.

Table 1: General Reactivity Comparison

Silane TypeLeaving GroupRelative Reactivity with NucleophilesByproduct of HydrolysisHandling Considerations
Chlorosilanes Chloride (Cl⁻)Very HighHydrochloric Acid (HCl)Highly sensitive to moisture and air; corrosive byproducts require careful handling and neutralization.
Alkoxysilanes Alkoxide (RO⁻)ModerateAlcohol (ROH)Generally stable under neutral conditions; require acid or base catalysis for efficient reaction.
Silazanes Amide (R₂N⁻)HighAmmonia or Amine (R₂NH)Reactive towards protic solvents like water and alcohols; byproduct is a weaker acid than HCl.

Table 2: Comparative Hydrolysis Rates

Silane TypeExample CompoundCatalystRate Constant (k)Notes
Chlorosilanes Trimethylchlorosilane (TMCS)UncatalyzedExtremely rapidHydrolysis is often instantaneous upon contact with water, making kinetic measurements challenging.[1]
Alkoxysilanes Methyltriethoxysilane (MTES)Acid (HCl)0.02 - 0.2 M⁻¹min⁻¹Hydrolysis rates are highly dependent on pH, catalyst, solvent, and temperature.[2]
Tetraethoxysilane (TEOS)Acid (HCl)~0.18 M⁻¹min⁻¹ (at pH 2-4)Generally slower hydrolysis than alkyltrialkoxysilanes.[2]
Silazanes Hexamethyldisilazane (HMDS)UncatalyzedRapidWhile quantitative data is scarce, HMDS is known to react quickly with water to form hexamethyldisiloxane and ammonia.

Note: The provided rate constants are for illustrative purposes and can vary significantly based on experimental conditions.

Reaction Pathways and Mechanisms

The reactivity of these silanes is governed by the nature of the leaving group and the electrophilicity of the silicon atom.

ReactionPathways cluster_chloro Chlorosilane Pathway cluster_alkoxy Alkoxysilane Pathway cluster_silazane Silazane Pathway Cl_Si R₃Si-Cl Cl_Nu R₃Si-Nu Cl_Si->Cl_Nu + Nu-H - HCl Alk_Si R₃Si-OR' Alk_Nu R₃Si-Nu Alk_Si->Alk_Nu + Nu-H - R'OH (catalyst) Sil_Si R₃Si-NR'₂ Sil_Nu R₃Si-Nu Sil_Si->Sil_Nu + Nu-H - HNR'₂ Nu Nucleophile (H₂O, ROH, RNH₂) ExperimentalWorkflow prep 1. Reagent Preparation (Silane, Solvent, Nucleophile, Catalyst) mix 2. Reaction Initiation (Controlled mixing at constant temperature) prep->mix monitor 3. In-situ Monitoring (NMR, FTIR, or GC) mix->monitor data 4. Data Acquisition (Time-course spectral or chromatographic data) monitor->data analysis 5. Kinetic Analysis (Determination of rate constants) data->analysis

References

A Comparative Guide to Surface Functionalization: XPS Analysis of Chloromethyl(dimethyl)methoxysilane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of surface chemistry is a critical step in a wide array of applications, from biomaterial engineering to advanced sensor development. Chloromethyl(dimethyl)methoxysilane presents a promising option for introducing a reactive chloromethyl group onto surfaces. This guide provides a comparative analysis of this specific silane with other commonly used functionalization agents, focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS).

While extensive, direct experimental XPS data for surfaces functionalized specifically with this compound is not broadly available in the reviewed literature, this guide establishes a comparative framework based on its expected chemical behavior and contrasts it with well-characterized and commonly employed alternatives: (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS). This comparison is supported by established experimental data for these alternatives, offering a benchmark for evaluating the potential performance of this compound.

Comparison of Silane Functionalizing Agents

The choice of silane for surface modification is dictated by the desired terminal functional group and the intended application. The table below summarizes the key characteristics of this compound alongside the widely used APTES and OTS.

FeatureThis compound(3-Aminopropyl)triethoxysilane (APTES)Octadecyltrichlorosilane (OTS)
Functional Group Chloromethyl (-CH₂Cl)Aminopropyl (- (CH₂)₃NH₂)Octadecyl (- (CH₂)₁₇CH₃)
Reactivity of Functional Group Reactive towards nucleophiles (e.g., amines, thiols)Nucleophilic and can be used for amide bond formationLargely inert, provides hydrophobicity
Expected XPS Signatures Si 2p, C 1s, O 1s, Cl 2pSi 2p, C 1s, O 1s, N 1sSi 2p, C 1s, O 1s
Primary Application Covalent immobilization of biomolecules, linker for further reactionsSurface amination for biomolecule conjugation, promoting cell adhesionCreation of hydrophobic/non-polar surfaces, lubrication
Silanization Mechanism Hydrolysis of methoxy group and condensation with surface hydroxylsHydrolysis of ethoxy groups and condensation with surface hydroxylsHydrolysis of chloro groups and condensation with surface hydroxyls

Experimental Protocols

A successful and reproducible surface functionalization relies on a well-defined experimental protocol. The following sections detail a general procedure for surface silanization and subsequent XPS analysis, which can be adapted for this compound and its alternatives.

Surface Silanization Protocol
  • Substrate Preparation: A critical first step is the thorough cleaning and activation of the substrate to ensure the presence of surface hydroxyl groups necessary for silanization. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants.[1] Subsequent treatment with an oxidizing agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma creates a high density of hydroxyl groups.[1][2][3] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.[1][2]

  • Silane Solution Preparation: The silane is typically dissolved in an anhydrous organic solvent (e.g., toluene, ethanol) to a low concentration (e.g., 1-2% v/v).[3] It is crucial to use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in solution.[1]

  • Silanization: The cleaned and activated substrate is immersed in the silane solution. The reaction is often carried out at room temperature for several hours or at an elevated temperature for a shorter duration.[4] The reaction vessel should be sealed to prevent the introduction of atmospheric moisture.[1]

  • Rinsing and Curing: After the reaction, the substrate is thoroughly rinsed with the solvent to remove any non-covalently bound silane molecules. A final curing step, typically involving heating in an oven, is often performed to promote the formation of a stable, cross-linked silane layer on the surface.[2][4]

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_analysis Analysis cleaning Solvent Cleaning activation Hydroxylation (e.g., Piranha Etch) cleaning->activation solution Prepare Silane Solution activation->solution immersion Substrate Immersion solution->immersion rinsing Rinsing immersion->rinsing curing Curing rinsing->curing xps XPS Analysis curing->xps

General experimental workflow for surface functionalization and analysis.

XPS Analysis Protocol

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a surface.[5][6]

  • Sample Introduction: The functionalized substrate is mounted onto a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan is first acquired to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (e.g., C 1s, O 1s, Si 2p, and N 1s for APTES or Cl 2p for this compound). These scans provide information about the chemical bonding environment of the elements.

  • Data Analysis: The acquired spectra are analyzed to determine the elemental composition and the different chemical states of each element. This is achieved by fitting the high-resolution peaks with appropriate synthetic peaks corresponding to different chemical species.

Comparative XPS Data

The following table summarizes representative XPS data for surfaces functionalized with APTES and OTS, which can be used as a benchmark for evaluating surfaces modified with this compound.

SilaneElementBinding Energy (eV)Assignment
APTES N 1s~400.0C-NH₂
Si 2p~102.0 - 103.0Si-O
C 1s~285.0, ~286.5C-C/C-H, C-N
OTS Si 2p~102.0 - 103.0Si-O
C 1s~285.0C-C/C-H
This compound (Expected) Cl 2p~200.0C-Cl
Si 2p~102.0 - 103.0Si-O
C 1s~285.0, ~286.8C-C/C-H, C-Cl

Note: Binding energies can vary slightly depending on the specific substrate and instrument calibration.

The successful functionalization of a surface with this compound would be confirmed by the appearance of a Cl 2p peak in the XPS spectrum, which is absent on the bare substrate. The high-resolution C 1s spectrum would also be expected to show a component at a higher binding energy corresponding to the carbon atom bonded to chlorine.

signaling_pathway cluster_surface Surface Chemistry cluster_reaction Further Reaction substrate Substrate (-OH groups) silane This compound (CH₃)₂Si(OCH₃)CH₂Cl functionalized Functionalized Surface (-O-Si(CH₃)₂CH₂Cl) silane->functionalized Silanization biomolecule Nucleophilic Biomolecule (e.g., R-NH₂) immobilized Immobilized Biomolecule (-O-Si(CH₃)₂CH₂-NH-R) biomolecule->immobilized Nucleophilic Substitution

Logical relationship of surface functionalization and subsequent reaction.

Conclusion

This compound offers a valuable tool for introducing a reactive chloromethyl handle onto surfaces, enabling the covalent immobilization of a wide range of molecules. While direct comparative XPS studies are limited, the established knowledge of silane chemistry and XPS analysis of analogous compounds like APTES and OTS provides a strong framework for its characterization. By following robust experimental protocols and leveraging comparative data, researchers can effectively utilize and validate the surface functionalization with this compound for their specific applications in research and development.

References

Verifying Hydrophobic Surface Modification: A Comparative Guide to Contact Angle Measurements and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, verifying the successful hydrophobic modification of a material's surface is a critical step in ensuring product performance and efficacy. While contact angle goniometry is a primary and widely adopted method, a comprehensive analysis often involves complementary techniques that provide orthogonal data. This guide objectively compares contact angle measurements with key alternative methods—X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM)—providing the experimental data and protocols necessary for a thorough evaluation.

Comparative Analysis of Surface Characterization Techniques

The choice of analytical method depends on the specific information required. Contact angle measurements provide a macroscopic view of surface wettability, while XPS offers detailed chemical composition, and AFM reveals the physical topography at the nanoscale.

Parameter Contact Angle Goniometry X-ray Photoelectron Spectroscopy (XPS) Atomic Force Microscopy (AFM)
Primary Information Wettability (Hydrophobicity/Hydrophilicity), Surface Free Energy.[1]Elemental Composition, Chemical Bonding States.[2][3]Surface Topography, Roughness, Adhesion Forces.[4][5]
Key Metric Contact Angle (θ) in degrees.Atomic Concentration (%), Binding Energy (eV).Root Mean Square (Rq) and Average (Ra) Roughness (nm).[6]
Typical Application Rapid assessment of changes in surface energy after modification.Confirmation of grafted molecules or elemental changes (e.g., fluorination).[1][7]Characterization of changes in surface morphology and texture.[4]
Sample Requirements Relatively flat solid sample.Solid sample, compatible with ultra-high vacuum.[3]Solid sample, relatively flat.
Strengths Simple, fast, cost-effective, highly sensitive to the outermost surface layer.Provides detailed chemical information, quantitative elemental analysis.[2][8]High-resolution 3D topographical imaging, quantitative roughness data.[4][9]
Limitations Indirect measure of chemical composition, sensitive to surface roughness and contamination.Requires ultra-high vacuum, provides an average over the analysis area, potential for X-ray induced damage.[3]Does not provide chemical information, tip-sample interactions can damage soft surfaces.

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results. Below are standard protocols for each of the discussed techniques.

Protocol 1: Static Contact Angle Measurement (Sessile Drop Method)

This protocol outlines the most common method for determining the static contact angle to assess surface hydrophobicity.[1][10]

Objective: To measure the contact angle of a liquid (typically deionized water) on a solid surface to determine its wettability. A contact angle greater than 90° indicates a hydrophobic surface.[1]

Materials:

  • Contact Angle Goniometer with high-resolution camera and analysis software.

  • Precision liquid dispenser (e.g., syringe with a hydrophobic-tipped needle).

  • High-purity deionized water.

  • Surface to be analyzed.

  • Cleaning supplies (e.g., isopropanol, nitrogen gas).

Procedure:

  • Surface Preparation: Thoroughly clean the sample surface to remove any contaminants. A common procedure involves wiping with isopropanol followed by drying with a stream of nitrogen gas. Place the cleaned sample on the goniometer stage.

  • Instrument Calibration: Calibrate the instrument using a standard reference material if required.

  • Droplet Deposition: Fill the dispenser with deionized water, ensuring no air bubbles are present. Carefully position the needle above the sample surface.

  • Dispense a droplet of a specific volume (typically 4-6 µL) onto the surface in a smooth, controlled manner to minimize kinetic energy.[11] Retract the needle carefully to avoid disturbing the droplet.

  • Image Capture: Allow the droplet to equilibrate on the surface for a few seconds. Capture a high-resolution image of the droplet profile.

  • Angle Analysis: Use the software to define the baseline of the droplet (the solid-liquid interface). The software then fits a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the contact angle at the three-phase (solid, liquid, gas) interface.

  • Data Collection: Repeat the measurement at multiple locations on the sample surface (at least 3-5 different spots) to ensure statistical validity and account for surface heterogeneity. Report the average contact angle and standard deviation.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)

This protocol describes the general procedure for analyzing the elemental and chemical composition of a modified surface.

Objective: To identify the elements present on the surface and determine their chemical states, confirming the success of a chemical modification.

Materials:

  • XPS instrument with a monochromatic X-ray source (e.g., Al Kα).[8]

  • Ultra-high vacuum (UHV) chamber.

  • Sample holder.

  • Sample for analysis.

Procedure:

  • Sample Preparation: Cut the material to a size compatible with the instrument's sample holder (typically around 1 cm x 1 cm).[12] Ensure the surface to be analyzed is clean and free of handling contaminants.

  • Mounting: Mount the sample onto the holder using compatible clips or UHV-safe tape, ensuring the surface is flat and facing the analyzer.

  • System Evacuation: Introduce the sample into the UHV chamber and evacuate to a pressure of < 10⁻⁷ Pa to prevent gas-phase molecules from interfering with the measurement.[3]

  • Survey Scan: Perform a low-resolution survey scan across a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface (except H and He).[8]

  • High-Resolution Scans: For each element of interest identified in the survey scan, perform a high-resolution scan over a narrow binding energy range. This provides information about the chemical bonding environment (e.g., identifying C-F bonds after fluorination).

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.[13]

    • Calculate the atomic concentrations of the detected elements from the survey scan peak areas.

    • Deconvolute the high-resolution spectra to identify and quantify different chemical states for each element.

  • Reporting: Report the elemental composition in atomic percent and show the high-resolution spectra for key elements to demonstrate changes in surface chemistry.

Protocol 3: Atomic Force Microscopy (AFM) - Tapping Mode

This protocol details the steps for obtaining high-resolution topographical images and roughness data from a surface.

Objective: To visualize the surface morphology at the nanoscale and quantify surface roughness, which can influence wetting behavior.

Materials:

  • Atomic Force Microscope.

  • Appropriate AFM probe (cantilever with a sharp tip, e.g., silicon).

  • Sample for analysis.

  • Sample mounting supplies (e.g., double-sided adhesive, magnetic discs).

Procedure:

  • Sample Preparation: Securely mount a small section of the sample onto an AFM sample disc. The surface must be stable and relatively flat.

  • Probe Installation: Install the AFM probe into the instrument head.

  • Laser Alignment: Align the laser onto the back of the cantilever and position the reflected spot onto the center of the photodiode detector. This is critical for accurately measuring cantilever deflection.

  • Tip Approach: Engage the automated tip approach sequence. The system will bring the oscillating tip close to the surface until it begins to "tap" gently.

  • Tuning: Tune the cantilever to its resonant frequency. The system uses this frequency to oscillate the tip.

  • Image Optimization:

    • Select the scan area (e.g., 3 µm x 3 µm).[6]

    • Set the scan rate (start slow, e.g., 1 Hz).

    • Adjust the setpoint to achieve the lowest possible imaging force that maintains stable tip-surface contact.

    • Optimize the feedback gains (proportional and integral) to ensure accurate tracking of the surface topography.

  • Image Acquisition: Capture the topography (height) and amplitude/phase images.

  • Data Analysis:

    • Use the instrument's software to flatten the raw image data to remove tilt and bow artifacts.

    • Perform a surface roughness analysis on the flattened height data to calculate parameters such as Ra (average roughness) and Rq (root-mean-square roughness).

  • Reporting: Present the 2D and 3D topographical images and report the quantitative roughness values.

Visualizing Workflows and Relationships

Diagrams can clarify complex processes and the interplay between different analytical techniques.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Output Clean Clean Sample Surface Mount Mount on Goniometer Stage Clean->Mount Dispense Dispense Liquid Droplet (4-6 µL) Mount->Dispense Equilibrate Allow Droplet to Equilibrate Dispense->Equilibrate Capture Capture Droplet Image Equilibrate->Capture Analyze Software Analysis (Baseline & Angle Fit) Capture->Analyze Repeat Repeat at Multiple Locations Analyze->Repeat Result Result: Avg. Contact Angle (θ) ± SD Repeat->Result

Caption: Workflow for Static Contact Angle Measurement.

G cluster_methods Verification Methods Surface Modified Surface CA Contact Angle (Wettability) Surface->CA How does it interact with liquids? XPS XPS (Chemical Composition) Surface->XPS What is it made of chemically? AFM AFM (Topography/Roughness) Surface->AFM What does its surface look like? Conclusion Comprehensive Verification of Hydrophobicity CA->Conclusion XPS->Conclusion AFM->Conclusion

Caption: Interrelation of Surface Analysis Techniques.

References

A Researcher's Guide to Silylation: Comparing the Efficiency of Functionalized Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of functional groups is a cornerstone of successful synthesis and analysis. Silylation, the introduction of a silyl group onto a molecule, is a powerful and widely utilized technique for protecting sensitive functionalities, enhancing volatility for gas chromatography, and improving the overall stability of compounds. The choice of silylating agent is critical and directly impacts reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of various functionalized silanes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.

Understanding Silylation Efficiency: Key Factors

The efficiency of a silylation reaction is governed by several factors:

  • Reactivity of the Silylating Agent: The inherent reactivity of the silane is a primary determinant. Silylating agents are broadly categorized by their leaving groups and steric bulk. Generally, the reactivity order is as follows: Silyl triflates > Silyl amides (e.g., BSTFA, MSTFA) > Silyl amines (e.g., HMDS with catalyst) > Silyl chlorides (e.g., TMSCl, TBDMSCl).[1]

  • Nature of the Substrate: The functional group being silylated plays a crucial role. The ease of silylation typically follows the order: alcohols > phenols > carboxylic acids > amines > amides.[1] Steric hindrance around the functional group significantly impacts the reaction rate, with primary positions being more accessible than secondary, and tertiary positions being the most challenging.

  • Reaction Conditions: The choice of solvent, temperature, and the use of a catalyst can dramatically influence the outcome of a silylation reaction. Aprotic solvents are generally preferred, and the addition of a catalyst, such as trimethylchlorosilane (TMCS) or an acid/base catalyst, can significantly accelerate the reaction, especially with less reactive silylating agents like hexamethyldisilazane (HMDS).[1][2]

Quantitative Comparison of Silylation Efficiency

The following tables summarize experimental data on the silylation efficiency of various silanes with different functional groups. It is important to note that direct comparisons can be challenging as optimal conditions may vary between different reagent/substrate combinations.

Table 1: Silylation of Alcohols

SubstrateSilylating AgentCatalystSolventTimeTemperature (°C)Yield (%)Reference
Benzyl AlcoholTMSClPyridineCH₂Cl₂-Room Temp~95[3]
Benzyl AlcoholBSTFA-Acetonitrile30-60 min60-80High[2]
Benzyl AlcoholMSTFA--15-90 min60-90High[4]
1-OctanolHMDSIodineCH₂Cl₂2 minRoom Temp98[1]
2-OctanolHMDSIodineCH₂Cl₂2 minRoom Temp98[1]
CyclohexanolHMDSIodineCH₂Cl₂1 minRoom Temp99[1]
1-AdamantanolHMDSIodineCH₂Cl₂60 minRoom Temp95[1]
CholesterolDimethylethylsilyl ether----Complete Separation[5]

Table 2: Silylation of Phenols

SubstrateSilylating AgentCatalystSolventTimeTemperature (°C)Yield (%)Reference
PhenolHMDSH-β zeoliteToluene5 hRoom Temp-[6]
m-CresolHMDSH-β zeoliteToluene4 hRoom Temp25 (uncatalyzed)[6]

Table 3: Silylation of Carboxylic Acids

SubstrateSilylating AgentCatalystSolventTimeTemperature (°C)Yield (%)Reference
Fatty AcidsBSTFA + 1% TMCS-Acetonitrile60 min60-
Fatty AcidsMSTFA + 1% TMCS-Acetonitrile60 min60-
Benzoic AcidSilyl Arenium Ion----51[7]

Table 4: Silylation of Amines

SubstrateSilylating AgentCatalyst/BaseSolventTimeTemperature (°C)Yield (%)Reference
AnilineMSTFAPyridine-30 min50-[8]
4-BromoanilineTMSCln-BuLi---High[4]

Experimental Protocols

Below are detailed methodologies for common silylation reactions. Crucially, all silylation reactions must be carried out under anhydrous conditions, as silylating agents are highly sensitive to moisture.

Protocol 1: General Silylation of Alcohols with HMDS and Iodine Catalyst

This protocol is effective for a wide range of primary and secondary alcohols.[1]

Materials:

  • Alcohol (10 mmol)

  • Hexamethyldisilazane (HMDS) (6 mmol)

  • Iodine (I₂) (0.1 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

  • Round-bottom flask with a magnetic stirrer

  • Apparatus for monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)

Procedure:

  • To a stirred solution of the alcohol and iodine in dichloromethane, add HMDS.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by observing the evolution of ammonia gas and by TLC or GC analysis. For primary and secondary alcohols, the reaction is typically complete within a few minutes. For more hindered alcohols, longer reaction times may be necessary.

  • Upon completion, the reaction mixture can be worked up by washing with a solution of sodium thiosulfate to remove excess iodine, followed by drying and solvent evaporation.

G Protocol 1: Silylation with HMDS/Iodine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Alcohol and Iodine in anhydrous CH2Cl2 prep2 Add HMDS prep1->prep2 react1 Stir at Room Temperature prep2->react1 react2 Monitor by TLC/GC react1->react2 workup1 Wash with Na2S2O3 (aq) react2->workup1 Reaction Complete workup2 Dry and Evaporate Solvent workup1->workup2 workup3 Purify Product workup2->workup3

Silylation Workflow with HMDS/Iodine
Protocol 2: Silylation for GC-MS Analysis using BSTFA or MSTFA

This protocol is widely used for the derivatization of a variety of compounds, including fatty acids, for analysis by gas chromatography-mass spectrometry.

Materials:

  • Sample containing analyte with active hydrogen(s) (e.g., 1 mg)

  • Anhydrous solvent (e.g., acetonitrile, 100 µL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (100 µL)

  • (Optional) 1% Trimethylchlorosilane (TMCS) in BSTFA/MSTFA for less reactive compounds

  • Reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Place the dry sample in a reaction vial.

  • Add the anhydrous solvent and the silylating reagent (BSTFA or MSTFA, with or without TMCS).

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

G Protocol 2: GC-MS Derivatization cluster_sample_prep Sample Preparation cluster_reagent_add Reagent Addition cluster_reaction_analysis Reaction & Analysis sample1 Place Dry Sample in Vial reagent1 Add Anhydrous Solvent sample1->reagent1 reagent2 Add BSTFA or MSTFA (± TMCS) reagent1->reagent2 reaction1 Seal Vial and Heat (60-80°C, 30-60 min) reagent2->reaction1 analysis1 Cool to Room Temperature reaction1->analysis1 analysis2 Inject into GC-MS analysis1->analysis2 G Protocol 3: Selective Primary Alcohol Silylation cluster_setup Reaction Setup cluster_reaction_monitoring Reaction & Monitoring cluster_workup_purification Work-up & Purification setup1 Dissolve Substrate in Anhydrous Solvent setup2 Add Base (Imidazole/Et3N) setup1->setup2 setup3 Add TBDMSCl setup2->setup3 reaction1 Stir at Room Temperature (2-12 hours) setup3->reaction1 monitor1 Monitor by TLC reaction1->monitor1 workup1 Quench Reaction monitor1->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash and Dry workup2->workup3 purify1 Purify by Column Chromatography workup3->purify1

References

Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Analysis of Chloromethyl(dimethyl)methoxysilane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the electron ionization-mass spectrometry (EI-MS) analysis of Chloromethyl(dimethyl)methoxysilane and its close structural analogs, providing supporting experimental data and detailed methodologies to aid in the identification and characterization of these reactive organosilane compounds.

This compound and its derivatives are versatile reagents in organic synthesis, often employed as protecting groups or as precursors for the introduction of the dimethylsilylmethyl functional group. A thorough understanding of their behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and ensuring the integrity of final products. This guide will delve into the fragmentation pathways of this compound, comparing it with its non-methoxylated counterpart, (Chloromethyl)dimethylsilane, and its ethoxy analog, (Chloromethyl)ethoxydimethylsilane.

Comparative Fragmentation Analysis

The electron ionization mass spectra of this compound and its derivatives reveal characteristic fragmentation patterns that provide a clear fingerprint for their identification. The presence of the silicon atom, with its characteristic isotopic signature, and the various functional groups (chloromethyl, methoxy, and ethoxy) dictate the primary cleavage pathways.

Below is a summary of the key fragments observed in the mass spectra of these compounds. The data for (Chloromethyl)dimethylsilane and (Chloromethyl)ethoxydimethylsilane are sourced from the NIST Mass Spectrometry Data Center, while the data for this compound is based on its observed spectrum in publicly available databases.

Table 1: Key Mass Spectral Fragments and Relative Intensities

m/zProposed Fragment IonThis compound (Relative Intensity %)(Chloromethyl)dimethylsilane (Relative Intensity %)(Chloromethyl)ethoxydimethylsilane (Relative Intensity %)
M [M]•+LowModerateLow
M-15 [M - CH₃]⁺HighHighHigh
M-31 [M - OCH₃]⁺ModerateN/AN/A
M-45 [M - OCH₂CH₃]⁺N/AN/AModerate
M-49 [M - CH₂Cl]⁺ModerateModerateModerate
93/95 [Si(CH₃)₂Cl]⁺HighHighHigh
89 [Si(CH₃)₂OCH₃]⁺HighN/AN/A
77 [Si(CH₃)₂H]⁺LowModerateLow
63/65 [SiH₂Cl]⁺LowModerateLow
59 [Si(CH₃)₃]⁺LowLowLow
49/51 [CH₂Cl]⁺ModerateModerateModerate
45 [OCH₂CH₃]⁺N/AN/AModerate
43 [Si(CH₃)H₂]⁺ModerateModerateModerate

Deciphering the Fragmentation Pathways

The fragmentation of these organosilanes under electron ionization is driven by the formation of a radical cation (M•+) and subsequent cleavage of the weakest bonds. The primary fragmentation pathways are illustrated below.

Fragmentation_Pathways cluster_CMDMS This compound cluster_CMDS (Chloromethyl)dimethylsilane cluster_CMDES (Chloromethyl)ethoxydimethylsilane M_CMDMS [C₄H₁₁ClOSi]•⁺ m/z 138/140 M_minus_15_CMDMS [M - CH₃]⁺ m/z 123/125 M_CMDMS->M_minus_15_CMDMS - CH₃• M_minus_31_CMDMS [M - OCH₃]⁺ m/z 107/109 M_CMDMS->M_minus_31_CMDMS - OCH₃• M_minus_49_CMDMS [M - CH₂Cl]⁺ m/z 89 M_CMDMS->M_minus_49_CMDMS - CH₂Cl• SiMe2Cl [Si(CH₃)₂Cl]⁺ m/z 93/95 M_minus_15_CMDMS->SiMe2Cl - CH₂O M_CMDS [C₃H₉ClSi]•⁺ m/z 108/110 M_minus_15_CMDS [M - CH₃]⁺ m/z 93/95 M_CMDS->M_minus_15_CMDS - CH₃• M_minus_49_CMDS [M - CH₂Cl]⁺ m/z 59 M_CMDS->M_minus_49_CMDS - CH₂Cl• SiMe2Cl_CMDS [Si(CH₃)₂Cl]⁺ m/z 93/95 M_CMDES [C₅H₁₃ClOSi]•⁺ m/z 152/154 M_minus_15_CMDES [M - CH₃]⁺ m/z 137/139 M_CMDES->M_minus_15_CMDES - CH₃• M_minus_45_CMDES [M - OC₂H₅]⁺ m/z 107/109 M_CMDES->M_minus_45_CMDES - OC₂H₅• M_minus_49_CMDES [M - CH₂Cl]⁺ m/z 103 M_CMDES->M_minus_49_CMDES - CH₂Cl• SiMe2Cl_CMDES [Si(CH₃)₂Cl]⁺ m/z 93/95 M_minus_15_CMDES->SiMe2Cl_CMDES - C₂H₄O

Caption: Key fragmentation pathways of chloromethyl(dimethyl)silane derivatives.

A dominant fragmentation pathway for all three compounds is the loss of a methyl radical (-15 amu) to form the [M-15]⁺ ion, which is often the base peak or a very abundant ion. This is due to the relative stability of the resulting silicon-centered cation.

The presence of the methoxy and ethoxy groups in this compound and (Chloromethyl)ethoxydimethylsilane, respectively, introduces additional fragmentation channels. The loss of the alkoxy radical ([M-31]⁺ for methoxy and [M-45]⁺ for ethoxy) is a significant pathway.

Another common fragmentation is the cleavage of the C-Si bond, leading to the loss of the chloromethyl radical ([M-49]⁺). The resulting ion, [Si(CH₃)₂OR]⁺ (where R is H, CH₃, or C₂H₅), provides a clear indication of the alkoxy group present.

The formation of the dimethylchlorosilyl cation ([Si(CH₃)₂Cl]⁺) at m/z 93 and 95 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl) is a prominent feature in the spectra of all three compounds. This stable ion is a strong indicator of the (chloromethyl)dimethylsilyl moiety.

Experimental Protocols

A robust and reproducible analytical method is essential for the reliable analysis of these compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice due to the volatility of these silane derivatives.

Sample Preparation:

Samples should be prepared by dissolving a small amount of the compound in a volatile, inert solvent such as dichloromethane or hexane. The concentration should be adjusted to approximately 100-500 µg/mL to avoid detector saturation.

GC-MS Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Experimental_Workflow Sample Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection Sample->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

Alternative Analytical Approaches

While GC-MS with electron ionization is the most common and effective technique for analyzing these volatile silanes, other methods can provide complementary information.

  • Chemical Ionization (CI): For compounds that exhibit a weak or absent molecular ion peak in EI, "soft" ionization techniques like Chemical Ionization (CI) can be employed. Using reagent gases such as methane or isobutane, CI typically produces a prominent protonated molecule ([M+H]⁺), which helps in the unambiguous determination of the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for the definitive structural elucidation of these compounds. NMR provides detailed information about the chemical environment of each atom, complementing the fragmentation data from mass spectrometry.

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides a wealth of structural information through their characteristic fragmentation patterns. By comparing the mass spectra of these related compounds, researchers can confidently identify the presence of specific functional groups and deduce the overall molecular structure. The combination of the experimental data presented here, along with the detailed analytical protocol, serves as a valuable resource for scientists and professionals working with these important organosilane reagents. The use of complementary techniques such as chemical ionization and NMR spectroscopy can further enhance the certainty of structural assignments.

Alternatives to Chloromethyl(dimethyl)methoxysilane for creating functionalized surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely modify surfaces is paramount for applications ranging from biomolecule immobilization to creating specialized cell culture environments. While Chloromethyl(dimethyl)methoxysilane has been a tool for introducing reactive chloromethyl groups, a diverse array of alternative silane coupling agents offers a broader spectrum of functionalities, enhanced stability, and simplified reaction protocols. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal surface modification agent.

Functional Group Alternatives: A Performance Overview

The choice of silane coupling agent is dictated by the desired surface functionality and the specific biomolecule or material to be immobilized. The most common alternatives to chloromethyl-functionalized silanes include those with amino, epoxy, thiol, and carboxyl terminal groups. Each offers a unique reaction chemistry, influencing immobilization efficiency, stability, and non-specific binding.

Organosilicon compounds serve as a crucial bridge between inorganic and organic materials, enhancing adhesion and compatibility at their interface.[1] The efficacy of these agents lies in their dual reactivity: alkoxy groups on the silicon atom hydrolyze to form reactive silanols, which then condense with hydroxyl groups on an inorganic substrate, forming stable covalent bonds.[1]

Amino-Functionalized Surfaces

Aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), are widely used for their ability to introduce primary amine groups.[2][3] These groups can be used for direct conjugation of biomolecules via their carboxyl groups using crosslinkers like EDC/NHS, or they can be further modified.[4] While versatile, the basicity of the amine can catalyze the hydrolysis of the siloxane bond, potentially leading to instability in aqueous environments over time.[5][6] However, aminosilanes with longer alkyl chains, like N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), have shown greater hydrolytic stability.[5][6]

Epoxy-Functionalized Surfaces

Epoxy-terminated silanes, like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS or GOPS), provide a reactive epoxide ring.[2][7] This group readily reacts with nucleophiles such as amines, thiols, and hydroxyls found on proteins and other biomolecules, often without the need for additional activating agents.[4][7] This simplifies the immobilization process and can lead to high immobilization efficiency and stable covalent bond formation with generally low non-specific binding.[4]

Thiol-Functionalized Surfaces

Thiol-terminated silanes, for instance (3-Mercaptopropyl)trimethoxysilane (MPTMS), are valuable for "click chemistry" reactions, such as thiol-ene coupling.[8] This allows for the highly efficient and specific immobilization of molecules containing carbon-carbon double bonds.[8] Thiol groups are also excellent for binding to gold surfaces and for immobilizing a wide range of biomacromolecules.[8][9]

Carboxyl-Functionalized Surfaces

Carboxy-terminated silanes introduce carboxylic acid groups to a surface. These can be synthesized through various methods, including the hydrosilylation of pentenoic acid.[10] These surfaces are particularly useful for immobilizing amines via carbodiimide chemistry and have applications as adsorbents for molecules like basic dyes.[10]

Quantitative Performance Comparison

The following table summarizes key performance indicators for different classes of silane coupling agents based on data from various studies. It is important to note that direct comparison can be challenging as substrate materials, adhesive systems, and testing methodologies vary between studies.

Silane Functional GroupRepresentative SilaneSubstrateKey Performance MetricResultReference
Acryloyloxy 3-AcryloyloxypropyltrimethoxysilaneSilica-coated TitaniumShear Bond Strength (MPa)14.8 ± 3.8[1]
Methacryloyloxy 3-MethacryloyloxypropyltrimethoxysilaneSilica-coated TitaniumShear Bond Strength (MPa)14.2 ± 5.8[1]
Amino N-[3-(trimethoxysilyl)propyl]ethylenediamineSilica-coated TitaniumShear Bond Strength (MPa)7.5 ± 1.9[1]
Epoxy (3-Glycidoxypropyl)trimethoxysilaneSilicon WaferWater Contact Angle (°)54[11]
Amino (Post-modification) Glucosamine on Epoxy-SilaneSilicon WaferWater Contact Angle (°)32[11]

Visualizing the Workflow and Chemistry

To better understand the processes involved in surface functionalization, the following diagrams illustrate a typical experimental workflow and the chemical reactions at the surface.

G General Workflow for Surface Silanization cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_post 3. Post-Deposition Treatment cluster_char 4. Characterization Cleaning Substrate Cleaning (e.g., Piranha solution) Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Drying Drying (e.g., Oven, N2 stream) Hydroxylation->Drying Deposition Silane Deposition (Vapor or Solution Phase) Drying->Deposition Rinsing Rinsing (to remove physisorbed silane) Deposition->Rinsing Curing Curing (e.g., Baking to form covalent bonds) Rinsing->Curing Analysis Surface Analysis (e.g., Contact Angle, XPS, AFM) Curing->Analysis

Caption: A typical experimental workflow for modifying surfaces using silane coupling agents.

G Silane Hydrolysis and Condensation on a Surface cluster_solution In Solution (with trace H2O) cluster_surface On Substrate Surface Silane R-Si(OR')₃ (Alkoxysilane) Silanol R-Si(OH)₃ (Silanetriol) Silane->Silanol Hydrolysis Bonded Substrate-O-Si(OH)₂-R (Covalent Bond) Silanol->Bonded Reaction with Surface Substrate Substrate-OH (Hydroxylated Surface) Substrate->Bonded Condensation Network Polysiloxane Network Bonded->Network Self-Condensation G Decision Guide for Silane Selection end_node end_node q1 Target functional group on biomolecule? end_amine Use Aminosilane (e.g., APTES) with crosslinker q1->end_amine Carboxyl (-COOH) or Aldehyde (-CHO) end_epoxy Use Epoxysilane (e.g., GPTMS) for direct coupling q1->end_epoxy Amine (-NH2) or Thiol (-SH) end_thiol Use Thiol-silane (e.g., MPTMS) for 'click' chemistry q1->end_thiol Alkene (-C=C) or Maleimide end_carboxyl Use Carboxy-silane with crosslinker q1->end_carboxyl Amine (-NH2)

References

Performance comparison of different silylating agents for protecting alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the hydroxyl group is a ubiquitous and highly reactive functionality. To prevent unwanted side reactions during multi-step syntheses, it is often necessary to temporarily "protect" the alcohol. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and straightforward removal. This guide provides a performance comparison of common silylating agents used to protect alcohols, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The choice of silylating agent is a strategic decision based on the desired stability of the protecting group and the steric environment of the alcohol. Generally, silylating agents with greater steric bulk around the silicon atom react more slowly but form more stable silyl ethers.

Performance Comparison of Common Silylating Agents

The following table summarizes the performance of five common silylating agents for the protection of primary alcohols. The data is compiled from various sources to provide a comparative overview of typical reaction times and yields.

Silylating AgentProtecting GroupAbbreviationRelative Steric BulkTypical Reaction TimeTypical Yield
Trimethylsilyl chlorideTrimethylsilylTMSLow< 1 hour>95%
Triethylsilyl chlorideTriethylsilylTESModerate1-3 hours>95%
tert-Butyldimethylsilyl chloridetert-ButyldimethylsilylTBDMS (or TBS)Moderate2-16 hours~70-95%
Triisopropylsilyl chlorideTriisopropylsilylTIPSHigh12-24 hoursModerate to High
tert-Butyldiphenylsilyl chloridetert-ButyldiphenylsilylTBDPSHigh4-18 hours~85-95%

Stability of Silyl Ether Protecting Groups

The stability of the silyl ether is a critical factor in planning a synthetic route. The following table outlines the relative stability of common silyl ethers under acidic, basic, and fluoride-mediated cleavage conditions. The stability generally increases with the steric bulk of the substituents on the silicon atom.

Protecting GroupRelative Stability to Acid HydrolysisRelative Stability to Basic HydrolysisRelative Rate of Fluoride Cleavage
TMS11Very Fast
TES6410-100Fast
TBDMS20,00020,000Moderate
TIPS700,000100,000Slow
TBDPS5,000,00020,000Very Slow

Data compiled from multiple sources.

Experimental Protocols

The following is a general, representative protocol for the silylation of a primary alcohol using a silyl chloride and imidazole as a base. This procedure, often referred to as the Corey protocol, is widely used for its reliability and high yields.

Materials:

  • Alcohol substrate (1.0 equiv)

  • Silyl chloride (e.g., TBDMS-Cl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate.

  • Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add imidazole to the solution and stir until fully dissolved.

  • Add the silyl chloride portion-wise to the stirred solution at room temperature. For substrates with multiple hydroxyl groups where selectivity is desired, the reaction can be cooled to 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times will vary depending on the silylating agent and the substrate (see performance comparison table).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizing the Silylation Workflow and Logic

To further illustrate the process, the following diagrams outline the general workflow for alcohol protection and the decision-making process for selecting a suitable silylating agent.

experimental_workflow cluster_start Reaction Setup cluster_reaction Silylation cluster_workup Work-up cluster_purification Purification start Dissolve Alcohol and Imidazole in DMF add_silyl_chloride Add Silyl Chloride start->add_silyl_chloride stir_reaction Stir at Room Temperature add_silyl_chloride->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc quench Quench with NaHCO3 (aq) monitor_tlc->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography end_product Pure Silyl Ether chromatography->end_product decision_tree start Select Silylating Agent stability Required Stability? start->stability sterics Steric Hindrance of Alcohol? start->sterics low_stability Low stability->low_stability Low high_stability High stability->high_stability High low_sterics Low sterics->low_sterics Low high_sterics High sterics->high_sterics High tms Use TMS or TES low_stability->tms bulky_silyl Use TBDMS, TIPS, or TBDPS high_stability->bulky_silyl less_bulky_reagent Use TMS or TES low_sterics->less_bulky_reagent more_bulky_reagent Use TBDMS or TIPS (slower reaction) high_sterics->more_bulky_reagent

FTIR spectroscopy to identify Si-O-Si bonds on modified surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to identifying Si-O-Si bonds on modified surfaces using Fourier-Transform Infrared (FTIR) spectroscopy, with a comparison to alternative techniques.

Introduction

Surface modification is a critical process in materials science, enabling the tailoring of surface properties for a vast range of applications, from enhancing biocompatibility in medical implants to improving adhesion in composites. A common and effective method for modifying surfaces involves the use of silane coupling agents, which form a stable siloxane (Si-O-Si) network on the substrate. Verifying the successful formation of these Si-O-Si bonds is paramount for quality control and process optimization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive, and highly sensitive technique for this purpose. This guide provides a detailed comparison of FTIR analysis for identifying Si-O-Si bonds on various modified surfaces, supported by experimental data and protocols. We also compare FTIR with an alternative surface analysis technique, X-ray Photoelectron Spectroscopy (XPS), to provide a broader analytical perspective.

FTIR Spectroscopy for the Identification of Si-O-Si Bonds

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The Si-O-Si bond has characteristic vibrational modes that absorb IR radiation at specific frequencies, making FTIR an ideal tool for its detection. The most prominent absorption band for the Si-O-Si asymmetric stretching vibration typically appears in the 1000-1100 cm⁻¹ region of the infrared spectrum.[1][2][3][4] The exact position and shape of this band can provide information about the structure and stress within the siloxane network.[5]

Comparison of Si-O-Si Bond Detection on Different Modified Surfaces

The following table summarizes FTIR data for the identification of Si-O-Si bonds on various surfaces modified with silane coupling agents.

Surface TypeModifying AgentCharacteristic Si-O-Si Peak Position (cm⁻¹)Key ObservationsReference
Silica NanoparticlesTriethoxyvinylsilane (TVS)1089Appearance of a new peak at 1089 cm⁻¹ and a peak shift in the main Si-O-Si band with increasing TVS concentration, indicating successful grafting and intermolecular hydrogen bonding.[6][6]
Flax FibersVinyltrimethoxysilaneNot specified, but shown in spectraFTIR analysis confirmed the chemical grafting of silanes onto the fiber surface through the appearance of Si-O-Si bands.[7][7]
SiliconThermal Oxidation1100The appearance of the Si-O-Si characteristic band at 1100 cm⁻¹ was detected after thermal oxidation, demonstrating the effectiveness of the functionalization procedure.[1][1]
BambooTiO₂-PFDTMS/epoxy resin1038 and 1001The peaks at 1038 cm⁻¹ and 1001 cm⁻¹ are attributed to the stretching vibrations of Si-O-Si bonds, confirming the presence of the silane in the superhydrophobic coating.[3][3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible FTIR data.

Sample Preparation: Silanization of Silica Nanoparticles
  • Materials : Silica (SiO₂) nanoparticles, Triethoxyvinylsilane (TVS), Ethanol.

  • Procedure :

    • Disperse a specific amount of SiO₂ nanoparticles in ethanol.

    • Add a varying percentage of TVS to the suspension.

    • Stir the mixture for a specified time at room temperature to allow for the hydrolysis and condensation of the silane on the nanoparticle surface.

    • Centrifuge the mixture to separate the modified nanoparticles.

    • Wash the nanoparticles with ethanol to remove unreacted silane.

    • Dry the modified nanoparticles in an oven at a specific temperature.

FTIR Analysis: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., using a diamond or silicon crystal).[8]

  • Procedure :

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the dried, modified nanoparticle powder onto the ATR crystal.

    • Apply consistent pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

    • Perform baseline correction and normalization of the spectra for comparison.

Mandatory Visualizations

Experimental Workflow for Surface Modification and FTIR Analysis

G cluster_modification Surface Modification cluster_ftir FTIR Analysis Substrate Substrate Mixing Mixing Substrate->Mixing Silane_Solution Silane_Solution Silane_Solution->Mixing Reaction Reaction Mixing->Reaction Washing Washing Reaction->Washing Drying Drying Washing->Drying Modified_Surface Modified_Surface Drying->Modified_Surface Sample_Analysis Sample_Analysis Modified_Surface->Sample_Analysis FTIR_Spectrometer FTIR_Spectrometer Background_Scan Background_Scan FTIR_Spectrometer->Background_Scan Background_Scan->Sample_Analysis Data_Processing Data_Processing Sample_Analysis->Data_Processing Spectrum Spectrum Data_Processing->Spectrum

Caption: Workflow for surface modification and subsequent FTIR analysis.

Comparison of Analytical Techniques

G cluster_ftir FTIR Spectroscopy cluster_xps X-ray Photoelectron Spectroscopy (XPS) Modified_Surface Modified_Surface FTIR_Analysis FTIR Analysis Modified_Surface->FTIR_Analysis XPS_Analysis XPS Analysis Modified_Surface->XPS_Analysis FTIR_Info Provides information on: - Chemical bonds (Si-O-Si) - Functional groups - Molecular structure FTIR_Analysis->FTIR_Info XPS_Info Provides information on: - Elemental composition (Si, O, C) - Chemical states - Surface coverage XPS_Analysis->XPS_Info

Caption: Comparison of information obtained from FTIR and XPS analysis.

Comparison with an Alternative Technique: X-ray Photoelectron Spectroscopy (XPS)

While FTIR is excellent for identifying functional groups, XPS provides complementary information about the elemental composition and chemical states at the surface.

FeatureFTIR SpectroscopyX-ray Photoelectron Spectroscopy (XPS)
Principle Measures the absorption of infrared radiation, exciting molecular vibrations.Measures the kinetic energy of electrons ejected from the surface upon X-ray irradiation.
Information Provided Identifies functional groups and chemical bonds (e.g., Si-O-Si, Si-OH).Determines elemental composition, empirical formula, and chemical and electronic state of elements.
Probing Depth Typically 1-10 micrometers (can be surface-sensitive with ATR).1-10 nanometers (highly surface-sensitive).
Strengths - Non-destructive- Fast and relatively low-cost- Excellent for identifying organic functional groups and inorganic covalent bonds- Provides quantitative elemental composition- High surface sensitivity- Can distinguish between different chemical states of the same element
Limitations - Not inherently quantitative without calibration- Lower surface sensitivity compared to XPS- Requires ultra-high vacuum- Can be destructive to some samples- More expensive and time-consuming

Conclusion

FTIR spectroscopy is an indispensable tool for the qualitative and semi-quantitative analysis of Si-O-Si bonds on modified surfaces. Its ability to directly probe the molecular vibrations of the siloxane network provides clear and rapid confirmation of successful surface modification. For a more comprehensive surface characterization, combining FTIR with a highly surface-sensitive elemental analysis technique like XPS is recommended. This multi-technique approach allows researchers and drug development professionals to gain a deeper understanding of the modified surface's chemistry and structure, ultimately leading to the development of more robust and reliable materials.

References

A Senior Application Scientist's Guide to Quantitative Analysis of Surface Coverage After Silylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In fields ranging from analytical chemistry to biochemistry and materials science, the modification of surfaces via silylation is a cornerstone technique.[1][2][3] The covalent attachment of organosilane molecules to a substrate can dramatically alter its properties, including hydrophobicity, biocompatibility, and chemical reactivity. However, the mere act of silylation is often not enough; a quantitative understanding of the resulting surface coverage is critical for ensuring reproducibility, optimizing performance, and meeting regulatory standards. This guide provides an in-depth comparison of key analytical techniques for quantifying silylation surface coverage, offering insights into their principles, practical applications, and the causality behind experimental choices.

The Critical Need for Quantifying Silylation

Silylated surfaces are integral to a vast array of applications, including:

  • Chromatography: The performance of HPLC columns is directly tied to the density and uniformity of the silylated stationary phase.[2][3]

  • Biomaterials and Drug Delivery: Controlling the surface chemistry of implants and drug carriers through silylation is crucial for modulating biological interactions and achieving desired therapeutic outcomes.

  • Microelectronics: Silylation is used to modify the surfaces of semiconductors and other components in the fabrication of high-tech devices.[2][3]

In each of these areas, inconsistent or incomplete silylation can lead to failed experiments, product variability, and compromised device performance. Therefore, robust analytical methods to quantify surface coverage are not just a matter of academic curiosity but a practical necessity.

A Comparative Overview of Analytical Techniques

Several techniques can be employed to analyze silylated surfaces, each with its own set of strengths and limitations. The choice of method often depends on the specific information required, the nature of the substrate, and the available instrumentation.

Technique Principle Information Provided Strengths Limitations
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electron energies ejected by X-ray irradiation.Elemental composition, chemical state, and layer thickness.Highly surface-sensitive, provides quantitative elemental and chemical state information.Requires high vacuum, potential for sample damage, interpretation can be complex.
Contact Angle Goniometry Measurement of the angle at which a liquid droplet interfaces with a solid surface.Surface wettability and surface energy.Simple, rapid, and inexpensive. Provides a good qualitative and semi-quantitative measure of surface modification.Indirect measure of coverage, sensitive to surface roughness and contamination.
Atomic Force Microscopy (AFM) High-resolution scanning probe microscopy.Surface topography, roughness, and visualization of molecular domains.Provides direct visualization of surface features at the nanoscale.Can be destructive, imaging artifacts are possible, does not directly provide chemical information.
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in the resonance frequency and dissipation of a quartz crystal sensor.Mass and viscoelastic properties of adsorbed layers.Real-time, label-free analysis of adsorption and desorption processes.Requires specialized sensors, interpretation of dissipation data can be complex.
Ellipsometry Measures the change in polarization of light upon reflection from a surface.Film thickness and optical constants.Highly sensitive to sub-monolayer thickness changes, non-destructive.Requires an optical model for data interpretation, can be challenging for complex or rough surfaces.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Mass analysis of secondary ions ejected by a primary ion beam.Elemental and molecular composition of the outermost surface layer.Extremely high surface sensitivity, provides detailed molecular information.Can be destructive, quantification can be challenging due to matrix effects.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Provides information about chemical bonding, can be used in-situ.[4]Quantification can be difficult, sensitivity may be limited for very thin layers.

In-Depth Analysis and Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS): The Elemental and Chemical State Authority

Expertise & Experience: XPS is arguably the most powerful and direct method for the quantitative analysis of silylated surfaces. Its high surface sensitivity (top few nanometers) allows for the precise determination of elemental composition. By analyzing the high-resolution spectra of key elements like silicon (Si), carbon (C), oxygen (O), and nitrogen (N) (in the case of aminosilanes), one can not only confirm the presence of the silane but also quantify its surface concentration.[5]

Trustworthiness: The self-validating nature of XPS lies in its ability to provide stoichiometric information. For instance, in a well-formed monolayer of (3-aminopropyl)triethoxysilane (APTES), the atomic ratios of C:N and Si:N should be consistent with the molecular formula. Deviations from these ratios can indicate incomplete reactions, multilayer formation, or contamination. Furthermore, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the underlying substrate (e.g., SiO2) and silicon in the silane layer, allowing for an estimation of the overlayer thickness.[5][6]

Experimental Protocol: Quantitative XPS Analysis of an APTES-Modified Silicon Wafer

  • Sample Preparation:

    • Clean a silicon wafer by sonication in acetone, followed by isopropanol, and finally deionized water.

    • Dry the wafer under a stream of dry nitrogen.

    • Treat the wafer with an oxygen plasma to create a uniform oxide layer and increase the density of surface hydroxyl groups.[5]

    • Immerse the cleaned wafer in a dilute solution (e.g., 1-5% v/v) of APTES in an anhydrous solvent like toluene for a specified time (e.g., 1-24 hours).[5]

    • After incubation, rinse the wafer thoroughly with the solvent to remove any physisorbed silane molecules.

    • Cure the silylated wafer in an oven (e.g., 110°C for 30 minutes) to promote covalent bond formation.

  • XPS Analysis:

    • Introduce the silylated wafer into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for Si 2p, C 1s, O 1s, and N 1s core levels.

    • Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states and atomic concentrations of each element. The N 1s peak, for example, can be deconvoluted to distinguish between free amine groups (-NH2) and protonated amine groups (-NH3+).[5]

    • Calculate the surface coverage based on the atomic percentages of the elements from the silane layer.

Visualization of XPS Workflow

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis Clean Substrate Cleaning Plasma Oxygen Plasma Treatment Clean->Plasma Silylation Silylation Reaction Plasma->Silylation Rinse Rinsing Silylation->Rinse Cure Curing Rinse->Cure Survey Survey Scan Cure->Survey HighRes High-Resolution Scans (Si 2p, C 1s, O 1s, N 1s) Survey->HighRes Deconvolution Peak Fitting & Deconvolution HighRes->Deconvolution Quantification Quantification & Coverage Calculation Deconvolution->Quantification

Caption: Workflow for quantitative XPS analysis of silylated surfaces.

Contact Angle Goniometry: The Rapid Wettability Probe

Expertise & Experience: Contact angle goniometry is a simple yet powerful technique for assessing the change in surface properties upon silylation.[7][8][9] By measuring the contact angle of a liquid, typically water, on the surface, one can infer the degree of hydrophobicity or hydrophilicity. A bare silica surface is hydrophilic with a low water contact angle, while a successfully silylated surface with, for example, an alkylsilane will be hydrophobic, exhibiting a high contact angle.[9] This change in wettability is directly related to the presence and density of the silylating agent on the surface.

Trustworthiness: While not providing a direct molecular count, the reproducibility of contact angle measurements on a well-prepared surface is a strong indicator of consistent silylation.[10] The technique's self-validating aspect comes from comparing the contact angle of the modified surface to both the bare substrate and a theoretical maximum for a complete monolayer. For more quantitative analysis, the Zisman plot method can be used to determine the critical surface tension of the modified surface.[11]

Experimental Protocol: Contact Angle Measurement of a Silylated Surface

  • Sample Preparation: Prepare the silylated surface as described in the XPS protocol. Ensure the surface is clean and free of contaminants.

  • Instrument Setup:

    • Place the sample on the goniometer stage.

    • Use a high-purity liquid (e.g., deionized water) for the measurement.

  • Measurement:

    • Carefully dispense a small droplet (e.g., 2-5 µL) of the liquid onto the surface.[12]

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.[8]

    • Use software to analyze the droplet shape and calculate the contact angle.[8]

    • Repeat the measurement at multiple locations on the surface to ensure statistical reliability.[12]

    • For dynamic contact angles, measure the advancing and receding angles by adding and removing liquid from the droplet, respectively.[10]

Visualization of Contact Angle Principle

Contact_Angle cluster_hydrophilic Hydrophilic Surface (e.g., Bare Silica) cluster_hydrophobic Hydrophobic Surface (e.g., Silylated) Low CA Low Contact Angle (<90°) Droplet1 High CA High Contact Angle (>90°) Droplet2

Caption: Comparison of contact angles on hydrophilic and hydrophobic surfaces.

Atomic Force Microscopy (AFM): Visualizing the Nanoscale Landscape

Expertise & Experience: AFM provides a direct visual confirmation of the success and quality of a silylation process.[5] By scanning a sharp tip over the surface, a high-resolution topographical map can be generated. On a successfully silylated surface, one might observe the formation of a uniform monolayer or, in cases of incomplete or poorly controlled reactions, the presence of islands or aggregates of the silane.[5][13]

Trustworthiness: The self-validating power of AFM in this context is its ability to corroborate data from other techniques. For example, if XPS indicates a high surface coverage, AFM should reveal a smooth, uniform surface. Conversely, if XPS suggests incomplete coverage, AFM may show distinct domains of the silane, allowing for a direct measurement of the covered area.

Experimental Protocol: AFM Imaging of a Silylated Surface

  • Sample Preparation: Prepare the silylated surface on a smooth substrate like a silicon wafer or mica.

  • AFM Setup:

    • Mount the sample on the AFM stage.

    • Select an appropriate imaging mode (e.g., tapping mode) to minimize sample damage.

    • Choose a suitable cantilever and tip.

  • Imaging:

    • Engage the tip with the surface and begin scanning.

    • Optimize imaging parameters (scan size, scan rate, feedback gains) to obtain a clear and high-resolution image.

    • Acquire images at multiple locations to assess the uniformity of the silylation.

  • Data Analysis:

    • Process the AFM images to remove noise and artifacts.

    • Analyze the surface roughness and topography.

    • If distinct domains are present, use image analysis software to calculate the percentage of the surface covered by the silane.

Visualization of AFM Analysis Logic

AFM_Logic AFM_Image AFM Topographical Image Analysis Image Analysis AFM_Image->Analysis Uniformity Assess Uniformity Analysis->Uniformity Roughness Calculate Roughness Analysis->Roughness Coverage Quantify Domain Coverage Analysis->Coverage Interpretation Interpretation of Silylation Quality Uniformity->Interpretation Roughness->Interpretation Coverage->Interpretation

Caption: Logical flow for interpreting silylation quality from AFM data.

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

No single technique provides a complete picture of silylation surface coverage. A comprehensive and trustworthy analysis relies on a multi-faceted approach, integrating the strengths of different methods. For instance, XPS can provide the fundamental quantitative elemental data, which can then be correlated with the functional changes in surface wettability observed by contact angle goniometry. AFM can then offer a visual confirmation of the surface morphology, helping to explain any discrepancies or unexpected results from the other techniques. By judiciously selecting and combining these analytical tools, researchers can gain a deep and reliable understanding of their silylated surfaces, leading to more robust and reproducible outcomes in their scientific and developmental endeavors.

References

A Head-to-Head Comparison: Solution Phase vs. Vapor Phase Silanization for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface modification protocols, the choice between solution phase and vapor phase silanization is a critical decision. This guide provides an objective, data-driven comparison of these two widely used techniques, offering insights into their respective advantages and disadvantages in achieving uniform, stable, and functionalized surfaces.

Silanization, the process of covalently bonding silane coupling agents to a surface, is a cornerstone of surface chemistry, enabling the tailoring of surface properties for a vast array of applications, from biosensors to drug delivery systems. The two primary methods for carrying out this modification are deposition from a liquid solution (solution phase) and reaction with a gaseous silane (vapor phase). This guide delves into a head-to-head comparison of these methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal approach for your research needs.

At a Glance: Key Performance Metrics

The efficacy of a silanization process is judged by several key parameters, including the resulting surface hydrophobicity (or hydrophilicity), the thickness and uniformity of the deposited silane layer, and its stability over time, particularly in aqueous environments. The following tables summarize experimental data comparing solution and vapor phase deposition of various aminosilanes on silicon dioxide surfaces.

Table 1: Film Thickness (Å)
Silane Solution Phase (Toluene) Solution Phase (Aqueous) Vapor Phase
APTES9 - 38034.2 ± 0.3
APMDES6 - 8N/A5.4 ± 0.1
APDMES~4N/A4.6 ± 0.2
APTES: (3-Aminopropyl)triethoxysilane; APMDES: (3-Aminopropyl)methyldiethoxysilane; APDMES: (3-Aminopropyl)dimethylethoxysilane. Data compiled from multiple studies.
Table 2: Water Contact Angle (°)
Silane Solution Phase (Toluene) Solution Phase (Aqueous) Vapor Phase
APTES40 - 60~4040 ± 1
APMDES~55N/A53.9 ± 0.7
APDMES~60N/A59.0 ± 0.8
A higher contact angle indicates a more hydrophobic surface.
Table 3: Surface Roughness (nm, RMS)
Silane Solution Phase (Toluene) Solution Phase (Aqueous) Vapor Phase
APTESCan form aggregates0.20.2
APMDES1.3N/A0.2
APDMES0.26N/A0.2
Root Mean Square (RMS) roughness indicates the standard deviation of surface height.

The Bottom Line: Performance and Application

Vapor phase deposition consistently produces thinner, smoother, and more uniform silane layers, often approaching a true monolayer.[1][2] This method is reported to be more reproducible and less sensitive to atmospheric conditions and reagent purity.[3] The improved control over the deposition process in the vapor phase minimizes the formation of multilayers and aggregates, which can be a significant issue in solution phase methods, particularly with trifunctional silanes like APTES in anhydrous organic solvents.[1]

Solution phase methods, while simpler to implement in a standard laboratory setting, can be prone to variability. The presence of trace amounts of water can lead to silane polymerization in solution, resulting in the deposition of aggregates and non-uniform films.[3] However, carefully controlled aqueous solution-phase methods have been shown to yield high-quality silane layers comparable to those from vapor-phase deposition.[1][4]

For applications demanding the highest degree of precision and uniformity, such as in the fabrication of high-performance biosensors or microarrays, vapor phase silanization is often the superior choice. For applications where simplicity and cost are major considerations, and where some degree of surface heterogeneity can be tolerated, solution phase methods can be a viable option.

Experimental Workflows: A Visual Guide

To better understand the practical steps involved in each method, the following diagrams illustrate the typical experimental workflows for solution phase and vapor phase silanization.

SolutionPhaseWorkflow cluster_prep Substrate Preparation cluster_silanization Solution Phase Silanization cluster_post Post-Treatment Clean Clean Substrate (e.g., Piranha solution) Rinse_Dry Rinse & Dry (e.g., DI water, N2 stream) Clean->Rinse_Dry Prepare_Sol Prepare Silane Solution (e.g., 1% in Toluene or Aqueous buffer) Rinse_Dry->Prepare_Sol Immerse Immerse Substrate Prepare_Sol->Immerse Incubate Incubate (Time & Temperature Dependent) Immerse->Incubate Rinse_Solvent Rinse with Solvent (e.g., Toluene) Incubate->Rinse_Solvent Cure Cure (e.g., 110°C) Rinse_Solvent->Cure VaporPhaseWorkflow cluster_prep Substrate Preparation cluster_silanization Vapor Phase Silanization cluster_post Post-Treatment Clean Clean Substrate (e.g., Plasma cleaning) Rinse_Dry Rinse & Dry (e.g., DI water, N2 stream) Clean->Rinse_Dry Place_Substrate Place Substrate in Chamber Rinse_Dry->Place_Substrate Introduce_Silane Introduce Silane Vapor (e.g., via vacuum or inert gas) Place_Substrate->Introduce_Silane React React (Controlled Temperature & Time) Introduce_Silane->React Purge Purge Chamber React->Purge Remove Remove Substrate Purge->Remove FactorsInfluencingSilanization cluster_solution Solution Phase cluster_vapor Vapor Phase Solvent Solvent Type (Anhydrous vs. Aqueous) Outcome Silane Layer Quality (Thickness, Uniformity, Stability) Solvent->Outcome Concentration Silane Concentration Concentration->Outcome Water Water Content Water->Outcome Time Reaction Time Time->Outcome Temp Temperature Temp->Outcome Pressure Vapor Pressure Pressure->Outcome Vapor_Time Deposition Time Vapor_Time->Outcome Vapor_Temp Substrate Temperature Vapor_Temp->Outcome Carrier_Gas Carrier Gas Carrier_Gas->Outcome

References

Revolutionizing Composite Performance: A Comparative Guide to Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and drug development, the quest for enhanced composite material performance is perpetual. Silane coupling agents stand out as a critical component in this endeavor, acting as a molecular bridge to improve the interfacial adhesion between inorganic fillers and organic polymer matrices. This guide provides an objective comparison of the performance of various silane coupling agents in composites, supported by experimental data and detailed methodologies, to aid in the selection of the most effective agent for your specific application.

Silane coupling agents significantly enhance the mechanical strength, durability, and overall performance of composite materials. They achieve this by forming a chemical link between the reinforcement and the matrix, leading to improved stress transfer and resistance to environmental degradation. The effectiveness of a silane coupling agent is largely dependent on its chemical structure, particularly the organofunctional group, which is designed to be compatible with the polymer matrix.

The Mechanism of Action: Bridging the Gap

The fundamental mechanism of silane coupling agents involves a dual-reaction process.[1] First, the alkoxy groups of the silane hydrolyze to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds.[2] The organofunctional group of the silane is then available to react and co-polymerize with the polymer matrix during the curing process.[3][4] This creates a robust and durable interface between the two dissimilar phases.

SilaneCouplingMechanism cluster_filler Inorganic Filler Surface cluster_silane Silane Coupling Agent cluster_matrix Polymer Matrix cluster_interface Interfacial Region Filler Filler-OH BondedFiller Filler-O-Si-R Filler->BondedFiller Condensation (-H₂O) Silane R-Si(OR')₃ HydrolyzedSilane R-Si(OH)₃ Silane->HydrolyzedSilane Hydrolysis (+H₂O) HydrolyzedSilane->BondedFiller Polymer Polymer Chain BondedFiller->Polymer Copolymerization

Caption: Mechanism of silane coupling agent at the filler-matrix interface.

Performance Benchmarking: A Data-Driven Comparison

The selection of an appropriate silane coupling agent is critical for optimizing composite properties. The following tables summarize the performance of various silanes across different composite systems, focusing on mechanical properties, thermal stability, and moisture resistance.

Mechanical Properties

The addition of silane coupling agents generally leads to a significant improvement in the mechanical properties of composites, including tensile strength, flexural strength, and impact resistance.[3][5] This enhancement is attributed to the improved interfacial adhesion, which allows for more efficient stress transfer from the matrix to the reinforcement.

Table 1: Effect of Different Silane Coupling Agents on Mechanical Properties of Composites

Silane Coupling Agent (Abbreviation)Polymer MatrixReinforcement/FillerSilane Concentration (wt%)Tensile Strength Improvement (%)Flexural Strength Improvement (%)Reference
3-Aminopropyltriethoxysilane (APTES)Polypropylene (PP)Bamboo FiberNot Specified~40~50[6]
γ-Aminopropyltriethoxysilane (KH550)Polylactic Acid (PLA)Waste Corrugated Paper Fiber4~30Not Reported[7]
γ-(2,3-Epoxypropoxy)propyltrimethoxysilane (KH560)Polylactic Acid (PLA)Waste Corrugated Paper Fiber4~45Not Reported[7]
γ-Methacryloxypropyltrimethoxysilane (KH570)Polylactic Acid (PLA)Waste Corrugated Paper Fiber4~35Not Reported[7]
Vinyltrimethoxysilane (VTMS)Ethylene Propylene Diene Rubber (EPDM)Calcium CarbonateNot SpecifiedSignificant IncreaseNot Reported[5]
3-Glycidoxypropyltrimethoxysilane (GPS)Polypropylene (PP)Enset Fiber536.9 (vs. untreated unidirectional)Not Reported[8]
Bis[3-(triethoxysilyl)propyl]tetrasulfide (Si69)Polypropylene (PP)Enset Fiber1.5267.1 (vs. untreated random)Not Reported[8][9]

Note: The percentage improvements are approximate values derived from the referenced studies and may vary depending on the specific processing conditions.

Thermal Stability

Silane coupling agents can also enhance the thermal stability of composites.[10] The improved adhesion at the interface restricts the mobility of the polymer chains, leading to a higher decomposition temperature.

Table 2: Influence of Silane Coupling Agents on Thermal Properties of Composites

Silane Coupling Agent (Abbreviation)Polymer MatrixReinforcement/FillerKey FindingReference
γ-Aminopropyltriethoxysilane (APTES)Epoxy ResinSilica (SiO₂)Increased thermal stability and reduced mass loss.[11]
Amino-functionalized silanePolypropylene (PP)Silica (SiO₂)Showed the highest thermal properties compared to epoxy and methacryloxy silanes.[12]
Bis[3-(triethoxysilyl)propyl]tetrasulfide (Si69)Polypropylene (PP)Enset FiberThermal performance improved by 12.9% compared to untreated unidirectional composite.[9]
Multi-walled carbon nanotubes (MWCNTs) with SilaneEpoxyCarbon FiberMWCNT-modified rebars showed superior thermal resistance.[13]
Moisture Resistance

One of the significant challenges with natural fiber-reinforced composites is their susceptibility to moisture absorption, which can degrade mechanical properties.[14] Silane treatment has been shown to effectively reduce water absorption by making the hydrophilic fibers more hydrophobic and improving the interfacial bonding, which minimizes water ingress at the interface.[9][15]

Table 3: Effect of Silane Treatment on Water Absorption of Composites

Silane Coupling Agent (Abbreviation)Polymer MatrixReinforcement/FillerKey FindingReference
Not SpecifiedPolylactic Acid (PLA)Short Bamboo FiberSilane treatment reduced water absorption.[15]
Bis[3-(triethoxysilyl)propyl]tetrasulfide (Si69)Polypropylene (PP)Enset FiberReduced equilibrium water uptake by approximately two-fold.[9]
Not SpecifiedEpoxy ResinJute FiberSilane addition resulted in higher moisture content after 5 days of immersion in one study.[16]
Vinyltrimethoxysliane (VTS)Epoxy ResinNot SpecifiedLower water absorption compared to pure epoxy.[17]

Experimental Protocols: A Guide to Evaluation

To ensure accurate and reproducible results when benchmarking silane coupling agents, standardized experimental protocols are essential. The following outlines the key methodologies for evaluating the performance of silane-treated composites.

Surface Treatment of Fillers

A common procedure for treating fillers with silane coupling agents involves the following steps:

  • Preparation of Silane Solution: The silane coupling agent is typically hydrolyzed by dissolving it in a solvent mixture, often an alcohol-water solution (e.g., ethanol/water), and adjusting the pH to be slightly acidic (e.g., pH 4-5 with acetic acid) to promote hydrolysis.[18]

  • Filler Immersion: The inorganic fillers are immersed in the prepared silane solution and agitated for a specific duration to ensure uniform coating.

  • Drying and Curing: The treated fillers are then dried to remove the solvent and subsequently cured at an elevated temperature (e.g., 100-120°C) to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.

Composite Fabrication

The treated fillers are then compounded with the polymer matrix using standard techniques such as:

  • Melt Mixing: For thermoplastic composites, a twin-screw extruder or an internal mixer is commonly used to disperse the treated fillers into the molten polymer.

  • Solution Casting: For some thermosets or thermoplastics, the polymer is dissolved in a suitable solvent, and the treated fillers are dispersed in the solution before casting and solvent evaporation.

  • Compression Molding/Injection Molding: The compounded material is then molded into test specimens of desired dimensions according to standard testing specifications (e.g., ASTM standards).

Performance Characterization

The performance of the resulting composites is evaluated using a range of analytical techniques:

  • Mechanical Testing:

    • Tensile Tests (ASTM D638): To determine tensile strength, Young's modulus, and elongation at break.

    • Flexural Tests (ASTM D790): To measure flexural strength and modulus.

    • Impact Tests (ASTM D256 - Izod): To assess the material's toughness and resistance to fracture.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability by measuring the weight loss of the material as a function of temperature.

    • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Moisture Absorption Test (ASTM D570):

    • Specimens are dried to a constant weight and then immersed in distilled water at a specified temperature.

    • The weight gain is periodically measured until saturation is reached to determine the equilibrium water uptake.

  • Morphological Analysis:

    • Scanning Electron Microscopy (SEM): To visualize the fracture surface of the composites and assess the interfacial adhesion between the filler and the matrix.

ExperimentalWorkflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization SilanePrep Silane Solution Preparation FillerTreat Filler Surface Treatment SilanePrep->FillerTreat Compounding Compounding (e.g., Melt Mixing) FillerTreat->Compounding Molding Specimen Molding (e.g., Injection Molding) Compounding->Molding MechTest Mechanical Testing (Tensile, Flexural, Impact) Molding->MechTest ThermTest Thermal Analysis (TGA, DSC) Molding->ThermTest MoistTest Moisture Absorption Test Molding->MoistTest MorphTest Morphological Analysis (SEM) Molding->MorphTest

Caption: Typical experimental workflow for evaluating silane coupling agents.

Conclusion

The strategic selection and application of silane coupling agents are paramount to unlocking the full potential of composite materials. This guide provides a comparative overview of the performance enhancements achievable with various silanes, highlighting their impact on mechanical, thermal, and moisture resistance properties. The provided experimental framework serves as a robust starting point for researchers and developers to systematically evaluate and select the optimal silane coupling agent for their specific composite system, thereby accelerating the development of next-generation materials with superior performance and durability.

References

Safety Operating Guide

Proper Disposal of Chloromethyl(dimethyl)methoxysilane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of Chloromethyl(dimethyl)methoxysilane are critical for maintaining a secure laboratory environment. Due to its hazardous properties, including flammability and high reactivity, particularly with water, adherence to strict protocols is essential to mitigate risks to personnel and the environment. This guide provides comprehensive, step-by-step procedures for the proper management and disposal of this chemical.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary risks is the first step in safe handling. The compound is a flammable liquid and vapor that causes serious eye damage and skin irritation, and may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard ClassificationDescriptionGHS Hazard Statement
Flammable Liquid Category 3 Flammable liquid and vapor.[1]H226
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Category 1 Causes serious eye damage.[1]H318
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[1]H335
Reactivity Hazard Reacts violently with water, liberating toxic gas.[2][3]Not specified
Essential Safety and Handling Protocols

Prior to disposal, ensure all handling and storage guidelines are meticulously followed to prevent accidents.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1] Contact lenses should not be worn.

  • Hand Protection: Use neoprene or nitrile rubber gloves. Always inspect gloves before use.[2][4]

  • Body Protection: Wear fire/flame-resistant and impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK).[1][5]

Handling and Storage:

  • Handle the substance in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical equipment and non-sparking tools.[1][3]

  • Ground and bond containers during transfer to prevent static discharge.[1]

  • Store containers in a cool, dry, and well-ventilated place, tightly closed to protect from moisture.[2][3] Do not allow the product to come into contact with water during storage.[6][7]

  • Incompatible materials to avoid include strong oxidizing agents, acids, bases, alcohols, and water.[3][7]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted as a planned operation, treating the substance as hazardous waste from the outset.

Step 1: Waste Characterization and Segregation

  • Designate all unused or contaminated this compound as hazardous waste.

  • Do not mix this waste with other chemical waste streams, especially aqueous or protic solvent waste, due to its violent reaction with water.[2][3]

Step 2: Containerization of Waste

  • Place the waste material in a dedicated, properly labeled container that is compatible with organosilane compounds.

  • The container must be kept tightly sealed to prevent the release of vapors and to protect it from moisture.[1][2]

  • Label the container clearly with "Hazardous Waste," "Flammable," "Corrosive," and "Reacts Violently with Water," along with the full chemical name: "this compound."

Step 3: Managing Spills and Contaminated Materials

  • In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources.[2]

  • Wear the full PPE detailed above.

  • Contain the spill using an inert, dry absorbent material such as dry sand or vermiculite. Do not use water or combustible materials for cleanup. [2][3]

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[1][3]

  • Place the collected waste into a suitable, sealed container for disposal, following the containerization procedure in Step 2.[2][7]

Step 4: Temporary Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][2]

  • The storage area should be cool and dry.[3]

Step 5: Final Disposal

  • The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[1][2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for the chemical to ensure they can handle it appropriately.[1][2]

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the safe disposal of this compound.

G cluster_start Origin of Waste cluster_handling Immediate Actions cluster_disposal_prep Waste Preparation cluster_final Final Disposal start Unused or Contaminated This compound spill Is it a spill? start->spill containerized Containerized Waste spill->containerized No ppe 1. Wear Full PPE (Goggles, Face Shield, Gloves, Protective Clothing) spill->ppe Yes seal_container 4. Place in a Labeled, Sealed Container containerized->seal_container contain 2. Contain with Inert, Dry Material (e.g., Dry Sand) ppe->contain collect 3. Collect with Non-Sparking Tools contain->collect collect->seal_container store 5. Store in Designated Cool, Dry, Ventilated Area seal_container->store dispose 6. Arrange Pickup by Licensed Hazardous Waste Disposal Service store->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Chloromethyl(dimethyl)methoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Chloromethyl(dimethyl)methoxysilane. It offers procedural, step-by-step guidance for safe operation and disposal.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also sensitive to moisture and can hydrolyze to release hydrochloric acid.

Hazard ClassificationCategory
Flammable liquidsCategory 3[1]
Skin irritationCategory 2[1]
Serious eye damageCategory 1[1]
Specific target organ toxicity – single exposureCategory 3 (Respiratory irritation)[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimize exposure risks. Always inspect PPE before use.[1]

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1] Contact lenses should not be worn.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene rubber). Fire/flame resistant and impervious clothing.[1]EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation may occur.Type ABEK (EN14387) respirator filter.

Operational and Handling Plan

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Keep the container tightly closed and store in a cool, dry place away from direct sunlight, heat, sparks, open flames, and other ignition sources.[1]

  • Ground and bond container and receiving equipment to prevent static discharge.[1]

  • Use non-sparking tools.[1]

  • Avoid contact with skin and eyes.[2]

  • Avoid breathing mists, gas, or vapors.[1]

  • Handle under an inert atmosphere as it is sensitive to moisture.[3][4]

Storage:

  • Store in a well-ventilated, cool place.[1]

  • Keep container tightly closed.[1]

  • Store locked up.[1]

  • Keep away from water or moist air.[3][4]

  • Incompatible materials include strong oxidizing agents, strong acids, strong bases, water, alcohols, amines, and peroxides.[3][4]

Emergency and Disposal Plan

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][5]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][5]
Eye Contact Immediately rinse with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4][5]

Spill Response:

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear appropriate personal protective equipment, including respiratory protection.[1]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

  • Contain the spill using an inert absorbent material (e.g., dry sand or earth).

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4]

  • Do not expose the spill to water.[4]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1] Contaminated waste must be disposed of according to local regulations.

Workflow for Emergency Spill Response

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Proper PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Material ignition->contain collect Collect with Non-Sparking Tools contain->collect dispose Place in Labeled Waste Container collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.